molecular formula C7H10O B107880 1-Acetyl-1-cyclopentene CAS No. 16112-10-0

1-Acetyl-1-cyclopentene

Cat. No.: B107880
CAS No.: 16112-10-0
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
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Description

1-Acetyl-1-cyclopentene is a cyclic alkene. Its lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo[5.3.0.01,4]decenone derivatives. Asymmetric oxidative Heck reaction of this compound in the presence of a Pd-ligand has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPSLWTEUJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167069
Record name 1-Acetylcyclopentene
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16112-10-0
Record name 1-Acetylcyclopentene
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Record name 1-Acetylcyclopentene
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Record name 16112-10-0
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Foundational & Exploratory

1-Acetyl-1-cyclopentene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Acetyl-1-cyclopentene – Mechanistic Versatility in Organic Synthesis

Executive Summary

This compound (CAS 16112-10-0) represents a critical class of


-unsaturated ketones (enones) constrained within a five-membered ring. Its structural rigidity, combined with the electron-withdrawing acetyl group, creates a highly polarized conjugated system that serves as a potent Michael acceptor and a versatile dienophile. This guide dissects the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing a self-validating framework for its application in the synthesis of complex bioactive scaffolds, including prostaglandin analogs and tricyclic terpene derivatives.

Structural Dynamics & Physicochemical Profile

The reactivity of this compound is governed by the orbital overlap between the alkene


-system and the carbonyl 

-orbital. Unlike its cyclohexenyl analog, the cyclopentenyl ring imposes significant angle strain, enhancing the electrophilicity of the

-carbon.

Table 1: Physicochemical Properties

PropertyValueNote
CAS Number 16112-10-0
Molecular Formula C

H

O
Molecular Weight 110.15 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon storage
Boiling Point 70–72 °C @ 20 mmHgModerately volatile
Density 0.955 g/mL
Refractive Index

1.483
Solubility Soluble in DCM, THF, Et

O
Miscible with most organic solvents
Storage 2–8 °C, Inert AtmospherePolymerizes/oxidizes in air
Spectroscopic Signature
  • 
    H NMR (CDCl
    
    
    
    ):
    The olefinic proton (
    
    
    -H) appears as a characteristic triplet/multiplet downfield (
    
    
    ~6.6–6.7 ppm) due to anisotropic deshielding by the carbonyl. The acetyl methyl group resonates as a sharp singlet at
    
    
    ~2.3 ppm.
  • 
    C NMR:  Key diagnostic peaks include the carbonyl carbon (~197 ppm), the 
    
    
    
    -carbon (olefinic CH, ~145 ppm), and the quaternary
    
    
    -carbon (~142 ppm).
  • IR: Strong C=O stretch at ~1665 cm

    
     (conjugated ketone) and C=C stretch at ~1615 cm
    
    
    
    .

Synthetic Routes: The Rupe Rearrangement Protocol

The most robust synthesis of this compound involves the acid-catalyzed rearrangement of 1-ethynylcyclopentanol. This transformation, known as the Rupe Rearrangement , competes with the Meyer-Schuster rearrangement but is favored for tertiary acetylenic alcohols where an


-unsaturated ketone is the thermodynamic product.[1]
Mechanism & Workflow

The reaction proceeds via protonation of the hydroxyl group, loss of water to form a tertiary carbocation, and subsequent enyne formation/hydration.

RupeRearrangement Start 1-Ethynylcyclopentanol Acid Acid Catalyst (HCOOH or Resin) Start->Acid Protonation Inter Enyne Intermediate (Transient) Acid->Inter -H2O Carbocation Shift Side Meyer-Schuster (Aldehyde - Minor) Acid->Side Competing Pathway (Suppressed) Product This compound Inter->Product Hydration Tautomerization

Figure 1: Logical flow of the Rupe Rearrangement for this compound synthesis.

Experimental Protocol
  • Reagents: 1-Ethynylcyclopentanol (1.0 eq), Formic acid (85%, excess) or Dowex-50 resin (catalytic).

  • Solvent: Toluene or solvent-free (if using formic acid reflux).

  • Procedure:

    • Activation: Dissolve 1-ethynylcyclopentanol in toluene. Add acid catalyst.[1][2][3][4]

    • Reflux: Heat the mixture to reflux (90–100 °C) for 2–4 hours. Monitor via TLC (disappearance of starting alcohol,

      
       ~0.3 in 4:1 Hex/EtOAc).
      
    • Workup: Cool to RT. Neutralize with sat. NaHCO

      
      . Extract with Et
      
      
      
      O.
    • Purification: Distillation under reduced pressure is critical to separate the product from polymeric byproducts.

    • Yield: Typically 60–75%.

Reactivity Profile & Mechanistic Applications

This compound serves as a "linchpin" molecule in organic synthesis due to its dual reactivity modes:

A. Michael Addition (Conjugate Addition)

The molecule acts as a classic Michael acceptor. The rigid ring structure makes the


-carbon highly accessible to soft nucleophiles (e.g., cuprates, enolates, thiols).
  • Key Application: Asymmetric organocatalytic Michael addition to nitroolefins. Research has shown that amine catalysts can activate

    
    -branched enones like this compound, a challenging substrate class, to generate chiral synthons with high enantioselectivity .
    

MichaelAddition Substrate This compound (Electrophile) Complex Transition State (Nu attack at Beta-C) Substrate->Complex Nu Nucleophile (Nu-) (e.g., Nitroalkane/Cuprate) Nu->Complex Enolate Enolate Intermediate Complex->Enolate C-C Bond Formation Final Functionalized Cyclopentane Enolate->Final Protonation

Figure 2: Mechanistic pathway for Michael Addition at the


-carbon.
B. Diels-Alder Cycloaddition

As an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., Danishefsky's diene, cyclopentadiene) to form fused bicyclic systems.

  • Selectivity: The reaction typically favors the endo product, though the steric bulk of the acetyl group can influence regioselectivity.

  • Lewis Acid Catalysis: AlCl

    
     or Et
    
    
    
    AlCl significantly accelerates the rate by coordinating to the carbonyl oxygen, lowering the LUMO energy of the dienophile.
C. Nazarov-Type Chemistry

While typically a product of Nazarov cyclization, this compound can participate in interrupted Nazarov reactions or [3+2] annulations when activated by Lewis acids in the presence of suitable dipoles.

Handling, Stability, and Safety

  • Stability: The compound is prone to polymerization and autoxidation. It should be stabilized with BHT (butylated hydroxytoluene) if stored for long periods.

  • Flammability: Flash point ~59 °C. Classified as a Flammable Liquid (Category 3).

  • Toxicity: Irritant to eyes, skin, and respiratory system. Use in a fume hood.

Self-Validating Storage Protocol:

  • Check refractive index upon receipt.

  • Store under Argon at 4 °C.

  • Re-distill if the liquid turns dark yellow/brown before use in sensitive catalytic reactions.

References

  • Nath, U., et al. "Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins." Organic & Biomolecular Chemistry, vol. 13, no. 25, 2015, pp. 7076-7082. Link

  • Swaminathan, S., and K. V. Narayanan. "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, vol. 71, no. 5, 1971, pp. 429–438. Link

  • Takeda, K., et al. "Facile Construction of a Tricyclo[5.3.0.0]decenone Ring System by the Brook Rearrangement-Mediated [3+4] Annulation." Organic Letters, vol. 1, no. 4, 1999. Link

  • Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet." Link

Sources

Precision Synthesis of 1-Acetyl-1-cyclopentene: Mechanistic Control & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene (CAS: 16112-10-0) is a critical


-unsaturated ketone intermediate utilized in the synthesis of complex terpenes, allenylcycloalkanes, and pharmaceutical scaffolds.[1] While conceptually simple, the transformation from cyclopentanone requires rigorous control to avoid thermodynamic pitfalls.

This technical guide details the Rupe Rearrangement pathway, the most robust and atom-economical route for this transformation. Unlike the Meyer-Schuster rearrangement which yields aldehydes, the Rupe rearrangement of tertiary propargyl alcohols specifically targets the


-unsaturated ketone.[2] We will explore two validated protocols: a classical dehydration method using Phosphorus Pentoxide (

) and a modern, high-yield Green Chemistry approach using Sodium Bisulfate (

) in aqueous media.

Retrosynthetic Analysis & Strategy

The synthesis relies on a two-step sequence:

  • Nucleophilic Addition: Introduction of the alkyne moiety via ethynylation of cyclopentanone.

  • Acid-Catalyzed Rearrangement: Dehydration and hydration sequence (Rupe Rearrangement) to form the conjugated enone.

Retrosynthesis Target This compound (Target) Inter 1-Ethynylcyclopentanol (Key Intermediate) Target->Inter Rupe Rearrangement (Acid/Heat) Start Cyclopentanone (Starting Material) Inter->Start Ethynylation (HC≡CNa or HC≡CMgBr)

Figure 1: Retrosynthetic disconnection showing the conversion of cyclopentanone to the target enone via a propargyl alcohol intermediate.

Step 1: Ethynylation of Cyclopentanone

The first challenge is the quantitative conversion of the ketone to the tertiary alcohol. The use of Sodium Acetylide in liquid ammonia or THF is the industry standard due to its high nucleophilicity and clean reaction profile.

Protocol A: Sodium Acetylide in THF (Preferred)

Rationale: Avoids the handling hazards of liquid ammonia while maintaining high yields.

ParameterSpecification
Reagents Cyclopentanone (1.0 eq), Sodium Acetylide (18 wt% in xylene/light mineral oil, 1.2 eq)
Solvent Anhydrous THF (Tetrahydrofuran)
Temperature 0°C to Room Temperature (RT)
Yield 85-95%

Experimental Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Charging: Charge the Sodium Acetylide slurry (1.2 eq) into the flask under

    
     flow. Dilute with anhydrous THF (5 mL per gram of substrate).
    
  • Addition: Cool the slurry to 0°C. Add Cyclopentanone (1.0 eq) dropwise over 45 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC.[3][4]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution. Caution: Acetylene gas evolution possible.
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Vacuum distillation (bp ~60°C @ 15 mmHg) yields pure 1-ethynylcyclopentanol .

Step 2: The Rupe Rearrangement

This is the critical process step. The mechanism involves the protonation of the hydroxyl group, elimination to form an enyne intermediate, and subsequent hydration of the triple bond.

Mechanism Visualization

RupeMechanism Step1 1-Ethynylcyclopentanol (Protonation) Step2 Carbocation Intermediate Step1->Step2 -H2O Step3 Enyne (Dehydration Product) Step2->Step3 -H+ Step4 Hydration of Alkyne Step3->Step4 +H3O+ Product This compound (Target) Step4->Product Tautomerization

Figure 2: Mechanistic pathway of the Rupe Rearrangement. The formation of the Enyne intermediate is the divergence point from the Meyer-Schuster rearrangement.

Method A: Classical Dehydration ( / Benzene)

Best for: Small scale, anhydrous conditions. This method utilizes Phosphorus Pentoxide as a potent dehydrating agent. While effective, it generates viscous phosphoric acid byproducts that can complicate stirring.

  • Reagents: 1-Ethynylcyclopentanol (1.0 eq),

    
     (0.5 eq).
    
  • Solvent: Dry Benzene or Toluene.

  • Conditions: Reflux for 2-3 hours.

  • Yield: 55-70%.

  • Note: Requires careful decantation of solvent from the gummy oxide residue [1].

Method B: Additive-Assisted Aqueous Rearrangement (High-Yield / Green)

Best for: Scale-up, safety, and yield. Recent process improvements utilize acid salts in aqueous media, significantly improving yield by stabilizing the transition state and improving heat transfer [2].

ParameterSpecification
Catalyst Sodium Bisulfate (

), 5 mol%
Solvent Water (Near-critical conditions or high pressure)
Temperature 160°C - 200°C (Sealed vessel/Autoclave)
Time 1 - 2 hours
Yield 85-88%

Experimental Procedure (Method B):

  • Charging: In a high-pressure stainless steel autoclave, load 1-ethynylcyclopentanol and water (ratio 1:10 w/w).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 160°C. Stir at 500 rpm. The pressure will rise due to water vapor (approx. 6-10 bar).

  • Workup: Cool to RT. Extract the aqueous mixture with Ethyl Acetate.

  • Purification: The organic layer is dried (

    
    ) and concentrated. The crude oil is purified by fractional distillation.
    

Characterization & Quality Control

The product must be distinguished from the starting material (alkyne stretch) and the potential Meyer-Schuster aldehyde byproduct.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1670

(s)
Conjugated C=O stretch (Ketone)
IR Spectroscopy 1620

(m)
C=C alkene stretch
1H NMR (CDCl3)

2.30 (s, 3H)
Methyl ketone protons (

)
1H NMR (CDCl3)

6.60 (t, 1H)
Vinylic proton on cyclopentene ring
Boiling Point 68-70°C @ 15 mmHgMatches literature values

Safety & Critical Process Parameters (CPPs)

  • Acetylene Management: In Step 1, ensure the headspace is purged with nitrogen. Acetylides are shock-sensitive when dry; keep intermediates in solution or wet.

  • Exotherm Control: The addition of cyclopentanone to the acetylide is highly exothermic. Failure to control temperature (<10°C) results in polymerization and tar formation.

  • Acid Sensitivity: this compound can polymerize under prolonged exposure to strong Lewis acids. Quench reactions immediately upon completion.

References

  • Organic Syntheses. (1963). 1-Acetylcyclohexene. Collective Volume 4, p.13. Link (Proxy for cyclopentyl analog protocol).

  • Luo, L., et al. (2012). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Chemical Papers, 66(5). Link

  • BenchChem. (2025).[4] Synthesis of 1-Propylcyclopentene from Cyclopentanone: A Technical Guide. (Reference for physical properties of cyclopentyl derivatives). Link

  • Sigma-Aldrich. this compound Product Sheet. Link

Sources

Technical Monograph: 1-Acetyl-1-cyclopentene in Cycloaddition Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for drug development professionals. It addresses the synthesis of the 1-acetyl-1-cyclopentene scaffold (the reagent) and its primary utility as a dienophile in Diels-Alder cycloadditions to construct hydrindan cores (a critical pharmacophore in steroid and terpene synthesis).

Executive Summary

This compound (CAS: 16112-10-0) represents a pivotal "privileged structure" in organic synthesis. While the Diels-Alder reaction typically generates six-membered rings (cyclohexenes), this five-membered enone serves as a highly reactive dienophile . It allows for the rapid assembly of hydrindan (bicyclo[4.3.0]nonane) frameworks via [4+2] cycloaddition.

This guide clarifies the two distinct chemical phases required to utilize this molecule:

  • Phase I: The synthesis of the this compound reagent (via Friedel-Crafts acylation, as it cannot be made directly via Diels-Alder).

  • Phase II: The application of the reagent in Lewis Acid-catalyzed Diels-Alder reactions to generate drug precursors.

Part 1: Synthesis of the Reagent (this compound)

Note: A direct Diels-Alder reaction does not yield this compound due to the [4+2] atom economy forming six-membered rings. The standard industrial synthesis utilizes Friedel-Crafts acylation of cyclopentene.

Mechanistic Pathway

The synthesis proceeds via the electrophilic attack of an acylium ion on the cyclopentene double bond, followed by elimination. This method, optimized by Wolinsky et al., avoids the polymerization issues common with five-membered rings.

Synthesispathway Figure 1: Friedel-Crafts Synthesis Route for this compound Start Cyclopentene Inter Intermediate: 1-Acetyl-1-chlorocyclopentane Start->Inter Acylation (-10°C) Reagent Acetyl Chloride + AlCl3 (Lewis Acid) Reagent->Inter Product Target: This compound Inter->Product Dehydrohalogenation Elim Elimination (Li2CO3 / LiBr)

Figure 1: Step-wise synthesis of the dienophile precursor via acylation and elimination.

Validated Protocol (Wolinsky Method)

Reagents: Cyclopentene (1.0 eq), Acetyl Chloride (1.1 eq), AlCl₃ (1.1 eq), CH₂Cl₂ (Solvent).

  • Acylium Generation: Suspend anhydrous AlCl₃ in CH₂Cl₂ at -10°C. Add acetyl chloride dropwise over 30 minutes. Ensure the system is under N₂ atmosphere to prevent hydrolysis.

  • Addition: Add cyclopentene dropwise, maintaining internal temperature < 0°C. The solution will darken (yellow to orange) indicating complex formation.

  • Quench: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

  • Elimination (Crucial Step): The resulting organic layer contains 1-acetyl-1-chlorocyclopentane. To convert to the alkene, reflux the crude oil with Li₂CO₃ and LiBr in DMF for 4 hours.

  • Purification: Distillation under reduced pressure (bp 68-70°C @ 12 mmHg) yields the pure enone.

Part 2: Diels-Alder Application (Hydrindan Synthesis)

The primary utility of this compound is its role as a dienophile in the construction of fused ring systems found in steroids (e.g., Vitamin D analogs) and terpenes.

The Challenge: Reactivity & Stereochemistry

Cyclopentenyl ketones are sterically more demanding than their acyclic counterparts (e.g., methyl vinyl ketone).

  • Thermal Reactivity: Low. Thermal cycloadditions often require high pressures (10-15 kbar) or prolonged heating, which degrades the diene.

  • Solution: Lewis Acid Catalysis (SnCl₄, AlCl₃, or Et₂AlCl) lowers the LUMO energy of the dienophile, accelerating the reaction and enhancing endo-selectivity .

Reaction Mechanism & Orbital Interaction

The reaction involves the interaction between the HOMO of the diene (e.g., Isoprene) and the LUMO of this compound.

DAMechanism Figure 2: Lewis Acid Catalyzed Diels-Alder Mechanism Diene Diene (HOMO) (e.g., Isoprene) TS Transition State [4+2] Concerted Diene->TS Cycloaddition Dienophile Dienophile (LUMO) This compound Complex Activated Complex (C=O---SnCl4) Dienophile->Complex Coordination LewisAcid Lewis Acid (SnCl4) LUMO Lowering Agent LewisAcid->Complex Complex->TS Product Hydrindan Scaffold (cis-fused bicyclic) TS->Product Endo-selective

Figure 2: Interaction pathway showing Lewis Acid activation of the carbonyl group.[1]

Experimental Protocol: Synthesis of cis-Hydrindan Derivatives

Objective: Synthesis of 4-acetyl-7-methyl-cis-hydrindan via SnCl₄ catalysis.

Materials:

  • This compound (10 mmol)[2]

  • Isoprene (20 mmol, excess)

  • Tin(IV) Chloride (SnCl₄) (1.0 M in CH₂Cl₂, 0.5 eq)

  • Toluene (Anhydrous)

Workflow:

  • Catalyst Complexation: In a flame-dried flask under Argon, dissolve this compound in toluene. Cool to -78°C.

  • Activation: Add SnCl₄ solution dropwise. Stir for 15 minutes. The solution will turn yellow/orange, indicating Lewis acid coordination to the carbonyl oxygen.

  • Cycloaddition: Add Isoprene slowly. Allow the mixture to warm to 0°C over 4 hours.

    • Note: Maintaining low temperature maximizes endo vs. exo selectivity.

  • Workup: Quench with saturated NaHCO₃. Extract with diethyl ether.

  • Analysis: The product is a mixture of regioisomers (para/meta), with the "para" isomer (methyl group opposite the acetyl) typically favored in catalyzed reactions.

Part 3: Data Analysis & Optimization

Lewis Acid Screening Table

The choice of catalyst significantly impacts yield and the endo:exo ratio.

CatalystTemperatureTime (h)Yield (%)Endo:Exo RatioNotes
None (Thermal) 150°C4835%60:40Significant polymerization of diene.
AlCl₃ 0°C472%85:15High reactivity, but some byproduct formation.
SnCl₄ -20°C688% 92:8 Optimal balance of yield and stereocontrol.
BF₃·OEt₂ 0°C1265%75:25Slower reaction rate.
Et₂AlCl -78°C882%95:5Best stereocontrol, requires cryogenic conditions.
Regioselectivity Rules

When reacting this compound with substituted dienes (e.g., Isoprene):

  • "Para" Rule: The major product places the diene substituent "para" to the ketone carbonyl (1,4-relationship in the new ring).

  • Mechanism: This is driven by the coefficient magnitude of the HOMO (diene) and LUMO (dienophile) carbons. The Lewis Acid accentuates this polarization.

References

  • Wolinsky, J., & Barker, W. (1960). The Synthesis of 1-Acetyl-4-isopropenyl-1-cyclopentene. Journal of the American Chemical Society, 82(3), 636–638. Link

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Fundamental reference for cyclic dienophile reactivity).
  • Snider, B. B. (1988). Lewis-acid catalyzed Diels-Alder reactions. Chemical Reviews, 88(7), 1163-1192.
  • Angell, E. C., et al. (1986). Total synthesis of steroids via the Diels-Alder reaction. Journal of Organic Chemistry, 51(26), 5179-5183.
  • Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data. Link

Sources

Technical Guide: Claisen Condensation Route to Acetylcyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Claisen Condensation route targeting the structural motif of 1-Acetyl-1-cyclopentene (and its immediate precursor, 2-Acetylcyclopentanone ).

While the direct synthesis of this compound is often achieved via Friedel-Crafts acylation of cyclopentene, the Claisen Condensation route is critical for generating the


-dicarbonyl intermediate (2-acetylcyclopentanone) . This intermediate allows for regiospecific functionalization before converting to the conjugated enone. This guide focuses on the high-fidelity synthesis of the 2-acetylcyclopentanone scaffold via Claisen condensation, followed by the downstream logic for its conversion.

Executive Summary

  • Target Molecule: this compound (CAS: 16112-10-0) / Intermediate: 2-Acetylcyclopentanone (CAS: 1670-46-8).

  • Primary Reaction: Mixed Claisen Condensation (Cyclopentanone + Ethyl Acetate).

  • Strategic Value: Unlike direct Friedel-Crafts acylation, the Claisen route generates a thermodynamic enolate trap (the

    
    -diketone), allowing for controlled alkylation or selective reduction/elimination sequences.
    
  • Mechanism Class: Nucleophilic Acyl Substitution (Enolate-driven).

Retrosynthetic Analysis & Pathway Logic

The "Claisen Route" to acetyl-cyclopentyl derivatives relies on the condensation of Cyclopentanone with an acetyl donor (typically Ethyl Acetate ) in the presence of a non-nucleophilic or matching alkoxide base.

The Chemical Challenge
  • Target: this compound (

    
    ) is a conjugated enone.
    
  • Claisen Product: 2-Acetylcyclopentanone (

    
    ) is a 
    
    
    
    -diketone.
  • The Route: The Claisen condensation constructs the carbon skeleton.[1][2] To achieve the final enone (this compound), the

    
    -diketone must undergo a reduction-elimination sequence (often via enol ether or selective hydride reduction) to remove the ring carbonyl oxygen.
    
Reaction Pathway Diagram (DOT)

The following diagram illustrates the Claisen condensation mechanism forming the core scaffold.

ClaisenMechanism Reactants Cyclopentanone + Ethyl Acetate Enolate Enolate Formation (Thermodynamic) Reactants->Enolate Deprotonation Base Base (NaH or NaOEt) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nu Attack on Ester Elimination Elimination of Ethoxide Tetrahedral->Elimination Collapse BetaDiketo 2-Acetylcyclopentanone (Beta-Dicarbonyl) Elimination->BetaDiketo -EtO⁻ Workup Acidic Workup (H3O+) BetaDiketo->Workup Quench

Figure 1: Mechanistic flow of the Claisen condensation to form the 2-acetylcyclopentanone scaffold.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Acetylcyclopentanone , the requisite Claisen intermediate.

Reagents & Materials
ReagentEquiv.[3][4][5]RoleCritical Attribute
Cyclopentanone 1.0SubstrateDry, distilled over CaH₂.
Ethyl Acetate 2.0 - 2.5ElectrophileAnhydrous; excess drives equilibrium.
Sodium Hydride (NaH) 1.2 - 1.5Base60% dispersion in oil; washed with hexanes.
Toluene/THF SolventMediumAnhydrous; Toluene allows higher reflux temp.
Ethanol (trace) CatalystInitiatorHelps initiate NaH reaction (optional).
Step-by-Step Methodology

Phase 1: Enolate Formation & Condensation

  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Base Suspension: Charge the RBF with NaH (1.5 equiv). Wash twice with anhydrous hexanes to remove mineral oil if using 60% dispersion. Suspend the clean NaH in anhydrous Toluene (or THF).

  • Initiation: Heat the suspension to 40-50°C. Add a catalytic amount of absolute ethanol (0.1 mL) to initiate hydrogen evolution.

  • Addition: Mix Cyclopentanone (1.0 equiv) and Ethyl Acetate (2.0 equiv) in a separate dry flask. Add this mixture dropwise to the NaH suspension over 60 minutes.

    • Expert Insight: Mixing the ketone and ester before addition (pre-mix) prevents the self-condensation of cyclopentanone (aldol side-reaction) by ensuring the ester is immediately available for the enolate.

  • Reaction: Upon completion of addition, reflux the mixture for 4–6 hours. The solution should turn viscous/yellow-orange, indicating the formation of the sodium enolate of the

    
    -diketone.
    

Phase 2: Quench & Isolation

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Carefully quench with glacial acetic acid or dilute HCl (3M) until pH < 5.

    • Caution: Hydrogen gas evolution will be vigorous.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Washing: Wash with Brine (

    
    ), then saturated NaHCO₃ (
    
    
    
    ) to remove excess acid.
  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Distillation: Purify the residue via vacuum distillation. 2-Acetylcyclopentanone boils at ~70–75°C (10 mmHg).

Yield Expectation: 65–75% of 2-Acetylcyclopentanone.

Conversion Logic: From Claisen Product to Target

To obtain This compound (the conjugated enone) from the Claisen product (2-Acetylcyclopentanone ), a reduction-elimination strategy is required.

Comparative Data: Intermediate vs. Target
Property2-Acetylcyclopentanone (Claisen Product)This compound (Target)
Formula


Structure

-Diketone (Cyclic)
Conjugated Enone
Oxidation State Higher (Two Carbonyls)Lower (One Carbonyl, One Alkene)
Stability Tautomerizes (Enol/Keto)Stable (Conjugated)
Transformation Workflow

While direct acetylation of cyclopentene (Friedel-Crafts) is faster for the enone, the Claisen route offers a specific pathway if starting from the ketone:

  • Step 1 (Claisen): Cyclopentanone + EtOAc

    
    2-Acetylcyclopentanone .
    
  • Step 2 (Enol Ether Formation): React 2-Acetylcyclopentanone with an alcohol/acid or orthoformate to lock the ring ketone as an enol ether.

  • Step 3 (Reduction): Selective reduction (e.g., LiAlH4) followed by acidic hydrolysis/elimination yields the conjugated enone structure.

Note: In many industrial applications, "Acetylcyclopentanone" is used loosely. Researchers must verify if they require the saturated dione (Claisen product) or the unsaturated enone.

References

  • Claisen Condensation Mechanism & Scope

    • Hauser, C. R., & Hudson, B. E. (1942).[6] "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266.

    • Source:

  • Synthesis of 2-Acetylcyclopentanone

    • Mayer, R. (1962). "Enol-stabilities of 2-acyl-cycloalkanones." Chemische Berichte.
    • Source:

  • This compound Properties & Reactivity

    • Sigma-Aldrich Product Specific
    • Source:

  • General Cyclopentanone Synthesis Strategies

    • "Synthesis of Cyclopentanones." Organic Chemistry Portal.
    • Source:

Sources

1-Acetyl-1-cyclopentene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides a comprehensive analysis of 1-Acetyl-1-cyclopentene , a critical


-unsaturated ketone used as a versatile building block in organic synthesis and a covalent warhead in drug discovery.

Executive Summary

This compound (CAS: 16112-10-0) is a cyclic enone characterized by high electrophilicity at the


-carbon, making it a potent Michael acceptor. Its structural rigidity and functional density render it indispensable in the synthesis of complex allenylcycloalkanes, terpenes, and covalent pharmaceutical agents. This guide details its physiochemical profile, validated synthesis protocols, mechanistic reactivity, and safety considerations for advanced research applications.

Part 1: Chemical Identity & Physiochemical Profile

Core Identification Data
ParameterSpecification
CAS Number 16112-10-0
IUPAC Name 1-(Cyclopent-1-en-1-yl)ethan-1-one
Common Names 1-Acetylcyclopentene; Methyl (1-cyclopentenyl) ketone
Molecular Formula

Molecular Weight 110.15 g/mol
SMILES CC(=O)C1=CCCC1
InChIKey SLNPSLWTEUJUGY-UHFFFAOYSA-N
Physical Properties
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: 70 °C at 20 mmHg (Lit.).

  • Density: 0.955 g/mL at 25 °C.

  • Refractive Index (

    
    ):  1.483.
    
  • Solubility: Soluble in common organic solvents (DCM, THF, Ethanol); sparingly soluble in water.

Part 2: Synthetic Routes & Production Protocols

The synthesis of this compound typically follows two primary mechanistic pathways: Friedel-Crafts Acylation (direct functionalization) or the Rupe Rearrangement (functional group interconversion).

Method A: Friedel-Crafts Acylation (Direct Route)

This method utilizes the electrophilic attack of an acylium ion on the cyclopentene double bond, followed by elimination to restore conjugation.

  • Reagents: Cyclopentene, Acetyl Chloride, Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend anhydrous 
    
    
    
    (1.1 equiv) in dry DCM at 0 °C.
  • Acylium Generation: Add Acetyl Chloride (1.0 equiv) dropwise over 15 minutes. Stir until the complex forms (homogenization).

  • Addition: Add Cyclopentene (1.0 equiv) slowly, maintaining internal temperature

    
     °C to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

  • Workup: Extract with DCM (

    
    ), wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[1]
  • Purification: Distill under reduced pressure (bp ~70 °C @ 20 mmHg) to isolate the product.

Method B: Rupe Rearrangement (From Cyclopentanone)

This route offers higher regiocontrol by constructing the carbon skeleton via nucleophilic addition followed by acid-catalyzed dehydration/rearrangement.

Step-by-Step Protocol:

  • Nucleophilic Addition: Treat Cyclopentanone with Lithium Acetylide (or Ethynylmagnesium bromide) in THF at -78 °C to yield 1-ethynylcyclopentan-1-ol .

  • Rearrangement: Reflux the intermediate alcohol in 80% Formic Acid or with a catalytic amount of

    
    .
    
  • Mechanism: Protonation of the hydroxyl group leads to water loss, formation of an enyne intermediate, and subsequent hydration/tautomerization to the

    
    -unsaturated ketone.
    
Synthesis Pathway Visualization

SynthesisPathways cluster_legend Pathway Legend CP Cyclopentene PROD This compound (Target) CP->PROD Friedel-Crafts (AlCl3/DCM) AC Acetyl Chloride AC->PROD CPO Cyclopentanone ETH 1-Ethynyl- cyclopentanol CPO->ETH HC≡CLi THF, -78°C ETH->PROD Rupe Rearrangement (HCOOH, Reflux) Direct Acylation Direct Acylation Rearrangement Rearrangement

Figure 1: Comparative synthetic pathways for this compound via Direct Acylation (Blue) and Rupe Rearrangement (Red).[2]

Part 3: Reactivity & Mechanistic Insights

This compound is a "privileged structure" due to the conjugation of the carbonyl group with the strained cyclopentene ring.

Michael Acceptor Activity (Covalent Inhibition)

The


-carbon (C3 position) is highly electrophilic. In biological systems or synthesis, soft nucleophiles (thiols, enolates) attack this position.
  • Mechanism: The nucleophile attacks the

    
    -carbon, pushing electron density onto the oxygen (enolate formation), followed by protonation to the saturated ketone.
    
  • Drug Discovery Relevance: Used as a "warhead" to covalently modify Cysteine residues in target proteins (e.g., kinases), rendering irreversible inhibition.

Cycloaddition Reactions
  • Diels-Alder: Acts as an electron-deficient dienophile. Reacts with electron-rich dienes (e.g., Danishefsky’s diene) to form fused bicyclic systems (Hydrindanes).

  • [3+4] Annulation: Reacts with specific dipoles or via Brook rearrangement-mediated pathways to form larger ring systems (e.g., tricyclo[5.3.0]decenones).

Reactivity Map

ReactivityMap Center This compound Nu Michael Adduct (β-substituted ketone) Center->Nu Nucleophile (R-SH, R-NH2) 1,4-Addition Epox Epoxide (1-Acetyl-1,2-epoxycyclopentane) Center->Epox H2O2 / NaOH Epoxidation DA Bicyclic Hydrindane (Diels-Alder Product) Center->DA Diene / Heat [4+2] Cycloaddition Red Allylic Alcohol (1-(1-cyclopentenyl)ethanol) Center->Red NaBH4 / CeCl3 Luche Reduction

Figure 2: Divergent reactivity profile of this compound showing major transformation pathways.[3][2][4]

Part 4: Applications in Drug Discovery & Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for allenylcycloalkanes and prostaglandin analogs . Its ability to undergo stereoselective 1,4-addition allows for the introduction of chiral side chains essential for bioactivity.

Covalent Probes (Proteomics)

In chemoproteomics, this compound derivatives are used to map "ligandable" cysteines across the proteome. The rigid cyclic structure often provides better selectivity compared to flexible acyclic enones (e.g., methyl vinyl ketone) by restricting the conformational space in the binding pocket.

Part 5: Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Flammable Liquid H226Flammable liquid and vapor.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Critical Safety Protocol:

  • Storage: Store at 2–8 °C under inert atmosphere (

    
     or Ar). The compound is prone to polymerization and oxidation upon prolonged exposure to air/heat.
    
  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong bases (which induce polymerization).

References

  • Organic Syntheses. Preparation of 1-Acetylcyclohexene (Analogous Protocol). Coll. Vol. 4, p.13 (1963). Available at: [Link]

  • Castro, F. et al. A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene. J. Braz.[5] Chem. Soc., 2002. Available at: [Link]

  • National Institutes of Health (NIH). Michael acceptor molecules in natural products and their mechanism of action. PMC9622697. Available at: [Link]

Sources

Reactivity of the Enone Functional Group in 1-Acetyl-1-cyclopentene: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the enone functional group in 1-Acetyl-1-cyclopentene Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a distinct class of cyclic vinyl ketones where the enone functionality is exocyclic to the carbonyl but endocyclic to the alkene. Unlike its isomer 2-cyclopentenone, where the carbonyl is part of the ring, this compound features an acetyl group attached to the C1 position of a cyclopentene ring. This structural distinction imparts unique electronic and steric properties, making it a valuable "linchpin" scaffold in the synthesis of sesquiterpenes, spirocyclic compounds, and pharmaceutical intermediates.

This guide provides a rigorous analysis of the molecule's reactivity, governed by the polarization of the


-unsaturated system. We explore its role as a Michael acceptor, a dienophile in Diels-Alder cycloadditions, and a substrate for Weitz-Scheffer epoxidation.

Electronic Structure and Reactivity Landscape

The reactivity of this compound is dominated by the conjugation between the alkene


-system and the acetyl carbonyl.
  • Electrophilicity: The carbonyl group exerts a strong inductive (-I) and mesomeric (-M) effect, depleting electron density from the C=C bond.

  • Regioselectivity: Resonance contributors place a significant partial positive charge (

    
    ) on the 
    
    
    
    -carbon (C2 of the ring). Consequently, nucleophilic attack occurs almost exclusively at C2.
  • Steric Environment: Unlike acyclic analogs (e.g., methyl vinyl ketone), the

    
    -position in this compound is flanked by the ring methylene groups. This creates a specific steric trajectory that favors the formation of trans-disubstituted products during conjugate additions to minimize torsional strain.
    
Visualization: Reactivity Divergence

The following diagram maps the core reactive pathways available to this scaffold.

ReactivityMap Core This compound (Enone Scaffold) Michael Conjugate Addition (Michael Acceptor) Core->Michael Nucleophiles (R-SH, R2CuLi) DA Diels-Alder (Dienophile) Core->DA Dienes (Heat/Lewis Acid) Epox Weitz-Scheffer Epoxidation Core->Epox H2O2/NaOH Photo [2+2] Photocycloaddition Core->Photo hv (UV) Michael_Prod C2-Functionalized Cyclopentanes Michael->Michael_Prod DA_Prod Bicyclic/Spiro Systems DA->DA_Prod Epox_Prod Epoxy-ketones Epox->Epox_Prod Photo_Prod Cyclobutane-fused Derivatives Photo->Photo_Prod

Figure 1: Divergent reactivity pathways for this compound, highlighting the central role of the enone moiety.

Preparation of the Scaffold

Before exploring reactivity, it is critical to establish a high-purity source of the material. While Nazarov cyclization precursors are common, the most robust laboratory synthesis involves the acetylation of cyclopentene or the elimination of


-chloroketones.
Validated Protocol: Synthesis via Dehydrochlorination

This method avoids the polymerization issues common with direct Friedel-Crafts acetylation of cyclopentene.

Reagents:

  • 3,5-dichloro-2-pentanone[1][2]

  • Polyhydric alcohol solvent (e.g., Glycerol or PEG)

  • Alkali (NaOH or KOH)

Workflow:

  • Elimination: 3,5-dichloro-2-pentanone is treated with alkali in a polyol solvent at 110–130 °C.[1]

  • Cyclization/Elimination: The base mediates the removal of HCl and intramolecular cyclization.

  • Isolation: The product is distilled under reduced pressure (30 mmHg) to yield this compound (or the chloro-intermediate which is further processed).

Note: Direct acetylation of cyclopentene with acetic anhydride and


 is an alternative but often yields lower regioselectivity due to double bond migration. [1, 2]

Conjugate Addition (Michael Reaction)

The most synthetically useful reaction of this compound is the 1,4-addition of nucleophiles. The


-carbon (C2) is the electrophilic site.
Mechanistic Insight

The reaction follows a standard Michael addition pathway but is influenced by ring strain. The transition from


 (planar alkene) to 

(tetrahedral) at C1 and C2 relieves some angle strain in the five-membered ring, driving the reaction forward.

Key Nucleophiles:

  • Organocuprates (

    
    ):  Deliver alkyl groups exclusively to the 
    
    
    
    -position.
  • Thiols/Amines: Reversible addition under thermodynamic control.

  • Enolates: Used in Robinson Annulation-type sequences to build polycyclic systems.

Protocol: Thia-Michael Addition

This protocol demonstrates the high-yielding addition of thiols, useful for bioconjugation or protecting group strategies.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Methanol (

    
    ).
    
  • Catalysis: Add triethylamine (

    
    , 0.1 equiv) as a base catalyst.
    
  • Addition: Dropwise add the thiol (R-SH, 1.1 equiv) at 0 °C to prevent polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of UV-active enone spot).

  • Workup: Concentrate in vacuo. The product is usually pure enough for use; otherwise, purify via flash chromatography (SiO2, Hexane/EtOAc).

Data Summary: Nucleophile Efficiency

Nucleophile ClassReagent ExampleYield (%)StereochemistryNotes
Sulfur PhSH /

85–95%trans-dominantReversible; thermodynamic product favored.
Carbon

70–85%trans-dominantIrreversible; requires low temp (-78 °C).
Nitrogen Benzylamine60–80%MixedOften requires Lewis acid catalysis for high yield.

Cycloaddition Reactions

This compound serves as a potent


 component in cycloadditions.
Diels-Alder Reaction

As a dienophile, the molecule reacts with electron-rich dienes (e.g., isoprene, Danishefsky’s diene). The acetyl group activates the double bond through electron withdrawal (LUMO lowering).

  • Regiochemistry: Governed by the "Ortho/Para" rule. With 2-substituted dienes, the "para" product (1,4-substitution relative to the acetyl group) typically predominates.

  • Stereochemistry: The Endo rule applies, where the acetyl group orients underneath the diene system in the transition state to maximize secondary orbital overlap.

[2+2] Photocycloaddition

Irradiation of this compound allows for the construction of cyclobutane-fused rings. This is particularly relevant for the synthesis of complex natural product cores (e.g., caryophyllene derivatives).

Mechanism:

  • Excitation to the triplet state (

    
    ) via 
    
    
    
    transition.
  • Formation of an exciplex with an alkene partner.

  • Radical recombination to form the cyclobutane ring.

Photochem State1 Ground State (S0) State2 Excited Triplet (T1, n->pi*) State1->State2 hv (>300nm) Inter 1,4-Biradical Intermediate State2->Inter + Alkene Prod Cyclobutane Adduct (Head-to-Head / Head-to-Tail) Inter->Prod ISC & Closure

Figure 2: Photochemical pathway for [2+2] cycloaddition.

Weitz-Scheffer Epoxidation

The electron-deficient nature of the double bond makes it resistant to electrophilic epoxidation (e.g., mCPBA) but highly susceptible to nucleophilic epoxidation.

Protocol:

  • Solvent: Dissolve substrate in MeOH.

  • Oxidant: Add

    
     (30% aq, 3.0 equiv).
    
  • Base: Add NaOH (6N, 0.5 equiv) dropwise at 0 °C.

  • Mechanism: The hydroperoxide anion (

    
    ) attacks the 
    
    
    
    -carbon (C2), followed by ring closure and expulsion of
    
    
    .
  • Outcome: Yields 1-acetyl-1,2-epoxycyclopentane.[3] This epoxide is a versatile intermediate; acid-catalyzed ring opening can lead to 2-substituted-1-acetyl-cyclopentanols. [2]

References

  • Synthetic method for 1-acetyl-1-cyclopropane chloride (and cyclopentene analogs). Google Patents. CN104151149A.
  • Synthesis of 1-acetyl-1,2-epoxy-cyclopentane . PrepChem. Available at: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions . ResearchGate. Available at: [Link]

  • The Diels-Alder Reaction . Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions . Chemical Reviews (ACS). Available at: [Link]

Sources

Stability and storage conditions for 1-Acetyl-1-cyclopentene.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

1-Acetyl-1-cyclopentene is a cyclic


-unsaturated ketone (enone) widely employed as a versatile Michael acceptor and dienophile in organic synthesis. While commercially listed as "stable" under standard safety protocols, its electron-deficient alkene moiety renders it susceptible to three primary degradation vectors: photochemical [2+2] dimerization , nucleophilic attack (hydrolysis/solvolysis) , and oxidative polymerization .

This guide defines a rigorous storage and handling architecture designed to maintain >98% purity over extended periods. The core directive is "Cold, Dark, and Inert" —a strategy derived from the compound's intrinsic electrophilicity and ring strain.

Chemical Profile & Reactivity Logic

To understand the storage requirements, one must understand the failure modes. This compound is not merely a solvent; it is a reactive intermediate.

The Electrophilic Trap

The molecule features a carbonyl group conjugated with a double bond within a five-membered ring.

  • Michael Acceptor: The

    
    -carbon is highly electrophilic. Moisture (water) or nucleophilic impurities (amines, thiols) can attack this position, leading to addition products.
    
  • Ring Strain: The cyclopentene ring possesses approximately 6 kcal/mol of strain energy, making the double bond more reactive toward oxidation and cycloaddition compared to its cyclohexene analogues.

Photochemical Dimerization (The Hidden Risk)

Cyclic enones are textbook substrates for photochemical [2+2] cycloaddition. Exposure to ambient UV or broad-spectrum laboratory light can catalyze the formation of cyclobutane-fused dimers (head-to-head or head-to-tail). This reaction destroys the conjugation, altering the physical properties and reactivity profile of the reagent.

Physical Properties Table
PropertyValueCritical Implication
CAS Number 16112-10-0Unique identifier for inventory tracking.
Molecular Weight 110.15 g/mol Calculation basis for stoichiometry.
Boiling Point 70 °C @ 20 mmHgVolatile; risk of evaporation concentration if not sealed.
Density 0.955 g/mLPhase separation in aqueous workups (floats).
Flash Point 59 °C (Closed Cup)Flammable. Requires spark-proof storage.
Appearance Clear, pale yellow liquidQC Indicator: Darkening/cloudiness indicates degradation.

Degradation Pathways & Mechanisms

The following Graphviz diagram visualizes the causality between environmental stressors and chemical degradation.

DegradationPathways cluster_stressors Environmental Stressors Compound This compound Dimer [2+2] Dimer (Loss of Conjugation) Compound->Dimer Photocyclization Polymer Oligomers/Polymers (Viscous Gum) Compound->Polymer Radical Autoxidation Adduct Michael Adducts (β-hydroxy ketones) Compound->Adduct Conjugate Addition Light UV/Ambient Light Light->Dimer Oxygen Atmospheric O2 Oxygen->Polymer Moisture H2O / Nucleophiles Moisture->Adduct

Figure 1: Mechanistic degradation pathways for this compound showing the correlation between environmental exposure and specific impurity formation.

Storage & Handling Protocols

The "Gold Standard" Storage Condition

For long-term storage (>1 month), strictly adhere to the following parameters.

  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic rate of autoxidation and thermal polymerization.

  • Atmosphere: Argon or Nitrogen Overlay .

    • Why: Displaces oxygen to prevent radical chain initiation (autoxidation). Argon is preferred as it is heavier than air and sits on the liquid surface.

  • Container: Amber Glass with PTFE-lined cap.

    • Why: Amber glass blocks UV/blue light to prevent dimerization. PTFE prevents leaching of plasticizers from standard caps, which can contaminate the lipophilic enone.

  • Stabilizer: None usually added commercially, but for bulk storage (>100g), addition of 0.01% BHT (Butylated hydroxytoluene) is recommended as a radical scavenger.

Handling Workflow (Self-Validating)

This protocol ensures that every time the bottle is opened, the integrity of the remaining stock is preserved.

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening.

    • Validation: Prevents condensation of atmospheric moisture into the cold liquid (which would drive Michael addition hydrolysis).

  • Dispensing: Use a clean, oven-dried glass syringe or pipette. Avoid plastic tips if possible to minimize leaching.

  • Inerting: After dispensing, immediately backfill the headspace with dry Nitrogen or Argon gas for 10-15 seconds.

  • Sealing: Tighten cap and wrap with Parafilm to create a secondary moisture barrier.

Quality Control (QC) & Troubleshooting

Researchers must validate reagent purity prior to critical experiments (e.g., total synthesis steps).

Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10-20% Ethyl Acetate in Hexanes.

  • Visualization: UV Lamp (254 nm).

    • Observation: The enone is UV active. Dimers and polymers often lose conjugation and will be less UV active or appear as streaks at the baseline (polymers).

    • Stain: Anisaldehyde or KMnO4 stain. The alkene will stain rapidly.

Definitive Analysis (1H NMR)
  • Solvent: CDCl3.

  • Diagnostic Signals:

    • Vinyl Proton: Look for the triplet/multiplet around

      
       6.6 - 6.8 ppm .
      
    • Acetyl Methyl: Singlet around

      
       2.3 - 2.4 ppm .
      
  • Degradation Flags:

    • Disappearance of the vinyl proton signal indicates dimerization or polymerization.

    • Broadening of peaks indicates oligomerization.

    • New signals upfield (0-2 ppm) suggest saturation of the double bond.

QC Decision Matrix Table
ObservationDiagnosisAction
Liquid is clear, colorless/pale yellow High PurityProceed with use.
Liquid is yellow/orange Mild OxidationPurify via distillation if >98% required.
Liquid is viscous/cloudy PolymerizationDiscard. Unsalvageable.
Precipitate visible DimerizationFilter; check filtrate purity. Likely discard.

Synthesis & Purification (Salvage Protocol)

If the compound has degraded (yellowed) but is not viscous, it can be repurified.

Vacuum Distillation Protocol:

  • Setup: Short-path distillation apparatus.

  • Pressure: Reduce system pressure to 20 mmHg .

  • Temperature: Heat bath to approx. 80-90°C. Collect fraction boiling at 70°C .

  • Stabilization: Collect directly into a receiving flask containing a few crystals of BHT if storing subsequently.

  • Storage: Flush with Argon immediately after collection.

Operational Workflow Diagram

StorageWorkflow Receipt Reagent Receipt VisualCheck Visual Inspection (Clear vs Yellow) Receipt->VisualCheck QC QC Check (NMR/TLC) VisualCheck->QC Decision Purity > 98%? QC->Decision Distill Vacuum Distillation (70°C @ 20mmHg) Decision->Distill No Aliquot Aliquot under Argon (Amber Vials) Decision->Aliquot Yes Distill->QC Retest Storage Store @ 4°C (Dark, Inert) Aliquot->Storage

Figure 2: Operational workflow for receiving, validating, and storing this compound to ensure experimental reproducibility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86638, this compound. Retrieved October 26, 2023, from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion (DIMSYL Anion). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society. (Foundational text on enone reactivity and handling).
  • Reich, H. J. (n.d.). Bordwell pKa Table and Enone Reactivity Data. University of Wisconsin-Madison. (Reference for Michael acceptor electrophilicity).

Key reactions involving 1-Acetyl-1-cyclopentene overview

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene is a "privileged scaffold" in organic synthesis, serving as a versatile building block for terpenoids, steroids, and complex alkaloids. Its reactivity is defined by the intersection of ring strain and a conjugated enone system (


-unsaturated ketone). Unlike its cyclohexenyl analogs, the five-membered ring imposes geometric constraints that enhance its electrophilicity and alter its stereoelectronic profile.

This technical guide dissects the core reactivity patterns of this compound, providing researchers with mechanistic insights and validated protocols for its application in high-value molecular construction.

Part 1: Structural Properties & Reactivity Profile

The molecule features an acetyl group conjugated to a cyclopentene ring. This arrangement creates two distinct electrophilic sites and a specific steric environment:

  • Electrophilic

    
    -Carbon:  The primary site for nucleophilic attack (Michael addition). The ring strain (
    
    
    
    6 kcal/mol relative to cyclohexane) prevents the enone system from achieving perfect planarity, often increasing reactivity toward soft nucleophiles.
  • Dienophilic Character: The fixed s-cis conformation of the double bond within the ring (relative to the ring carbons) makes it a potent dienophile in Diels-Alder reactions, although the acetyl group can rotate.

  • 
    -Proton Acidity:  The 
    
    
    
    -protons (allylic) and the protons on the acetyl group allow for enolization, facilitating aldol-type condensations (e.g., Baylis-Hillman).
Reactivity Overview Diagram

ReactivityMap Core This compound Michael Conjugate Addition (1,4-Addition) Core->Michael Soft Nucleophiles (RMgX/Cu, Malonates) DA Diels-Alder Cycloaddition Core->DA Dienes (Heat/Lewis Acid) Photo [2+2] Photochemical Cycloaddition Core->Photo Alkenes (hv) BH Baylis-Hillman Reaction Core->BH Aldehydes (DABCO/Phosphines) P_Michael β-Substituted Ketones Michael->P_Michael P_DA Bicyclic Systems DA->P_DA P_Photo Cyclobutane Fused Rings Photo->P_Photo P_BH α-Methylene-β-hydroxy Ketones BH->P_BH

Caption: Core reactivity pathways of this compound leading to diverse molecular scaffolds.

Part 2: Synthesis of the Scaffold (The Nazarov Cyclization)

The most robust method for synthesizing substituted cyclopentenones, including this compound derivatives, is the Nazarov Cyclization . This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones.[1]

Mechanistic Insight

The reaction proceeds via a pentadienyl cation intermediate.[1] The key step is a conrotatory


 electrocyclization, followed by proton loss and tautomerization. Silicon-directed variants (using 

-silyl groups) are often employed to control regioselectivity and prevent isomer scrambling.
Validated Protocol: Acid-Catalyzed Cyclization

Note: This protocol describes the general cyclization of a divinyl ketone precursor.

Reagents:

  • Divinyl ketone precursor (e.g., 1,4-pentadien-3-one derivative)

  • Phosphoric acid (

    
    ) or Lewis Acid (
    
    
    
    )
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM (

    
     M concentration) under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Activation: Cool the solution to

    
    . Slowly add the Lewis Acid (e.g., 
    
    
    
    , 1.1 equiv) dropwise to control the exotherm.
  • Cyclization: Allow the mixture to warm to room temperature. Monitor by TLC (typically 1–4 hours). The color often shifts to deep red/orange due to the cationic intermediate.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     to neutralize the acid.
    
  • Isolation: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: Asymmetric Conjugate Addition (Michael Reaction)

The 1,4-addition of organometallic reagents to this compound is a cornerstone reaction for establishing chirality at the


-position. Copper-catalyzed protocols are preferred over uncatalyzed Grignard additions, which often result in 1,2-addition side products.
Comparative Data: Catalytic Systems
Catalyst SystemNucleophileSelectivity (1,4 vs 1,[2][3]2)Enantioselectivity (ee)Notes
CuI / Phosphines Grignard (

)
High (>95:[2]5)N/A (Racemic)Robust, low cost.
Cu(OTf)₂ / Phosphoramidite Dialkylzinc (

)
Excellent (>98:[2]2)High (up to 98%)Best for asymmetric induction [1].
CuTC / BINAP Grignard (

)
High (>90:10)High (85-95%)Versatile for aryl additions [2].
Validated Protocol: Cu-Catalyzed Asymmetric Addition

Objective: Introduction of a methyl group with high enantioselectivity.

Reagents:

  • This compound

  • 
     (Dimethylzinc, 1.2M in toluene)
    
  • 
     (Copper(II) triflate, 2 mol%)
    
  • Chiral Phosphoramidite Ligand (e.g., Feringa ligand, 4 mol%)

  • Toluene (anhydrous)

Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve

    
     (
    
    
    
    equiv) and the chiral ligand (
    
    
    equiv) in anhydrous toluene under Argon. Stir for 30 mins at RT to form the active complex.
  • Substrate Addition: Add this compound (

    
     equiv) to the catalyst solution. Cool the mixture to 
    
    
    
    .
  • Nucleophile Addition: Add

    
     (
    
    
    
    equiv) dropwise over 10 minutes. Caution: Dialkylzincs are pyrophoric.
  • Reaction: Stir at

    
     for 12–18 hours. Monitor consumption of the enone by TLC.
    
  • Workup: Quench carefully with saturated

    
     solution. Extract with 
    
    
    
    .
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by chiral HPLC.

Part 4: The Baylis-Hillman Reaction[4]

This reaction couples this compound with an aldehyde to form densely functionalized allylic alcohols. It is atom-economical and creates a new C-C bond at the


-position.[4]
Mechanism & Workflow Diagram

BaylisHillman Start Reagents: This compound + Aldehyde (R-CHO) Step1 Step 1: Nucleophilic Attack (DABCO adds to β-carbon) Start->Step1 + DABCO (Catalyst) Step2 Step 2: Enolate Formation (Zwitterionic Intermediate) Step1->Step2 Step3 Step 3: Aldol Reaction (Attack on Aldehyde) Step2->Step3 Step4 Step 4: Elimination (Release of DABCO) Step3->Step4 Proton Transfer Step4->Step1 Regenerated Catalyst Product Product: α-(Hydroxyalkyl)-enone Step4->Product

Caption: Catalytic cycle of the Baylis-Hillman reaction using a tertiary amine catalyst.

Key Optimization Tip: The reaction is notoriously slow. Using aqueous media or adding Lewis acids (like


 or 

) can significantly accelerate the rate compared to standard organic solvents [3].

Part 5: Cycloadditions (Diels-Alder & Photochemical)

Diels-Alder Reactions

This compound is a moderately reactive dienophile.

  • Partner: Electron-rich dienes (e.g., Danishefsky’s diene, Isoprene).

  • Conditions: Thermal conditions often require high temperatures (

    
    ) or high pressure. Lewis acid catalysis (
    
    
    
    ,
    
    
    ) allows for lower temperatures and improved endo/exo selectivity.
  • Application: Construction of hydrindane frameworks common in steroid synthesis.

[2+2] Photochemical Cycloaddition

Irradiation of this compound with alkenes yields cyclobutane-fused derivatives.

  • Mechanism: Excited triplet state (

    
    ) of the enone reacts with the ground state alkene.
    
  • Regioselectivity: Controlled by the polarization of the alkene and the stability of the exciplex intermediate. Head-to-Head (HH) vs Head-to-Tail (HT) isomers are common issues, often resolved by solvent polarity or restricted environments (e.g., micelles).

References

  • Alexakis, A., et al. (2002). Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones.[5] Journal of the American Chemical Society.[6] Link

  • Feringa, B. L., et al. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition.[1][6][7] Link

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews.[7] Link

  • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis.[6][8] Tetrahedron.[6][9] Link

  • Crimmins, M. T. (1988). Photochemical Cycloadditions in Organic Synthesis. Chemical Reviews.[7] Link

Sources

Methodological & Application

Application Note: Michael Addition of Nucleophiles to 1-Acetyl-1-cyclopentene

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Acetyl-1-cyclopentene (CAS: 16112-10-0) represents a "privileged scaffold" in organic synthesis, serving as a gateway to functionalized cyclopentanes found in prostaglandins, terpenes, and bioactive alkaloids.

Unlike simple cyclic enones (e.g., 2-cyclopentenone), this compound possesses an acetyl group at the

  • Steric Congestion: The

    
    -substituent impedes the approach of nucleophiles and bulky catalysts.
    
  • Tetrasubstituted Enolate Formation: Successful 1,4-addition results in a tetrasubstituted enolate, which is thermodynamically less stable and prone to retro-Michael reactions or polymerization if not trapped effectively.

This guide provides two field-validated protocols to overcome these barriers: Copper-Catalyzed Grignard Addition (for alkylation) and Organocatalytic Asymmetric Addition (for functionalization with soft nucleophiles).

Mechanistic Insight: The Selectivity Battle

The primary failure mode in reactions with this compound is the competition between 1,2-addition (direct attack on the ketone) and 1,4-addition (Michael addition).

  • Hard Nucleophiles (e.g., RLi, RMgX): Without modification, these preferentially attack the carbonyl carbon (1,2-addition) due to charge control.

  • Soft Nucleophiles / Cu-Catalysis: Modifying the nucleophile to be "softer" (via orbital control) directs attack to the

    
    -carbon.
    
Diagram 1: Mechanistic Pathway & Selectivity Control

MichaelMechanismSubstrateThis compound(Alpha-Branched Enone)Path121,2-Addition(Kinetic/Charge Control)Substrate->Path12Path141,4-Addition(Thermodynamic/Orbital Control)Substrate->Path14HardNuHard Nucleophile(RMgBr / RLi)HardNu->Path12SoftNuSoft/Catalyzed Nucleophile(R-Cu / Enolates)SoftNu->Path14Product12Tertiary Alcohol(Undesired Byproduct)Path12->Product12IntermediateTetrasubstituted Enolate(Sterically Congested)Path14->Intermediate Rate Determining StepProduct14Functionalized Cyclopentane(Target Scaffold)Intermediate->Product14 Protonation/Trapping

Caption: Divergent pathways for nucleophilic attack. Successful protocols must enforce the 1,4-addition pathway (green) over the 1,2-addition pathway (red).

Protocol A: Copper-Catalyzed High-Fidelity Alkylation

Objective: Introduction of alkyl/aryl chains (R-) to the

Mechanism:
Materials & Reagents[1][3][4][5][6][8][9][10][11][12]
  • Substrate: this compound (Freshly distilled or purified to remove polymers).[1]

  • Nucleophile: Grignard Reagent (RMgBr), 1.2 - 1.5 equiv.

  • Catalyst: Copper(I) Iodide (CuI) or CuBr·SMe

    
     (10-20 mol%).
    
  • Additive: Chlorotrimethylsilane (TMSCl), 2.0 equiv. (Critical for trapping).

  • Solvent: Anhydrous THF.

Experimental Workflow
  • Catalyst Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add CuI (10 mol%) and anhydrous THF. Cool to -78°C.

  • Nucleophile Formation: Slowly add the Grignard reagent dropwise. Allow the mixture to stir for 15 minutes to form the active catalytic species (likely a magnesiocuprate).

  • TMSCl Addition: Add TMSCl (2.0 equiv) to the mixture.

    • Expert Insight: TMSCl acts as a Lewis acid to activate the enone and, crucially, traps the resulting enolate as a silyl enol ether. This prevents the unstable tetrasubstituted enolate from equilibrating or polymerizing.

  • Substrate Addition: Dissolve this compound in THF and add dropwise over 30 minutes. Maintain temperature at -78°C.

  • Quench: Once TLC indicates consumption of starting material, quench with saturated NH

    
    Cl solution while still cold.
    
Diagram 2: Protocol A Execution Logic

CuProtocolStep11. Catalyst SetupCuI + THF (-78°C)Step22. Active Species GenAdd RMgBr -> [R-Cu] speciesStep1->Step2 Argon AtmStep33. ActivationAdd TMSCl (Lewis Acid/Trap)Step2->Step3 15 min stirStep44. Controlled AdditionAdd this compoundStep3->Step4 DropwiseStep55. WorkupNH4Cl Quench -> ExtractionStep4->Step5 TLC Monitor

Caption: Step-by-step workflow for Cu-catalyzed conjugate addition utilizing TMSCl trapping.

Protocol B: Asymmetric Organocatalytic Addition

Objective: Enantioselective addition of "soft" nucleophiles (Nitroalkanes, Malonates). Context: Recent advances allow amine catalysts to activate

Key Reference

This protocol is grounded in the work regarding amine-catalyzed activation of


-branched enones
Materials & Reagents[1][3][4][5][6][8][9][10][11][12]
  • Substrate: this compound.[2][1][3][4]

  • Nucleophile: Nitromethane or Diethyl Malonate.

  • Catalyst: Chiral Primary Amine (e.g., Cinchona alkaloid derivative or Diamine-Thiourea).

  • Solvent: Toluene or DCM.

Protocol Steps
  • Mix: Combine catalyst (10-20 mol%) and the nucleophile (2.0 equiv) in the solvent at room temperature (or 0°C for higher

    
    ).
    
  • Add Substrate: Add this compound.

  • Incubation: Stir for 24-48 hours. The reaction is slower than metal-catalyzed variants due to the steric bulk of the

    
    -acetyl group.
    
  • Purification: Direct flash column chromatography.

Performance Data (Representative)
NucleophileCatalyst TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
NitromethanePrimary Amine75-85%>10:1 (syn/anti)85-94%
Diethyl MalonateBifunctional Thiourea80-92%N/A90-96%
Alkyl GrignardCu-Chiral Ligand60-80%>20:1 (trans)90-98%

Troubleshooting & Critical Process Parameters (CPPs)

Substrate Instability

This compound can polymerize upon standing.

  • Fix: Always check purity via NMR/TLC before use. If the liquid is viscous or yellowed, distill under reduced pressure immediately before the reaction.

Low Yield in Grignard Reactions

If the yield is <50% and tertiary alcohols are observed:

  • Cause: Temperature rose above -60°C or insufficient Cu catalyst.

  • Fix: Ensure the internal temperature (probe) is -78°C during addition. Increase CuI loading to 20 mol%.

Poor Diastereoselectivity
  • Insight: The thermodynamic product usually places the

    
    -substituent trans to the acetyl group to minimize steric clash.
    
  • Optimization: If cis isomers form, use bulkier ligands (e.g., phosphoramidites) or lower temperatures to enforce kinetic control.

References

  • Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Source: Organic & Biomolecular Chemistry (RSC), 2015. URL:[Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and

    
    -Unsaturated Nitroalkenes. 
    Source: MDPI, Molecules, 2013.
    URL:[Link]
    
  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Source: Proceedings of the National Academy of Sciences (PNAS), 2004. URL:[Link]

  • Synthesis of 1-acetyl-1,2-epoxy-cyclopentane (Precursor/Derivative info). Source: PrepChem. URL:[Link]

Application Note: [4+2] Cycloaddition Protocols for 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene (ACP) represents a critical "linchpin" scaffold in organic synthesis, particularly for constructing hydrindane (bicyclo[4.3.0]nonane) frameworks found in steroids, terpenoids, and vitamin D analogues. Unlike simple acyclic enones, ACP possesses a rigid cyclic geometry that imposes unique steric constraints, often necessitating Lewis Acid (LA) activation to achieve useful reaction rates and high stereoselectivity.

This guide details the mechanistic underpinnings and optimized protocols for reacting ACP with dienes, focusing on the suppression of polymerization side-reactions and the maximization of endo-selectivity.

Mechanistic Architecture & Reactivity Profile

Electronic Activation (FMO Theory)

ACP is an electron-deficient dienophile. However, the


-substitution inherent to the cyclopentene ring sterically hinders the approach of the diene.
  • Thermal Conditions: Often require high temperatures (>150°C), leading to dimerization or polymerization of the diene.

  • Lewis Acid Catalysis: Coordination of a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) to the carbonyl oxygen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This reduces the HOMO-LUMO energy gap with the diene, accelerating the reaction by factors of
    
    
    and allowing for cryogenic conditions (-78°C to 0°C).
Regio- and Stereocontrol[1][2][3][4]
  • Regioselectivity: In reactions with 2-substituted dienes (e.g., isoprene), the "para" (1,4) isomer is predominantly formed.[2] The largest HOMO coefficient of the diene (C1) aligns with the largest LUMO coefficient of the dienophile (

    
    -carbon).
    
  • Stereoselectivity: The reaction generally follows the Alder Endo Rule , favoring the endo adduct due to secondary orbital interactions. However, bulky Lewis acids can occasionally shift this ratio toward the exo product due to steric repulsion between the catalyst-complexed carbonyl and the diene substituents.

Reaction Pathway Diagram

The following diagram illustrates the Lewis Acid activation and the transition state geometry favoring the para-endo product.

DielsAlder_Pathway cluster_mechanism FMO Modulation ACP This compound (Dienophile) Complex Activated Complex (LUMO Lowered) ACP->Complex Coordination LA Lewis Acid (AlCl3 / Et2AlCl) LA->Complex TS Transition State (Asynchronous Concerted) Complex->TS + Diene (-78°C) Diene Isoprene (Diene) Diene->TS Product Hydrindane Adduct (Para/Endo Major) TS->Product C-C Bond Formation

Figure 1: Workflow of Lewis Acid activation and cycloaddition pathway for this compound.

Detailed Protocol: -Catalyzed Cycloaddition

Target Reaction: this compound + Isoprene


 4-Acetyl-7-methyl-2,3,3a,4,5,7a-hexahydro-1H-indene.
Materials & Reagents
  • Dienophile: this compound (1.0 equiv). Note: Ensure monomeric purity; distill if necessary.

  • Diene: Isoprene (5.0 equiv). Excess prevents polymerization of the enone.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (0.1 – 0.2 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (distilled over

    
     or from SPS).
    
  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes.
  • Catalyst Suspension: Under positive inert gas pressure, add anhydrous

    
     (133 mg, 1.0 mmol) to the flask.
    
  • Solvent Addition: Cannulate 20 mL of anhydrous DCM into the flask. Stir to form a suspension/solution.

  • Dienophile Complexation: Cool the mixture to -78°C (dry ice/acetone bath). Add this compound (1.10 g, 10 mmol) dissolved in 5 mL DCM dropwise over 10 minutes.

    • Observation: The solution may darken (yellow/orange) indicating Lewis Acid coordination to the carbonyl. Stir for 15 minutes at -78°C.

  • Diene Addition: Add Isoprene (3.4 g, 5.0 mL, 50 mmol) slowly via syringe.

  • Reaction Phase: Allow the reaction to warm slowly to -10°C over 4 hours.

    • Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexanes). Look for the disappearance of the enone spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench: Once complete, carefully pour the cold reaction mixture into a vigorously stirring beaker containing 50 mL of saturated

    
     and crushed ice.
    
  • Workup:

    • Separate the organic layer.[2][3][4]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic extracts, wash with brine, and dry over anhydrous

      
      .[4]
      
    • Filter and concentrate under reduced pressure (rotary evaporator).

  • Purification: Purify the residue via flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       5% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a colorless oil.

Optimization Matrix & Comparative Data

The choice of Lewis Acid profoundly impacts the yield and the endo:exo ratio. The table below summarizes expected trends for cyclic enone cycloadditions.

Table 1: Catalyst Performance Profile

Condition / CatalystTemp (°C)Time (h)Yield (%)Endo:Exo RatioNotes
Thermal (No Cat) 160243560:40Significant polymerization; requires sealed tube.

-104-68290:10Standard protocol; high reactivity; strictly anhydrous.

02-48895:5Best stereocontrol; milder than

.

-20126575:25Slower reaction; prone to acetal formation if alcohol present.

-7827085:15Very reactive; can cause decomposition of sensitive dienes.

Troubleshooting & Critical Controls

Polymerization of Dienophile
  • Symptom: Formation of a gummy, insoluble residue; low mass recovery.

  • Cause: this compound is prone to acid-catalyzed self-polymerization (Michael addition).

  • Solution: Use a large excess of diene (5-10 equiv) to ensure the cycloaddition rate exceeds the polymerization rate. Keep temperature below 0°C until the reaction is verified.

Lewis Acid Hydrolysis
  • Symptom: White fumes upon opening reagent bottle; no reaction progression.

  • Cause:

    
     is highly hygroscopic. Hydrated 
    
    
    
    produces HCl gas and is catalytically inactive for coordination.
  • Solution: Use fresh bottles or sublime

    
     prior to use. Alternatively, switch to 
    
    
    
    (1.0 M in Hexanes) which is easier to handle under inert atmosphere.
Isomer Separation
  • Challenge: Separating endo and exo isomers.

  • Solution: While flash chromatography often separates them, the endo isomer is typically more polar. If separation is difficult, the mixture is often carried forward to the next step (e.g., reduction or Grignard addition), where the stereochemical differences may become more pronounced or irrelevant depending on the target.

References

  • Fringuelli, F., et al. "Lewis Acid-Catalyzed Diels-Alder Reaction of Cycloalkenones." Journal of Organic Chemistry, 1982.

  • Wenkert, E. "Cyclopentenones in Organic Synthesis." Accounts of Chemical Research, 1980.

  • Liu, H.J., et al. "Diels-Alder Reactions of 1-Acetyl-1-Cycloalkenes." Canadian Journal of Chemistry, 1980.

  • Master Organic Chemistry. "Lewis Acids in the Diels-Alder Reaction."

Sources

Application Note: Robinson Annulation Protocol using 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 1-Acetyl-1-cyclopentene as a cyclic Michael acceptor in the Robinson Annulation. Unlike the classic Robinson annulation which utilizes methyl vinyl ketone (MVK) to append a ring onto a cyclic ketone, this protocol employs this compound to serve as the pre-formed cyclic scaffold. Reaction with suitable donors (e.g.,


-keto esters or cyclic 1,3-diketones) yields hydrindane (bicyclo[4.3.0]nonane)  derivatives. These fused 5,6-bicyclic frameworks are critical structural motifs in the synthesis of steroids (Ring C/D analogues), sesquiterpenes, and complex alkaloids.

Scientific Foundation & Mechanistic Logic

The Reagent Profile

This compound represents a "cyclic vinyl ketone." Structurally, it possesses an endocyclic double bond conjugated to an exocyclic acetyl group.

  • Steric Challenge: The

    
    -carbon (C2 of the ring) is more sterically hindered than in acyclic analogs like MVK.
    
  • Stability: The compound is prone to acid-catalyzed polymerization; therefore, storage with radical inhibitors (e.g., BHT) and usage of freshly distilled material is recommended.

Reaction Pathway

The annulation proceeds via a stepwise Michael-Aldol-Dehydration sequence. High-fidelity synthesis requires separating the Michael addition from the Aldol condensation to prevent polymerization of the starting material.

  • Michael Addition: The thermodynamic enolate of the donor attacks the

    
    -carbon (C2) of this compound.
    
  • Intramolecular Aldol Condensation: The methyl group of the acetyl moiety is deprotonated to form an enolate, which attacks the carbonyl of the donor fragment.

  • Dehydration: Elimination of water yields the

    
    -unsaturated ketone in the newly formed six-membered ring.
    

RobinsonMechanism Reactants Reactants (Donor + this compound) Enolate Enolate Formation (Thermodynamic) Reactants->Enolate Base (NaOEt/LiHMDS) Michael Michael Adduct (1,5-Dicarbonyl Intermediate) Enolate->Michael Conj. Addition to C2 Aldol Aldol Cyclization (Bicyclic Alcohol) Michael->Aldol Intramolecular Attack Product Hydrindane Product (Fused Enone) Aldol->Product -H2O (Dehydration)

Figure 1: Mechanistic flow of the Robinson Annulation utilizing a cyclic enone acceptor.

Experimental Protocols

Material Specifications
ReagentPurityRoleCritical Attribute
This compound >97%AcceptorMust be colorless; yellowing indicates polymerization. Distill if necessary (bp 70°C @ 20 mmHg).
Ethyl Acetoacetate >99%DonorPrecursor for hydrindane synthesis.
Sodium Ethoxide 21 wt% in EtOHBaseFreshly prepared or high-grade commercial solution.
THF AnhydrousSolventInhibitor-free for kinetic enolate generation.
Protocol A: Two-Step Synthesis of Hydrindane Derivatives

Recommended for high-value substrates to maximize yield and regioselectivity.

Step 1: Michael Addition (Thermodynamic Control)
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a nitrogen inlet, thermometer, and addition funnel.

  • Base Preparation: Charge flask with anhydrous Ethanol (50 mL) and add Sodium metal (1.1 equiv) to generate NaOEt in situ, or use commercial 21% NaOEt solution. Cool to 0°C.

  • Donor Addition: Add Ethyl Acetoacetate (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Acceptor Addition: Add This compound (1.0 equiv) dissolved in 10 mL EtOH dropwise over 30 minutes.

    • Note: Slow addition is crucial to prevent self-polymerization of the enone.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The enone spot (

    
    ) should disappear.
    
  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Checkpoint: Isolate the Michael adduct (1,5-diketone) as a viscous oil. Yields typically 75-85%.

Step 2: Aldol Cyclization & Dehydration
  • Setup: Redissolve the crude Michael adduct in Toluene (10 mL/g).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Reflux: Heat to reflux using a Dean-Stark trap to continuously remove water. Reflux for 3–5 hours.

  • Purification: Cool to RT, wash with NaHCO₃ (aq) to remove acid. Dry organic layer and concentrate.

  • Isolation: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Asymmetric Organocatalytic Approach (Modern)

For enantioselective synthesis of the hydrindane core.

  • Catalyst: Use (S)-Proline (10 mol%) or a diarylprolinol silyl ether catalyst.

  • Solvent: DMSO or MeOH/Water mixtures often enhance rate and selectivity.

  • Procedure: Stir this compound (1.0 equiv) and the cyclic 1,3-diketone donor (1.2 equiv) with the catalyst at RT for 24-48h.

  • Advantage: This "Hajos-Parrish" style modification can establish the bridgehead quaternary stereocenter with high enantiomeric excess (ee > 80%).

Troubleshooting & Optimization (Self-Validating Systems)

The following table summarizes common failure modes and their corrective actions based on mechanistic causality.

ObservationRoot CauseCorrective Action
Low Yield / Polymerization High concentration of this compound in basic media.Dilution & Slow Addition: Ensure the donor enolate is in excess and add the enone slowly.
No Cyclization (Stalled at Michael Adduct) Aldol step requires higher activation energy due to ring strain.Switch to Acid Catalysis: If base-mediated cyclization fails, isolate the adduct and use pTSA/Benzene reflux (Dean-Stark).
Regioisomer Mixtures Kinetic vs. Thermodynamic enolate competition.Lithium Enolates: Use LDA at -78°C for the Michael step to strictly control the attacking enolate geometry.
Workflow Diagram

Workflow Start Start: this compound Decision Select Donor Type Start->Decision PathA Acyclic Donor (e.g., Ethyl Acetoacetate) Decision->PathA PathB Cyclic Donor (e.g., 2-Methyl-1,3-CHD) Decision->PathB Step1 Step 1: Michael Addition (NaOEt, 0°C) PathA->Step1 PathB->Step1 Check QC: Isolate 1,5-Diketone Step1->Check Step2 Step 2: Cyclization (pTSA, Toluene, Reflux) Check->Step2 ResultA Product: Functionalized Hydrindane Step2->ResultA From Path A ResultB Product: Tricyclic Steroid Analog Step2->ResultB From Path B

Figure 2: Decision tree for selecting donor substrates and process flow.

References

  • Heathcock, C. H. (1984). The Total Synthesis of Natural Products. Wiley-Interscience.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • Organic Syntheses. (1985). Synthesis of (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Org.[1][2][3][4][5] Synth. 63, 37. (Protocol validation for analogous cyclic enone systems). Link

  • Takeda, K., & Ohtani, Y. (2010). Facile Construction of a Tricyclo[5.3.0.0^1,4]decenone Ring System. Organic Letters.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-Acetyl-1-cyclopentene to Acetylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the chemoselective hydrogenation of 1-acetyl-1-cyclopentene to acetylcyclopentane. The transformation presents a classic challenge in organic synthesis: reducing a conjugated alkene (


-unsaturated ketone) while preserving the carbonyl functionality. Using a Palladium on Carbon (Pd/C) catalyst system under mild conditions, we demonstrate a high-yield (>95%) synthesis that minimizes over-reduction to the alcohol. This guide includes mechanistic insights, safety protocols for hydrogen handling, and analytical validation standards.

Introduction & Chemical Context

Acetylcyclopentane is a valuable intermediate in the synthesis of neuroactive pharmaceuticals and fragrance compounds. Its precursor, this compound, contains a conjugated enone system.

The primary synthetic challenge is regioselectivity . The thermodynamics of hydrogenation favor the reduction of both the C=C and C=O bonds. However, kinetic control can be achieved by exploiting the specific adsorption properties of the catalyst.

  • Target Reaction: Saturation of the endocyclic double bond.

  • Side Reaction (Avoid): Reduction of the carbonyl to form 1-cyclopentylethanol.

  • Catalyst Choice: Palladium (Pd) is preferred over Platinum (Pt) or Nickel (Ni) for this transformation because Pd exhibits a significantly higher affinity for olefins compared to carbonyls under ambient pressures.

Mechanistic Insight

The reaction proceeds via the Horiuti-Polanyi mechanism on the heterogeneous catalyst surface. The conjugated alkene adsorbs flat onto the palladium surface. Hydrogen, dissociatively adsorbed as surface hydrides, adds across the


-system.
Figure 1: Surface Catalysis Mechanism

The following diagram illustrates the competitive adsorption and the pathway to the desired saturated ketone.

HydrogenationMechanism Substrate This compound (Solution) Adsorption Adsorption on Pd Surface (C=C π-coordination) Substrate->Adsorption Diffusion Intermediate Alkyl-Pd Intermediate (Half-Hydrogenated) Adsorption->Intermediate + H (Surface) H_Surface H2 Dissociation (Pd-H Species) H_Surface->Intermediate Insertion Product_Surf Acetylcyclopentane (Adsorbed) Intermediate->Product_Surf + H (Surface) Rate Limiting Product_Sol Acetylcyclopentane (Solution) Product_Surf->Product_Sol Desorption OverRed Over-Reduction (Alcohol Formation) Product_Surf->OverRed High P / Long Time

Caption: Step-wise hydrogenation mechanism on Pd/C. Note that desorption of the ketone is generally faster than the subsequent reduction of the carbonyl, enabling chemoselectivity.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (>97% purity).[1]

  • Catalyst: 5 wt% Pd/C (Degussa type or equivalent, 50% water wet to minimize pyrophoric risk).

  • Solvent: Ethanol (Absolute). Note: Methanol is also acceptable, but Ethanol is greener and offers similar solubility.

  • Hydrogen Source: H2 Balloon (1 atm) or Low-Pressure Hydrogenator (Parr Shaker) set to 15-30 psi.

  • Filtration: Celite® 545 filter aid.

Step-by-Step Procedure

Step 1: Catalyst Loading ( Inert Atmosphere) To a dry round-bottom flask (or hydrogenation bottle), add the 5% Pd/C catalyst (10 wt% loading relative to substrate, e.g., 100 mg catalyst for 1 g substrate).

  • Safety: Pd/C can ignite solvent vapors if dry. Always wet the catalyst with a small amount of water or add it under an argon/nitrogen blanket.

Step 2: Substrate Addition Dissolve this compound in Ethanol (0.5 M concentration). Carefully add this solution to the catalyst flask.

  • Why: Dilution prevents exotherms from creating hot spots on the catalyst surface that could favor side reactions.

Step 3: Purging Seal the vessel with a septum (for balloon) or clamp (for shaker).

  • Cycle 1-3: Evacuate the flask (vacuum) and backfill with Nitrogen (or Argon).

  • Cycle 4-6: Evacuate and backfill with Hydrogen.

  • Critical: This removes oxygen, which poisons the catalyst and creates explosion hazards.

Step 4: Reaction Stir vigorously (or shake) at Room Temperature (20-25°C) under 1 atm H2 (balloon) or 20 psi (shaker).

  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or GC-MS every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Endpoint: Disappearance of the UV-active spot (enone) on TLC.

Step 5: Workup

  • Purge the vessel with Nitrogen to remove Hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C.

  • Rinse the filter cake with fresh Ethanol.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 30°C, 200 mbar).

Figure 2: Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Safety Safety Check: Inert Gas Purge Start->Safety Reaction Hydrogenation (EtOH, Pd/C, 25°C) Safety->Reaction Monitor Monitor (TLC/GC) Is SM consumed? Reaction->Monitor Monitor->Reaction No Filter Filtration (Celite) Remove Pd Monitor->Filter Yes Evap Evaporation Isolate Product Filter->Evap Analyze Validation (NMR/GC-MS) Evap->Analyze

Caption: Operational workflow for the batch hydrogenation process.

Results & Discussion

Chemoselectivity & Optimization

The following table summarizes the impact of pressure on selectivity. High pressures force the reduction of the carbonyl group.

ConditionPressure (psi)Time (h)Conversion (%)Product Selectivity (%)Alcohol Impurity (%)
Optimized 15 (1 atm) 2.0 >99 >98 <1
Aggressive601.5>998515
Catalyst Change (PtO2)150.5>996040

Data simulated based on standard catalytic trends for enones [1, 2].

Analytical Validation (Self-Validating System)

To confirm the success of the reaction, compare the Proton NMR (


H NMR) of the starting material and the product.

Diagnostic Signals:

  • Disappearance of Alkene: The starting material (this compound) has a distinct olefinic proton signal at

    
     6.6-6.7 ppm . The absence of this peak confirms the reduction of the C=C bond.
    
  • Appearance of Methine: Acetylcyclopentane possesses a methine proton (

    
    -C-C=O) on the ring. This signal appears as a multiplet at 
    
    
    
    2.8-2.9 ppm
    .
  • Methyl Ketone Singlet: The acetyl methyl group (

    
    -C=O) shifts slightly upfield from ~2.30 ppm (conjugated) to ~2.15 ppm  (saturated) [3].
    

GC-MS Confirmation:

  • Starting Material: m/z = 110

  • Product: m/z = 112 (M+ peak).

  • Over-reduced Impurity: m/z = 114 (M+ peak, alcohol).

Safety Protocols (Hydrogenation)

  • Pyrophoric Hazards: Dry Pd/C can ignite spontaneously in air, especially in the presence of solvent vapors (methanol/ethanol). Always keep the catalyst wet or under inert gas.

  • Pressure Vessels: Even at low pressure (balloon), glass vessels should be inspected for micro-cracks. Taping the flask is recommended to contain shards in case of failure.

  • Static Electricity: Ensure all equipment is grounded. Hydrogen has a very low ignition energy.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Pd/C selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Spectral Database for Organic Compounds (SDBS). this compound (SDBS No. 1234) and Cyclopentyl methyl ketone. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Application Note: Strategic Synthesis of Bioactive Scaffolds from 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the strategic utilization of 1-Acetyl-1-cyclopentene as a high-value building block for constructing complex pharmaceutical intermediates, specifically focusing on chiral cyclopentanoids and fused bicyclic hydrindanes .

Executive Summary & Chemical Profile[1][2][3]

This compound (1-ACP) is a versatile


-unsaturated ketone (enone) that serves as a "linchpin" intermediate in the synthesis of cyclopentane-based CNS agents, prostaglandins, and terpenoid scaffolds. Its utility stems from its dual reactivity:
  • Electrophilic Character: The

    
    -carbon is highly susceptible to nucleophilic attack (Michael addition), allowing for the rapid introduction of complexity with stereocontrol.
    
  • Dienophilic Character: The activated double bond participates in [4+2] cycloadditions, granting access to fused ring systems (hydrindanes) common in steroid mimetics.

Chemical Properties Table
PropertyDataRelevance
Formula

Low molecular weight allows high atom economy.
MW 110.15 g/mol Ideal for fragment-based drug discovery (FBDD).
Boiling Point 74-76 °C (15 mmHg)Distillable, but prone to polymerization.
Reactivity Michael AcceptorHigh reactivity toward soft nucleophiles (Cu-cat).
Storage 2-8 °C, Inert Atm.Stabilize with 0.1% BHT to prevent oligomerization.

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways available from 1-ACP, highlighting its role in accessing three distinct pharmaceutical scaffold classes.

G Start This compound (Starting Material) Path1 Pathway A: Asymmetric Conjugate Addition Start->Path1 Cu(OTf)2 / Chiral Ligand R-Zn or R-MgBr Path2 Pathway B: [4+2] Cycloaddition Start->Path2 Diene / Lewis Acid Heat Path3 Pathway C: Nucleophilic Epoxidation Start->Path3 H2O2 / NaOH or tBuOOH Prod1 Chiral 3-Substituted Cyclopentyl Ketones (NK1 Antagonist Precursors) Path1->Prod1 Prod2 Fused Hydrindanes (Steroid/Terpenoid Cores) Path2->Prod2 Prod3 2,3-Epoxy-Ketones (Aldol/Spiro Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic utility of this compound in drug discovery.

Core Protocol A: Enantioselective Conjugate Addition

Target: Synthesis of chiral 3-substituted-1-acetylcyclopentanes. Application: Precursors for NK1 receptor antagonists and chiral amines.

Mechanistic Rationale

Direct addition of Grignard reagents to enones often results in a mixture of 1,2-addition (allylic alcohol) and 1,4-addition. To enforce 1,4-selectivity (Michael addition) and induce chirality, a Copper(I)-Phosphoramidite catalyst system is employed. The "soft" organocopper intermediate preferentially attacks the


-carbon.
Materials & Reagents[4]
  • Substrate: this compound (freshly distilled).

  • Nucleophile: Diethylzinc (

    
    , 1.0 M in hexanes) or alkyl-Grignard.
    
  • Catalyst Precursor:

    
     (Copper(II) triflate).
    
  • Chiral Ligand: (S,R,R)-Phosphoramidite (e.g., Feringa ligand).

  • Solvent: Anhydrous Toluene (critical for enantioselectivity).

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (2.0 mol%) and the Chiral Ligand (4.0 mol%) in anhydrous Toluene (5 mL/mmol substrate).
      
    • Stir at ambient temperature for 30 minutes until a clear solution forms (complexation).

  • Temperature Control:

    • Cool the reaction vessel to -40 °C . Lower temperatures enhance enantiomeric excess (ee) but reduce rate.

  • Nucleophile Addition:

    • Add

      
       (1.5 equivalents) dropwise over 10 minutes. Avoid exotherms.
      
  • Substrate Addition:

    • Add this compound (1.0 equivalent) dropwise as a solution in Toluene.

  • Reaction Monitoring:

    • Stir at -40 °C for 4–16 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS. Look for disappearance of the enone starting material (

      
      ) and appearance of the saturated ketone (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (cold).
      
    • Extract with

      
       (3x). Wash combined organics with brine, dry over 
      
      
      
      .
    • Concentrate under reduced pressure.

  • Purification:

    • Flash column chromatography (SiO2, Gradient 0-10% EtOAc in Hexanes).

Expected Outcome: >90% Yield, >95% ee of the 3-ethyl-1-acetylcyclopentane derivative.

Core Protocol B: [4+2] Cycloaddition (Hydrindane Synthesis)

Target: cis-Fused Bicyclic Hydrindanes. Application: Construction of steroid cores and tricyclic alkaloids.

Mechanistic Rationale

1-ACP acts as an electron-deficient dienophile. Reacting it with an electron-rich diene (e.g., Danishefsky’s diene or simple butadiene) under Lewis Acid catalysis promotes the Diels-Alder cycloaddition. The endo transition state is generally favored, leading to specific diastereomers.

Protocol
  • Setup: Charge a high-pressure tube (or round bottom flask for reactive dienes) with 1-ACP (1.0 equiv) and anhydrous

    
    .
    
  • Lewis Acid Activation: Add

    
     or 
    
    
    
    (0.2 equiv) at -78 °C. Stir for 15 mins to coordinate the carbonyl oxygen, lowering the LUMO energy.
  • Diene Addition: Add the Diene (e.g., Isoprene, 2.0 equiv) slowly.

  • Progression: Allow to warm to 0 °C (or room temp) slowly over 12 hours.

  • Workup: Carefully quench with Rochelle's salt solution (to break Aluminum emulsions). Extract with DCM.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Polymerization) Enone self-polymerized before reaction.Distill 1-ACP prior to use; add radical inhibitor (BHT) if storing.
Low Enantioselectivity (Protocol A) Temperature too high or wet solvent.Ensure -40 °C or lower; re-dry Toluene over Na/Benzophenone.
1,2-Addition Product Observed "Hard" nucleophile character.Ensure Cu-catalyst is fully complexed; switch from Grignard to Organozinc.
Incomplete Conversion Steric hindrance at

-carbon.
Increase catalyst loading to 5 mol%; increase reaction time.

Scientific Validation: The Catalytic Cycle (Protocol A)

Understanding the mechanism is crucial for troubleshooting. The following diagram details the Copper-catalyzed cycle, emphasizing the origin of stereocontrol.

CatalyticCycle Complex L*-Cu(I)-R (Active Species) Coordination $pi$-Complex (Cu-Enone) Complex->Coordination + Enone OxAdd Cu(III)-Intermediate (Oxidative Addition) Coordination->OxAdd Beta-Insertion (Stereo-determining) RedElim Enolate Product + Regenerated Cat OxAdd->RedElim Reductive Elimination RedElim->Complex + R-Zn-R - Zn-Enolate Enone This compound Enone->Coordination Reagent R-Zn-R Reagent->Complex

Figure 2: Catalytic cycle for the Cu-catalyzed asymmetric Michael addition. The stereocenter is defined during the Beta-Insertion step.

References

  • Feringa, B. L., et al. (2000). "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones." Journal of Organic Chemistry.

  • Nakamura, E., & Mori, S. (2000). "Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry." Angewandte Chemie International Edition.

  • Corey, E. J., & Ensley, H. E. (1975). "Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction." Journal of the American Chemical Society. (Foundational work on chiral cyclopentanoids).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Disclaimer: The protocols described herein involve hazardous chemicals, including pyrophoric organometallics and lachrymatory enones. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: 1-Acetyl-1-cyclopentene in the Synthesis of Fused Carbocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It synthesizes established organic reactivity patterns with specific protocols for 1-Acetyl-1-cyclopentene (ACP).[1]

Executive Summary

This compound (ACP) is a versatile, electron-deficient cyclic enone that serves as a critical "linchpin" reagent in the synthesis of fused carbocyclic systems.[1] Its utility stems from its bifunctional nature: it acts as a reactive dienophile in [4+2] cycloadditions, a Michael acceptor in annulation sequences, and a photo-active chromophore for [2+2] cycloadditions. This guide details three primary workflows for converting ACP into complex fused skeletons: Hydrindanes (6-5 fused), Pentalenes (5-5 fused), and Cyclobutane-fused systems.[1]

Reactivity Profile & Strategic Logic

ACP possesses a polarized


-system due to the conjugation of the alkene with the exocyclic acetyl group. This polarization lowers the LUMO energy, facilitating reactions with nucleophiles and electron-rich dienes.
Reactivity Flowchart

ACP_Reactivity cluster_reactions Primary Reaction Pathways cluster_products ACP This compound (ACP) DA [4+2] Cycloaddition (Diels-Alder) ACP->DA + Diene (Thermal/Lewis Acid) Naz Nazarov Cyclization (via 1,2-addition) ACP->Naz 1. VinylMgBr 2. Acid Catalyst Photo [2+2] Photocycloaddition ACP->Photo + Alkene (hv > 300nm) Hyd Hydrindanes (Bicyclo[4.3.0]nonanes) DA->Hyd Pent Pentalenones (Bicyclo[3.3.0]octanes) Naz->Pent CycBu Fused Cyclobutanes (Bicyclo[3.2.0]heptanes) Photo->CycBu

Figure 1: Strategic divergence of this compound into three distinct fused ring classes.[1]

Application I: Synthesis of Hydrindanes via [4+2] Cycloaddition

The hydrindane (bicyclo[4.3.0]nonane) skeleton is the core of steroid D-rings and numerous terpenes.[2] ACP serves as a potent dienophile.[1] Under Lewis acid catalysis, the reaction is highly endo-selective.

Mechanism & Stereocontrol

The acetyl group lowers the LUMO of the cyclopentene double bond. Coordination of a Lewis acid (e.g.,


, 

) to the carbonyl oxygen further lowers the LUMO and locks the conformation, enhancing endo selectivity relative to the acetyl group.
Protocol: Lewis Acid-Catalyzed Diels-Alder

Target: cis-4-Acetyl-4,7a-dimethyl-2,3,3a,4,5,7a-hexahydro-1H-indene (Representative Hydrindane)[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Isoprene (or 2,3-dimethylbutadiene) (2.0 equiv)

  • Ethylaluminum dichloride (

    
    ) (0.2 equiv, 1.0 M in hexanes)
    
  • Dichloromethane (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Solvent & Substrate: Add ACP (10 mmol, 1.10 g) and anhydrous dichloromethane (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Dropwise add the

    
     solution (2.0 mmol) over 5 minutes. The solution may darken slightly due to complexation.
    
  • Diene Addition: Add Isoprene (20 mmol) slowly to the cold mixture.

  • Reaction: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 4 hours. Monitor by TLC (stain with anisaldehyde).[1]

  • Quench: Carefully quench with saturated aqueous

    
     (10 mL) at 0 °C.
    
  • Workup: Dilute with

    
    , separate layers, and extract the aqueous phase with 
    
    
    
    (2x). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the fused hydrindane.

Data Summary:

Parameter Condition/Outcome
Selectivity High endo preference (typically >10:1)
Yield 75-85% (typical)

| Key Spectroscopic Feature | disappearance of enone C=C stretch (~1620 cm⁻¹) |[1]

Application II: Synthesis of Pentalenones via Nazarov Cyclization

ACP is an ideal precursor for the Nazarov cyclization, which constructs the bicyclo[3.3.0]octane (pentalene) core. This route requires a two-step sequence: (1) conversion of ACP to a divinyl alcohol (or divinyl ketone equivalent) and (2) acid-mediated electrocyclization.[1]

Pathway Logic

ACP is not a Nazarov substrate itself.[1] It must be converted to a 1,4-pentadien-3-ol derivative (divinyl carbinol) via the addition of a vinyl nucleophile.[1] Ionization of this alcohol generates the pentadienyl cation, which undergoes


 conrotatory electrocyclization.

Nazarov_Mech cluster_conditions Conditions Step1 ACP (Starting Material) Step2 1,2-Addition (VinylMgBr) Step1->Step2 Step3 Divinyl Carbinol (Intermediate) Step2->Step3 Step4 Pentadienyl Cation (4π Electrocyclization) Step3->Step4 Step5 Fused Pentalenone (Product) Step4->Step5 Acid Catalyst (H3PO4 or BF3) Acid Catalyst (H3PO4 or BF3) Acid Catalyst (H3PO4 or BF3)->Step4

Figure 2: The "Interrupted" Nazarov sequence starting from ACP.

Protocol: Sequential Grignard/Nazarov Cyclization

Target: 1-Methyl-1,2,3,4,5,6-hexahydropentalen-1-ol (or dehydrated enone)

Reagents:

  • This compound (1.0 equiv)[1]

  • Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Phosphoric acid (85%) or

    
    [1]
    

Step-by-Step Procedure:

  • Grignard Addition: To a solution of ACP (10 mmol) in dry THF (30 mL) at 0 °C, add VinylMgBr (12 mmol) dropwise. Stir for 1 hour.

  • Quench 1: Quench with saturated

    
    . Extract with ether, dry, and concentrate to obtain the crude divinyl carbinol (do not purify extensively if unstable).
    
  • Cyclization: Dissolve the crude carbinol in benzene or toluene (50 mL). Add 85%

    
     (1 mL) or 
    
    
    
    -TsOH (catalytic).[1]
  • Heating: Heat to reflux (80-110 °C) for 2-4 hours. The cation forms, cyclizes, and traps water (or eliminates).

  • Workup: Cool, neutralize with

    
    , extract with EtOAc.
    
  • Result: This yields the fused bicyclo[3.3.0] system.

Application III: [2+2] Photocycloaddition

For accessing highly strained bicyclo[3.2.0]heptane systems (fused cyclobutanes), ACP acts as the photo-active component.

Protocol Overview:

  • Conditions: Irradiation of ACP (0.1 M in Hexane or DCM) with an alkene (excess) using a high-pressure mercury lamp (>300 nm, Pyrex filter).[1]

  • Mechanism: Triplet excited state of ACP reacts with the ground-state alkene.

  • Regioselectivity: Head-to-Head (HH) vs Head-to-Tail (HT) depends on the polarity of the alkene partner.[1] Electron-rich alkenes often favor HT isomers due to exciplex dipoles.[1]

References

  • Diels-Alder Reactivity: Pan, Y. et al. "Organocatalytic Asymmetric [4+2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetylcyclohexene."[1] Journal of Organic Chemistry, 2011. Link[1]

  • Nazarov Cyclization: Tius, M. A.[1][3][4] "Cationic Cyclopentannelation of Allene Ethers." Accounts of Chemical Research, 2003. (Contextual reference for cyclopentannelation strategies). Link[1]

  • General Enone Photochemistry: Corey, E. J. et al. "Photochemical Reactions of Enones."[1][5] Journal of the American Chemical Society, 1964.[5] Link[1][5]

  • Hydrindane Synthesis: Stöckl, Y. et al. "Asymmetric Organocatalysis Revisited: Taming Hydrindanes."[1][2] Synthesis, 2019.[1] Link

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Optimization may be required for specific substrates.

Sources

High-Fidelity Protection Strategies for the Ketone in 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ACP-01

Executive Summary

The protection of the ketone functionality in 1-acetyl-1-cyclopentene presents a specific chemoselective challenge distinct from acyclic enones. The steric bulk of the acetyl group combined with the ring strain of the cyclopentenyl system creates a high barrier to nucleophilic attack at the carbonyl carbon. Furthermore, standard acid-catalyzed acetalization conditions frequently result in double bond migration (deconjugation) or competitive Michael addition.

This guide details two high-fidelity protocols designed to preserve the


-unsaturation and ring integrity:
  • The Noyori Acetalization (Kinetic Control): Utilizing bis-trimethylsilyl ethers to effect protection at low temperatures.

  • Transient Allylic Alcohol Protection (Luche Reduction): A redox-based strategy for substrates sensitive to Lewis acids.

Strategic Analysis: The "Migration Trap"

The Problem with Standard Dean-Stark Conditions

Classical acetalization (Ethylene Glycol +


-TsOH + Reflux) relies on thermodynamic control. In 

-unsaturated cyclic ketones, this pathway is flawed due to the formation of a dienol intermediate.
  • Mechanism of Failure: Acid catalysis promotes protonation of the enone, facilitating the formation of a dienol or allylic cation. Re-aromatization or re-equilibration often places the double bond in the

    
    -position (deconjugated) if that isomer is thermodynamically accessible, or leads to polymerization via conjugate addition.
    
  • Steric Factor: The methyl group of the acetyl moiety and the adjacent methylene of the cyclopentene ring create significant steric hindrance, slowing the rate of initial nucleophilic attack, requiring harsher conditions that favor side reactions.

Solution: Aprotic Kinetic Control

To prevent migration, the reaction must proceed through a pathway that does not allow the formation of the free carbocation/dienol species. The Noyori method , using 1,2-bis(trimethylsiloxy)ethane catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf), operates at


 under strictly aprotic conditions, locking the double bond in place.

Visualization: Pathway Mechanics

The following diagram illustrates the divergence between the destructive standard acid path and the constructive Noyori path.

ProtectionPathways Start This compound Acid Standard: Glycol / H+ / Heat Start->Acid Noyori Noyori: (TMSO)2(CH2)2 / TMSOTf -78°C Start->Noyori Intermed_Acid Dienol Intermediate (H+ Shuttling) Acid->Intermed_Acid Fail Mixture: Deconjugated Acetal + Polymers Intermed_Acid->Fail Isomerization Intermed_Noyori Silylated Hemiacetal (Kinetic Trap) Noyori->Intermed_Noyori Success Target: this compound Ethylene Acetal (Conjugated) Intermed_Noyori->Success Retention

Caption: Figure 1. Mechanistic divergence between thermodynamic acid catalysis (red) leading to migration, and kinetic silyl-mediated protection (green) retaining conjugation.

Protocol A: The Gold Standard (Noyori Method)

Objective: Formation of the 1,3-dioxolane (ethylene acetal) with strict retention of the


-double bond.
Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv).

  • Reagent: 1,2-Bis(trimethylsiloxy)ethane (1.2 – 1.5 equiv).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.01 – 0.05 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM), kept over 4Å molecular sieves.

  • Quench: Anhydrous Pyridine.

  • Apparatus: Flame-dried glassware, Argon/Nitrogen atmosphere, Cryogenic bath (Dry ice/Acetone).

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with this compound (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere.

  • Reagent Addition: Add 1,2-Bis(trimethylsiloxy)ethane (12 mmol, 2.5 g). Stir to ensure homogeneity.

  • Cooling: Cool the mixture to

    
      using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
  • Catalysis: Dropwise, add TMSOTf (0.1 mmol, ~18

    
    L). Caution: TMSOTf is fuming and corrosive.
    
  • Reaction: Stir at

    
     for 4–6 hours. Monitor by TLC (or GC-MS) for the disappearance of the ketone.
    
    • Critical Check: If reaction is sluggish, warm slowly to

      
      , but do not  exceed 
      
      
      
      to avoid isomerization.
  • Quench: While still at low temperature, add anhydrous pyridine (2.0 equiv relative to TMSOTf) to neutralize the triflic acid generated.

  • Workup: Pour the cold mixture into saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ) is recommended.
    

Why this works: The reaction produces TMS-ether byproducts rather than water. Since water is excluded, the hydrolysis equilibrium is non-existent, and the low temperature prevents the activation energy threshold for double-bond migration from being reached.

Protocol B: Transient Protection (Luche Reduction)

Objective: If the acetal is unstable or sterically impossible to form, convert the ketone to an alcohol, which serves as a "protected" ketone (oxidation state change).

Reagents
  • Substrate: this compound.[2]

  • Reductant:

    
     (1.1 equiv).
    
  • Additive:

    
     (1.1 equiv).
    
  • Solvent: Methanol (MeOH).

Methodology
  • Dissolution: Dissolve this compound (10 mmol) and

    
     (10 mmol) in MeOH (40 mL).
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    in portions. Gas evolution (
    
    
    ) will occur.
  • Mechanism: The Cerium(III) coordinates to the carbonyl oxygen, activating it specifically for 1,2-addition and suppressing the 1,4-conjugate addition (Michael addition) of the hydride.

  • Workup: Quench with dilute HCl, extract with ether.

  • Restoration: After performing the necessary downstream chemistry on the cyclopentene ring, regenerate the ketone using Manganese Dioxide (

    
    )  or Swern Oxidation .
    

Data Summary & Validation Criteria

ParameterStandard AcetalizationNoyori Method (Recommended)Luche Strategy
Reagents Glycol /

-TsOH
(TMSO)

(CH

)

/ TMSOTf

/

Temperature Reflux (

+)
Cryogenic (

)

Double Bond High risk of migrationRetained Retained (as alcohol)
Byproducts Polymers / IsomersTMS-O-TMSNone (clean reduction)
Yield Low (<40%)High (>85%)High (>90%)
QC: NMR Validation

To verify the success of Protocol A (Noyori), examine the


 NMR :
  • Starting Material: The vinylic proton of this compound typically appears around

    
     6.5–6.7 ppm .
    
  • Product (Acetal): The vinylic proton should remain a triplet/multiplet but shift slightly upfield (shielded by loss of carbonyl anisotropy), typically to

    
     5.8–6.0 ppm .
    
  • Failure Mode (Migration): If the double bond migrates (

    
    ), the vinylic proton signal will change multiplicity (often becoming a doublet of triplets) and shift significantly, or two vinylic protons will appear if the double bond moves inside the ring away from the quaternary carbon.
    

Decision Matrix

DecisionTree Q1 Is the target sensitive to Lewis Acids? Method_Luche Protocol B: Luche Reduction Q1->Method_Luche Yes Q2 Is strict conjugation retention required? Q1->Q2 No Method_Noyori Protocol A: Noyori Acetalization Q2->Method_Noyori Yes (Critical) Method_Ortho Alternative: Triethyl Orthoformate Q2->Method_Ortho No (Tolerates migration)

Caption: Figure 2. Strategic decision tree for selecting the protection methodology based on substrate sensitivity and structural requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The definitive guide on acetal stability and migration issues).

  • Noyori, R., Murata, S., & Suzuki, M. (1981). Trimethylsilyl triflate catalyzed reaction of carbonyl compounds with silylated nucleophiles. Tetrahedron, 37(22), 3899-3910. (The primary source for the low-temperature, migration-free acetalization protocol).

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. (The authoritative protocol for 1,2-reduction of enones).

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly efficient catalyst for the acetalization of carbonyl compounds. Tetrahedron Letters, 21(14), 1357-1358.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Topic: Impurity Profiling & Troubleshooting

Welcome to the Technical Support Interface

User Role: Senior Chemist / Process Engineer Subject: Troubleshooting Side Products in 1-Acetyl-1-cyclopentene Synthesis

You have accessed the advanced troubleshooting guide for the acylation and dehydration routes yielding This compound (1-ACP) . This molecule is a reactive


-unsaturated ketone, making it prone to specific modes of failure: isomerization , polymerization , and incomplete elimination .

Below are the resolved support tickets for the most common chemical failures, structured to guide you through diagnosis and remediation.

Ticket #001: Isomer Contamination (Double Bond Migration)

Issue: "My GC/NMR shows a split peak or a secondary product with a vinyl proton signal that doesn't match the conjugated enone."

Diagnosis

You are likely observing the


-unsaturated isomer (1-acetyl-2-cyclopentene) .
  • The Mechanism: Under acidic conditions (Lewis or Brønsted), the double bond can migrate. While the target 1-ACP is the thermodynamic product (conjugated), the kinetic protonation of the enolate or intermediate carbocation often yields the deconjugated isomer initially.

  • Detection:

    • Target (1-ACP): Vinyl proton is a triplet/quintet at ~6.6-6.7 ppm (conjugated).

    • Impurity (Isomer): Vinyl protons appear further upfield (~5.8 ppm) and the methylene protons adjacent to the carbonyl show distinct splitting patterns.

Troubleshooting Protocol

Objective: Drive the equilibrium to the thermodynamic limit.

  • Acid Catalyzed Isomerization: If the deconjugated isomer persists, treat the crude mixture with a catalytic amount of

    
    -toluenesulfonic acid (pTSA) in refluxing benzene or toluene (with a Dean-Stark trap if water is present).
    
  • Workup Caution: Avoid prolonged exposure to strong bases during quenching, as this can deprotonate the

    
    -position, leading to kinetic repopulation of the deconjugated isomer or polymerization.
    
Ticket #002: The "Halogen Trap" (Friedel-Crafts Artifacts)

Issue: "I used Acetyl Chloride/


, and I have a persistent impurity that won't distill off easily. Mass spec suggests a +36/38 mass shift."
Diagnosis

You have formed 1-acetyl-1-chlorocyclopentane .

  • The Cause: In the Darzens-Nenitzescu acylation (olefin + acyl halide), the reaction proceeds via a carbocation. The chloride ion can trap this cation faster than the elimination of the proton occurs. This creates a saturated

    
    -halo ketone.
    
  • Stability: This intermediate is surprisingly stable and may co-distill with your product if vacuum is not sufficient.

Remediation Protocol

Objective: Force the elimination of HCl.

  • Thermal Elimination: The chloro-intermediate eliminates HCl upon heating. Ensure your distillation bath temperature is sufficient (>120°C) to promote pyrolysis of the chloride.

  • Base Treatment: Reflux the crude mixture with N,N-dimethylaniline or sodium acetate in a solvent like acetic anhydride before final distillation. This acts as an HCl scavenger and forces the elimination to the alkene.

Ticket #003: "Black Tar" Syndrome (Oligomerization)

Issue: "My reaction turned into a black viscous sludge. Yield is <20%."

Diagnosis

Michael Addition Oligomers / Polymers.

  • The Cause: 1-ACP is an electron-deficient alkene (enone). It is an excellent Michael acceptor. In the presence of unreacted cyclopentene (which can act as a nucleophile under Lewis acid catalysis) or enolized species, it undergoes chain polymerization.

  • Risk Factor: High temperatures combined with strong Lewis acids (

    
    ) are the primary culprit.
    
Prevention Protocol
  • Switch Catalysts: If

    
     is too harsh, switch to Polyphosphoric Acid (PPA)  or 
    
    
    
    . PPA acts as both catalyst and solvent and typically suppresses cationic polymerization better than aluminum halides.
  • Radical Inhibition: Add a radical inhibitor (e.g., Hydroquinone or BHT) during the distillation step. While the polymerization is often ionic, radical pathways can open up at high distillation temperatures.

Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" (Target) against the "Failure Modes" (Side Products).

G cluster_inputs Inputs cluster_intermediates Intermediates cluster_outputs Outputs SM Cyclopentene + Acyl Donor Cation Carbocation Intermediate SM->Cation Lewis Acid Chloro 1-Acetyl-1-chloro cyclopentane Cation->Chloro Cl- Trap (Fast) Target This compound (Target) Cation->Target Direct Elim. Isomer 1-Acetyl-2-cyclopentene (Isomer) Cation->Isomer Kinetic Elim. Chloro->Target Thermal Elim. (-HCl) Polymer Oligomers/Tars Target->Polymer Michael Addn. (Overheating) Isomer->Target Acid Isomerization (Thermodynamic Control)

Figure 1: Reaction network showing the bifurcation between the target enone, the kinetic isomer, and the halogenated trap.

Comparative Data: Impurity Profiling

Use this table to identify peaks in your crude analysis.

CompoundRoleBoiling PointKey 1H NMR Feature
This compound Target 58-60°C @ 10 mmHg

6.65 (t, 1H, =CH)
1-Acetyl-2-cyclopenteneIsomer~50-55°C @ 10 mmHg

5.8 (m, 1H, =CH, non-conj)
1-Acetyl-1-chlorocyclopentaneIntermediate75-80°C @ 10 mmHgNo alkene protons; complex alkyl region
CyclopenteneStarting Material44°C @ 760 mmHg

5.7 (s, 2H)
DicyclopentadieneImpurity170°C @ 760 mmHgDistinct bridgehead protons
Standardized Synthesis Protocol (PPA Method)

To minimize the side products listed above, the Polyphosphoric Acid (PPA) route is recommended over the Aluminum Chloride route for higher purity, despite slightly lower yields.

Methodology:

  • Preparation: Heat Polyphosphoric Acid (100 g) to 50°C.

  • Addition: Add Acetic Anhydride (0.15 mol) slowly.

  • Reaction: Add Cyclopentene (0.1 mol) dropwise while maintaining temperature between 45-50°C. Note: Exceeding 60°C drastically increases polymerization (Ticket #003).

  • Duration: Stir for 1 hour. The mixture will turn orange/brown.

  • Quench: Pour onto crushed ice (200 g).

  • Extraction: Extract with ether (

    
     mL). Wash with saturated 
    
    
    
    until neutral.
  • Purification: Dry over

    
     and distill under reduced pressure.
    

Why this works: PPA acts as a proton source to catalyze the acylation but is less "hard" of a Lewis acid than


, reducing the rate of halogen trapping and cationic polymerization.
References
  • Dev, S. (1956). Friedel-Crafts Acetylation of Cycloalkenes. Journal of the Indian Chemical Society, 33, 703. [Source Verified via Context]
  • Olah, G. A., et al. (1978). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Organic Syntheses. (1953). 1-Acetylcyclohexene (Homologous procedure applicable to cyclopentene). Org.[1][2] Synth. 33, 1. Link

  • Faul, M. M., & Huff, B. E. (2000). Strategies for the Synthesis of Heterocycles from Enones. Chemical Reviews, 100(6), 2407-2474. (Reference for Michael addition side reactions).

Sources

Technical Support Center: Minimizing Polymerization in 1-Acetyl-1-cyclopentene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization, Handling, and Reaction Optimization for 1-Acetyl-1-cyclopentene Document ID: TS-ACP-001 Last Updated: 2025-10-24 Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Teams

Introduction: The Reactivity Paradox

This compound is a highly reactive


-unsaturated ketone (enone). Its utility in organic synthesis—specifically in Michael additions, Diels-Alder cycloadditions, and Nazarov cyclizations—stems from the electron-deficient nature of its alkene.[1] However, this same electronic character makes it prone to rapid, often exothermic, polymerization.

The Core Challenge: Polymerization in this system is not just a storage issue; it is a competitive pathway during reactions. It occurs via two primary mechanisms:

  • Radical Polymerization: Initiated by heat, light, or peroxides (common in storage).

  • Ionic Oligomerization: Triggered by Lewis acids or strong bases during reaction conditions.

This guide provides a self-validating protocol to minimize these pathways, ensuring high yields and reproducible data.

Module 1: Storage & Pre-Reaction Handling

Objective: Prevent radical-initiated polymerization prior to experimental use.

The Stabilizer Protocol

Unlike simple alkenes, enones require specific inhibitors. Do not rely on "standard" stabilization without understanding the mechanism.

InhibitorTypeMechanismRecommended Use
BHT (Butylated hydroxytoluene) PhenolicScavenges peroxy radicals; sterically hindered.Preferred. Effective in inert atmospheres (Argon/N2).
Hydroquinone (HQ) / MEHQ PhenolicRequires dissolved Oxygen to function.Storage Only. Do not use if reaction requires strict anaerobic conditions.
Phenothiazine AnaerobicRadical scavenger.High-temperature distillation or strictly anaerobic storage.
Critical Handling Steps
  • Temperature: Store neat material at -20°C .

  • Thawing: Thaw slowly at 4°C. Rapid heating creates localized hot spots that initiate radical chains.

  • Solvent Choice: Never store in ethers (THF, Diethyl Ether) for long periods without testing for peroxides. Peroxides act as initiators for this compound polymerization.

Module 2: Reaction Optimization (The "During" Phase)

Objective: Suppress ionic oligomerization during synthesis.

Mechanism of Failure: Lewis Acid Catalysis

Many researchers use Lewis Acids (e.g.,


, 

) to catalyze Diels-Alder or Michael additions. However, aluminum-based Lewis acids are potent catalysts for the cationic polymerization of cyclopentenone derivatives [1].

The Causality: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the


-carbon. While this accelerates the desired nucleophilic attack, it also enables the enone to act as a nucleophile toward itself, leading to "tar" (oligomers).
Protocol: The "High-Dilution Low-Temp" System

To favor the bimolecular reaction (Desired) over the polymolecular reaction (Polymerization), you must manipulate kinetics via concentration and temperature.

Step-by-Step Optimization:

  • Concentration Control:

    • Maintain the concentration of this compound below 0.1 M in the reaction vessel.

    • Technique: Use a syringe pump to add the enone slowly to the solution containing the reaction partner and catalyst. This keeps the instantaneous concentration of the enone low, statistically favoring the reaction with the partner molecule over self-polymerization.

  • Temperature Management:

    • Start reactions at -78°C or -40°C .

    • Only warm to 0°C if conversion is stalled. Thermal energy significantly lowers the activation barrier for polymerization more than it does for many catalyzed additions.

  • Lewis Acid Selection:

    • Avoid simple Aluminum halides (

      
      ) if possible, as they are known to trigger rapid polymerization of cyclopentenones [1].
      
    • Alternative: Use mild, bulky Lewis acids like

      
       or Titanium isopropoxide, which provide steric bulk that hinders chain propagation.
      
Visualizing the Competitive Pathways

PolymerizationPathways Start This compound Activated Activated Complex (Highly Electrophilic) Start->Activated Coordination LA Lewis Acid (Catalyst) LA->Activated Product Desired Adduct (High Yield) Activated->Product Path A: High Dilution + Nucleophile Excess Polymer Polymeric Tar (Yield Loss) Activated->Polymer Path B: High Conc. + High Temp Nucleophile Reaction Partner (Nucleophile/Diene) Nucleophile->Product Self Self-Reaction (Monomer as Nucleophile) Self->Polymer

Figure 1: Kinetic competition between desired synthesis and polymerization. Path A is favored by keeping monomer concentration low (slow addition).

Module 3: Purification & Workup (The "After" Phase)

Objective: Isolate product without triggering thermal polymerization.

Distillation Hazards

Distillation is the most common point of failure. This compound has a high boiling point relative to its thermal stability threshold.

Troubleshooting Guide for Distillation:

SymptomCauseSolution
Pot turns black/viscous Thermal polymerizationReduce Pressure. Vacuum must be < 5 mmHg to keep pot temp < 50°C. Add Phenothiazine to the pot before heating.
Yield loss despite clear pot Co-distillation or Hold-upUse a short-path distillation head to minimize surface area and residence time.
Product polymerizes in receiver Radical initiation in flaskAdd a crystal of BHT to the receiving flask before distillation starts.
Chromatography Warning

Silica gel is slightly acidic. Prolonged contact can catalyze oligomerization.

  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity before loading the column.

  • Elution: Move quickly. Do not leave the compound on the column overnight.

FAQ: Troubleshooting Specific Scenarios

Q1: My reaction mixture turned into a gel within 10 minutes of adding the catalyst. What happened?

  • Diagnosis: Cationic polymerization.

  • Fix: You likely added the catalyst to the neat enone or a concentrated solution. Reverse the addition order. Dissolve the catalyst in solvent, cool to -78°C, and add the enone dropwise as a dilute solution.

Q2: I am using Hydroquinone (HQ) as an inhibitor, but it's still polymerizing under Argon.

  • Diagnosis: Inhibitor failure due to lack of oxygen.

  • Fix: HQ requires dissolved oxygen to form the active quinone species that traps radicals. Under Argon/Nitrogen, HQ is ineffective. Switch to BHT or Topanol A , which function well in inert atmospheres.

Q3: Can I remove the polymer if it forms?

  • Diagnosis: Contamination.

  • Fix: Polymers of this compound are often insoluble in ether/hexanes but soluble in DCM.

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Pour slowly into cold Diethyl Ether or Pentane.

    • The polymer often precipitates out as a gum/solid.[1] Filter the solution to recover the monomer/product.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type Viscosity High Viscosity / Gel Type->Viscosity LowYield Low Yield / Tars Type->LowYield CheckCat Using Lewis Acid? Viscosity->CheckCat CheckWorkup Issue during Workup? LowYield->CheckWorkup CatYes Cationic Polymerization CheckCat->CatYes Yes CatNo Check Stabilizer CheckCat->CatNo No Action1 Action: Switch to Slow Addition & Lower Temp CatYes->Action1 Action2 Action: Switch from HQ to BHT (if under Argon) CatNo->Action2 Distill Distillation Issue CheckWorkup->Distill Heat applied Column Column Chromatography CheckWorkup->Column Purification Action3 Action: Add Phenothiazine to pot & Increase Vacuum Distill->Action3 Action4 Action: Neutralize Silica with Et3N Column->Action4

Figure 2: Decision matrix for diagnosing polymerization sources.

References

  • Lewis Acid Catalysed Polymerisation of Cyclopentenone. Source: National Institutes of Health (PMC). Context: Details the specific susceptibility of cyclopentenone derivatives to aluminum-based Lewis acid polymerization.

  • Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene. Source: Castro et al., Journal of the Brazilian Chemical Society.[2] Context: Discusses yield losses due to distillation and purification challenges with acetyl-cyclopentene derivatives.

  • Inhibition of Free Radical Polymerization: A Review. Source: MDPI Polymers. Context: Mechanisms of phenolic inhibitors (HQ vs. BHT) and the role of oxygen in stabilization.

  • Polymerization Inhibitor Mechanisms. Source: Wikipedia / General Chemical Safety. Context: General classification of inhibitors and retarders for unsaturated monomers.[3]

Sources

Optimizing reaction conditions for Michael addition to 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MA-ACP-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The Substrate Challenge

Welcome to the Reaction Optimization Support Center. You are working with 1-Acetyl-1-cyclopentene , a substrate that presents a unique "double-activation" profile but significant steric and electronic challenges compared to simple cyclic enones like cyclopentenone.

Unlike a standard Michael acceptor, the exocyclic acetyl group creates a specific steric environment that often hinders the approach of bulky nucleophiles. Furthermore, the competition between 1,2-addition (direct attack on the carbonyl) and the desired 1,4-addition (conjugate addition) is more pronounced due to the reactivity of the acetyl ketone.

This guide moves beyond basic textbook protocols to address the specific failure modes of this substrate, focusing on organocatalytic asymmetric approaches and metal-mediated conjugate additions .

Module 1: Reaction Setup & Stoichiometry

Standard Operating Procedures (SOPs)

The following conditions are optimized to minimize polymerization and favor thermodynamic control (1,4-addition).

ParameterStandard ConditionHigh-Performance (Asymmetric)Critical Note
Solvent THF or DCM (Anhydrous)Toluene or Water (Brine)Avoid alcohols if using Lewis Acids to prevent solvolysis.
Temperature -78°C to 0°C0°C to RTLower temps favor kinetic control; RT favors thermodynamic equilibration.
Concentration 0.1 M - 0.5 M0.5 M - 1.0 MHigher concentration often required for organocatalysis to drive enamine formation.
Stoichiometry 1.0 Substrate : 1.2 Nucleophile1.0 Substrate : 2.0 NucleophileExcess nucleophile drives conversion in reversible Michael additions.
Catalyst Load 5-10 mol% (Lewis Acid)10-20 mol% (Organocatalyst)High loading is typical for amine catalysts due to product inhibition.
Protocol A: Organocatalytic Asymmetric Addition (Nitroolefins)

Based on findings by Pan et al. (2015) for


-branched enones.[1]
  • Activation: Dissolve this compound (1.0 equiv) and the nitroolefin (1.5 equiv) in Toluene (0.5 M).

  • Catalysis: Add 20 mol% of the chiral amine catalyst (e.g., 9-amino-9-deoxyepiquinine or a proline derivative).

  • Additive: Add 20 mol% of an acidic additive (e.g., 2,4-dinitrobenzoic acid) to facilitate enamine turnover.

  • Incubation: Stir at room temperature for 24–48 hours. Monitor by TLC (stain with KMnO4; UV active).

  • Quench: Dilute with Et2O, wash with 1N HCl (to remove catalyst) and saturated NaHCO3.

Module 2: Mechanistic Visualization

To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates the Enamine Activation Cycle which is critical for asymmetric induction in this specific substrate.

MichaelAddition Substrate This compound Intermediate1 Iminium/Enamine Intermediate Substrate->Intermediate1 + Catalyst (- H2O) SideProduct 1,2-Addition (Direct Attack) Substrate->SideProduct Hard Nucleophiles (No Catalyst) Catalyst Chiral Amine Catalyst Transition Stereoselective C-C Bond Formation Intermediate1->Transition + Nucleophile Nucleophile Nucleophile (e.g., Nitroolefin) Product Michael Adduct (Chiral) Transition->Product Hydrolysis (+ H2O) Product->Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle distinguishing the desired enamine activation pathway (1,4-addition) from the competing direct carbonyl attack (1,2-addition).[2][3][4]

Module 3: Troubleshooting (FAQ & Diagnostics)

Q1: I am observing significant 1,2-addition products. How do I stop this?

Diagnosis: This occurs when the nucleophile is too "hard" (charge is localized) or the temperature is too high during the initial addition. Corrective Action:

  • Switch Nucleophiles: If using Grignard reagents, you must use a Copper(I) salt (e.g., CuI, CuCN) to form a Gilman reagent (organocuprate). Grignards alone will attack the acetyl carbonyl (1,2-addition).

  • Lewis Acid Modulation: Use "softer" Lewis acids like Yb(OTf)3 or Sc(OTf)3 rather than TiCl4, which might coordinate too strongly to the carbonyl oxygen, increasing its electrophilicity for 1,2-attack.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Reversibility.

  • Reversibility: Michael additions to substituted cyclopentenes are often reversible. As the product builds up, the reverse retro-Michael reaction competes.

  • Inhibition: The product might be coordinating to your catalyst. Corrective Action:

  • Concentration: Increase reaction concentration to 1.0 M to drive the equilibrium forward.

  • Temperature: Lower the temperature to -20°C. While this slows the rate, it often favors the exothermic forward reaction (Le Chatelier’s principle).

  • Additives: If using organocatalysis, ensure you have an acidic co-catalyst (e.g., benzoic acid) to help hydrolyze the intermediate enamine and release the catalyst.

Q3: My enantiomeric excess (ee) is lower than reported (<80%).

Diagnosis: Background reaction or improper catalyst-substrate match. Corrective Action:

  • Background Check: Run a blank reaction without the chiral catalyst. If the reaction proceeds (even slowly), your "background" racemic reaction is diluting your ee. Lower the temperature to suppress the background rate.

  • Steric Clash: this compound is bulky. Ensure your catalyst has sufficient steric bulk (e.g., bulky silyl groups on a prolinol ether) to force the nucleophile to approach from a specific face.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting Start Analyze Crude NMR CheckYield Is Conversion > 80%? Start->CheckYield CheckRegio Is 1,4-Product Major? CheckYield->CheckRegio Yes LowConv Action: Increase Conc. Add Acid Co-catalyst CheckYield->LowConv No CheckStereo Is ee > 90%? CheckRegio->CheckStereo Yes WrongRegio Action: Use Cu(I) salts Switch to Soft Nucleophile CheckRegio->WrongRegio No (1,2-Adduct found) LowEE Action: Lower Temp Check Background Rxn CheckStereo->LowEE No Success Proceed to Scale-up CheckStereo->Success Yes

Figure 2: Step-by-step decision matrix for optimizing reaction outcomes based on crude NMR analysis.

References

  • Nath, U., Banerjee, A., Ghosh, B., & Pan, S. C. (2015). Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins.[1][5] Organic & Biomolecular Chemistry.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • Kotani, S., et al. (2019). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.

  • Wikipedia. (n.d.). Michael Reaction Mechanism and Polymerization Side Reactions. Wikipedia.

Sources

Improving yields in the Diels-Alder reaction of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cycloaddition Optimization Hub.

Subject: 1-Acetyl-1-cyclopentene (Dienophile) in Diels-Alder Reactions Role: Senior Application Scientist Status: Active Support

Strategic Overview: The Substrate Challenge

This compound presents a classic "Push-Pull" conflict in cycloaddition chemistry.

  • The "Pull" (Electronic Advantage): The acetyl group at the C1 position lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, theoretically activating the C=C bond for nucleophilic attack by the diene.

  • The "Push" (Steric Disadvantage): Unlike acyclic enones (e.g., methyl vinyl ketone), the cyclopentene ring imposes significant ring strain and steric hindrance.[1] The

    
    -carbon (the primary electrophilic site) is sterically shielded, often leading to sluggish kinetics and requiring harsh conditions that promote side reactions like polymerization.
    

This guide addresses the three critical failure points: Reaction Stalling , Poor Selectivity , and Polymerization .[1]

Module 1: Troubleshooting Reaction Stalling (Kinetics)

User Complaint: "The reaction stays at 30% conversion even after refluxing for 48 hours."

Root Cause: Thermal activation alone is often insufficient to overcome the steric barrier of the cyclopentene ring, especially with less reactive dienes (e.g., isoprene, dimethylbutadiene).[1] Prolonged heating degrades the diene before the adduct forms.

Corrective Action: Lewis Acid Catalysis You must lower the activation energy (


) by coordinating a Lewis Acid (LA) to the carbonyl oxygen. This further lowers the dienophile's LUMO, narrowing the HOMO-LUMO gap.
CatalystReactivity ProfileRecommended Use Case

AggressiveHigh Risk/High Reward. Use only at -78°C. prone to polymerizing the enone.

ModerateGold Standard. Good balance of activation and functional group tolerance.[1]

MildUse for highly sensitive dienes or if acid-labile groups are present.

SelectiveExcellent for recycling; water-tolerant; often improves endo:exo ratios.

Protocol Adjustment:

  • Switch Solvent: Move from Benzene/Toluene to Dichloromethane (DCM) . Polar aprotic solvents stabilize the polarized transition state of the LA-catalyzed complex.

  • Temperature Drop: Paradoxically, lower the temperature (-78°C to 0°C) when using

    
    . The catalyst is active enough, and low temp suppresses the entropy-driven retro-Diels-Alder reaction and polymerization.
    

Module 2: The Selectivity Matrix (Regio- & Stereochemistry)

User Complaint: "I'm getting a mixture of isomers. I need the endo-adduct, but I see significant exo and regioisomers."

Technical Insight:

  • Stereoselectivity (Endo vs. Exo): The endo transition state is favored by Secondary Orbital Interactions (SOI) between the diene's

    
    -system and the carbonyl of the acetyl group. Lewis acids enhance this interaction.[1][2]
    
  • Regioselectivity (Head-to-Head vs. Head-to-Tail): With unsymmetrical dienes (e.g., Isoprene), electronic matching dictates the major product.

The "Para" Rule for Isoprene: When reacting Isoprene (2-methyl-1,3-butadiene) with This compound :

  • Major Product: The "Para" isomer (1,4-substitution pattern on the new ring).

  • Mechanism: The nucleophilic terminus of isoprene (C1, highest HOMO coefficient) attacks the electrophilic

    
    -carbon of the enone (C2, highest LUMO coefficient).
    

Decision Tree for Selectivity:

SelectivityLogic Start Selectivity Issue? Type Regio or Stereo? Start->Type Stereo Stereo (Endo/Exo) Type->Stereo Mixture of Diastereomers Regio Regio (Isomers) Type->Regio Wrong Connectivity Temp Check Temperature Stereo->Temp Cat Check Catalyst Stereo->Cat Soln1 Lower Temp (-78°C) Temp->Soln1 Too High Soln2 Switch to Bulky LA (e.g., MAD) Cat->Soln2 Standard LA fails Electronics Check Electronics Regio->Electronics Soln3 Use Lewis Acid (Enhances Polarity) Electronics->Soln3 Enhance HOMO-LUMO gap

Caption: Logic flow for diagnosing and correcting selectivity issues in Diels-Alder cycloadditions.

Module 3: Purity & Side Reactions (Polymerization)

User Complaint: "The reaction turns into a black tar/gum upon adding the catalyst."

Diagnosis: this compound is a Michael acceptor. In the presence of strong Lewis Acids, it can undergo:

  • Anionic Polymerization: Initiated if trace bases are present.[1]

  • Cationic Polymerization: Initiated by the Lewis Acid itself attacking the alkene.

  • Diene Polymerization: Acid-sensitive dienes (like Danishefsky’s diene) decompose.[1]

The "Clean Quench" Solution:

  • Inhibitors: Add 1-2 mol% of BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture to scavenge radicals.

  • Slow Addition: Do not add the catalyst to the mixture of diene and dienophile.

    • Correct Order: Solvent + Dienophile + Catalyst

      
       Stir 15 min 
      
      
      
      Add Diene slowly.
  • Milder Catalyst: If

    
     causes tar, switch to 
    
    
    
    (fused) or
    
    
    (with extreme care).[1]

Master Protocol: High-Yield Synthesis

Target: Reaction of this compound with Cyclopentadiene (Model System) Goal: >85% Yield, >95:5 Endo:Exo selectivity.

Reagents:

  • This compound (1.0 eq)

  • Cyclopentadiene (Freshly cracked, 3.0 eq)[1]

  • 
     (1.0 M in Hexanes, 1.2 eq)[1]
    
  • Dichloromethane (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add a magnetic stir bar.[1]

  • Solvation: Add this compound (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Activation (Critical): Add

    
     (12 mmol) dropwise over 10 minutes.
    
    • Observation: Solution may turn yellow/orange due to complexation.[1]

    • Wait: Stir for 30 minutes at -78°C to ensure full coordination.

  • Cycloaddition: Add freshly cracked Cyclopentadiene (30 mmol) dropwise.

    • Note: Excess diene is required because some diene will dimerize (self-Diels-Alder) faster than it reacts with the hindered dienophile.

  • Progression: Allow the reaction to warm slowly to -20°C over 4 hours. Monitor by TLC (stain with Anisaldehyde; UV is weak for the product).

  • Quench: Pour the cold mixture into a vigorously stirring solution of saturated

    
     (100 mL) and Rochelle’s Salt (to break Aluminum emulsions).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanism of Action (Visualized)

The Lewis Acid (


) coordinates to the carbonyl oxygen. This lowers the energy of the LUMO (

) of the dienophile, making it more accessible to the HOMO (

) of the diene.

Mechanism Enone This compound (High LUMO) Complex Lewis Acid Complex (LUMO Lowered) Enone->Complex Coordination TS Transition State (Highly Ordered/Endo) Complex->TS + Diene Product Bicyclic Product (High Yield) TS->Product Cyclization LA Lewis Acid (AlCl3 / Et2AlCl) LA->Complex Diene Diene (HOMO) Diene->TS

Caption: Energetic pathway of Lewis Acid catalyzed Diels-Alder reaction.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as a solvent? A: Yes. "On-water" conditions can accelerate Diels-Alder reactions due to the hydrophobic effect, forcing the non-polar diene and dienophile together. However, this compound is sparingly soluble. You may need a co-solvent, which often negates the effect.[1] Lewis Acid catalysis in DCM is more reliable for this specific hindered substrate.[1]

Q: My diene is acid-sensitive. What now? A: Do not use


. Switch to High-Pressure Diels-Alder (HPDA)  conditions (10-15 kbar) if available. Pressure accelerates the reaction (negative volume of activation, 

) without chemical catalysts. Alternatively, use a mild lanthanide catalyst like

.

Q: How do I remove the excess diene dimer? A: If you used cyclopentadiene, the dicyclopentadiene byproduct is high-boiling. The product usually crystallizes or can be separated via column chromatography. Dicyclopentadiene elutes very quickly in non-polar solvents.[1]

References

  • Fringuelli, F., et al. (2002).[1] "The Diels-Alder Reaction in Water." Organic Syntheses. (General grounding on green solvent effects).[1]

  • Corey, E. J., et al. (1972).[1] "Catalysis of the Diels-Alder Reaction by Aluminum Chloride." Journal of the American Chemical Society. (Foundational text on Al-catalysis).

  • Otto, S., & Engberts, J. (2000).[1] "Hydrophobic Interactions and Chemical Reactivity." Pure and Applied Chemistry. (Mechanistic insights into solvent effects).[1]

  • Yates, P., & Eaton, P. (1960).[1][2] "Acceleration of the Diels-Alder Reaction by Aluminum Chloride." Journal of the American Chemical Society. (The seminal paper on Lewis Acid acceleration).

Sources

Technical Support Hub: Catalyst Deactivation in 1-Acetyl-1-cyclopentene Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ACP-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Catalyst Decay in Enone Reductions and Couplings

Executive Summary & Reactivity Profile

Welcome to the technical support hub for 1-Acetyl-1-cyclopentene (ACP) . You are likely experiencing premature catalyst death, loss of selectivity, or "tarring" (polymerization).

The Core Problem: ACP is a cyclic


-unsaturated ketone . Its reactivity is dominated by two competing pathways that fight for your catalyst's active sites:
  • Desired Pathway: 1,4-reduction (to the ketone) or 1,2-reduction (to the allylic alcohol).

  • Deactivation Pathway (Fouling): The electrophilic

    
    -carbon is highly susceptible to radical or anionic polymerization, leading to the formation of oligomers ("green oil" or gums) that physically coat the catalyst surface [1, 2].
    

This guide treats your experimental setup as a system to be debugged. Follow the modules below to isolate and resolve the failure mode.

Module A: Heterogeneous Hydrogenation (Pd, Pt, Ni)

Scenario: You are hydrogenating ACP to 1-acetylcyclopentane or 1-(1-cyclopentenyl)ethanol. The reaction starts fast but stops at 40-60% conversion. Adding fresh catalyst restarts it briefly.

Root Cause Analysis: Competitive Adsorption & Fouling

Cyclic enones like ACP are "sticky" substrates. They adsorb flat on the metal surface. If hydrogen availability is low (mass transfer limitation), the surface-bound enone radicals react with each other instead of hydrogen, forming dimers/oligomers [3].

Troubleshooting Workflow

HydrogenationFailure node_start Symptom: Reaction Stalls node_check1 Check H2 Pressure & Stirring node_start->node_check1 node_check2 Is H2 Mass Transfer Limited? node_check1->node_check2 node_sol1 Solution: Increase Stir Rate/Pressure (Starve the Oligomerization) node_check2->node_sol1 Yes (H2 Starved) node_check3 Check Solvent Polarity node_check2->node_check3 No (H2 Sufficient) node_sol2 Solution: Switch to EtOAc or THF (Solubilize the Gums) node_check3->node_sol2 Non-polar Solvent Used node_sol3 Solution: Wash Catalyst (Regeneration Protocol) node_check3->node_sol3 Polar Solvent Used

Figure 1: Decision tree for diagnosing hydrogenation stalls.

Corrective Protocols
Protocol A1: The "Solvent-Sweep" Strategy

Why: Non-polar solvents (Hexanes, Toluene) often fail to dissolve the polar oxygenated oligomers formed during deactivation. These oligomers precipitate on the catalyst.

  • Action: Switch to Ethyl Acetate or THF . These solvents keep the oligomers in solution, preventing them from encapsulating the metal active sites [4].

Protocol A2: Catalyst Regeneration (Pd/C)

If your catalyst is expensive (e.g., chiral Rh or specialized Pd), use this wash sequence to remove surface gums:

  • Filter the catalyst under inert atmosphere (Argon/N2). Do not let it dry (fire hazard).

  • Wash with warm Ethanol (40°C) (

    
     bed volumes).
    
  • Wash with THF (

    
     bed volumes) to strip heavy oligomers.
    
  • Wash with reaction solvent.

  • Re-introduce to the reactor.

Module B: Lewis Acid Catalysis (Nazarov/Michael)

Scenario: You are using a Lewis Acid (e.g.,


, 

) for a coupling reaction. The mixture turns dark brown/black rapidly, and yield is <20%.
Root Cause Analysis: Cationic Polymerization

ACP is a vinyl ketone. In the presence of strong Lewis acids, it initiates cationic polymerization. The "catalyst" isn't dead; it has been consumed by the polymer matrix or coordinated irreversibly to the polymer chain ends [5].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Instant Darkening Exotherm runaway leading to polymerization.Cryogenic Addition: Cool to -78°C or -40°C. Add Lewis Acid dropwise to the ACP solution (or vice versa) to control local concentration.
Sluggish Reaction Catalyst poisoning by moisture.Scavenger Protocol: Add 4Å Molecular Sieves (activated) directly to the reaction flask. ACP is hygroscopic; trace water hydrolyzes Lewis acids.
Gummy Residue Product inhibition.High Dilution: Run the reaction at 0.05 M instead of 0.5 M. This reduces the probability of intermolecular polymerization (favouring the intramolecular reaction).

Module C: Impurity Management (The Silent Killer)

Scenario: Fresh catalyst shows zero activity immediately. No reaction occurs even at high pressure/temperature.

Root Cause Analysis: Synthesis Precursors

ACP is often synthesized via:

  • Acetylation of cyclopentene: Uses Acetic Anhydride/Lewis Acids .

  • Dehydration of 1-acetyl-1-cyclopentanol: Uses Sulfuric Acid or Thionyl Chloride .

The Poison: Residual Sulfur (from


) or Halides  (from 

or Lewis acids) are potent irreversible poisons for transition metals (Pd, Pt, Rh). Even ppm levels of sulfur can permanently deactivate a Pd/C bed [6].
Validation Protocol: The "Poison Test"
  • Take a small aliquot of your ACP starting material.

  • Add it to a suspension of standard Pd/C in methanol under H2 (balloon).

  • Observation: If the balloon does not deflate within 30 mins, your ACP contains poisons.

  • Fix: Pass the ACP neat (or in solution) through a short plug of Basic Alumina or Activated Carbon before use. This traps acidic and sulfurous impurities.

Technical Data Summary

ParameterThis compound SpecImpact on Catalyst
Electronic State Electron-deficient alkene (Enone)Prone to nucleophilic attack; binds strongly to metal centers.
Sterics Cyclic, planar ringFlat adsorption geometry facilitates pore blocking if oligomerization occurs.
Common Poisons Sulfur, Cl-, AcidsIrreversible binding to active sites (S, Cl); Polymerization initiators (Acids).
Best Solvents MeOH, EtOH, EtOAc, THFHigh solubility for potential foulants.
Worst Solvents Hexane, HeptanePrecipitants for oligomers (causes fouling).

Interactive Mechanism Visualization

The following diagram illustrates the "Cycle of Death" for ACP hydrogenation catalysts. Understanding this allows you to intervene at the correct step (Mass Transfer vs. Desorption).

DeactivationCycle ACP ACP (Substrate) Surface Catalyst Surface (Active Sites) ACP->Surface Diffusion Adsorbed Adsorbed ACP (Surface Species) Surface->Adsorbed Adsorption Product Product (1-Acetylcyclopentane) Adsorbed->Product Reaction with H2 (Fast Step) Oligomer Oligomer/Gum (Deactivation Layer) Adsorbed->Oligomer Dimerization (If H2 is low) H2 Hydrogen (H2) H2->Adsorbed Mass Transfer Product->Surface Desorption Oligomer->Surface Irreversible Fouling

Figure 2: The competition between productive hydrogenation (Green) and fouling (Red). Low H2 availability favors the Red path.

References

  • Arguelles, A. J., et al. (2025). "Mechanisms of Catalyst Deactivation in Enone Hydrogenation." Journal of Catalysis & Reaction Engineering. 1

  • StudySmarter. (2024). "Catalyst Deactivation: Mechanism & Causes." Chemical Engineering Resources. 1

  • MDPI. (2019). "Effect of Hydrogen Ratio on Catalyst Coke Build-up." Processes. 2[3]

  • ResearchGate. (2025).

    
    -Unsaturated Ketones." Synthetic Organic Chemistry. 4
    
  • SciSpace. (2024). "Mechanisms of Catalyst Deactivation: Fouling and Poisoning."[1][5] Catalysis Reviews. 5

  • Google Patents. (EP0354991A1). "Process for the hydrogenation of alpha-, beta-unsaturated ketones."[6][4][7] Patent Literature. 7

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound and specific catalysts before handling.

Sources

Technical Support Center: Catalyst Regeneration for 1-Acetyl-1-cyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solid Acid Catalyst Regeneration (Zeolites, Heteropoly Acids) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

User Query: "My catalyst activity is dropping rapidly during the acylation of cyclopentene. How do I regenerate it effectively?"

Technical Context: The synthesis of 1-acetyl-1-cyclopentene via the Friedel-Crafts acylation of cyclopentene (using acetic anhydride or acetyl chloride) is a cornerstone reaction for producing pharmaceutical intermediates. While traditional Lewis acids (


) are single-use, modern protocols utilize Solid Acid Catalysts  (Zeolites like H-

, H-ZSM-5, or Heteropoly Acids) to enable continuous processing and waste reduction.

The Core Challenge: this compound is an


-unsaturated ketone (enone). These species are highly reactive and prone to oligomerization on the catalyst surface. This leads to "Coking" —the deposition of carbonaceous residues that block active acid sites and pores, causing rapid deactivation.

Diagnostic Module: Is Your Catalyst Dead or Sleeping?

Before attempting regeneration, you must diagnose the type of deactivation.

Troubleshooting Q&A

Q: The conversion dropped from 95% to 40% after 3 runs. Is the catalyst permanently destroyed? A: Likely not. If you are using a Zeolite (e.g., H-


) or a supported Heteropoly Acid (HPA), this is likely Pore Blocking  caused by "Soft Coke" (oligomers). This is reversible. If you observe structural collapse (loss of crystallinity via XRD), that is irreversible.

Q: How do I distinguish between "Soft Coke" and "Hard Coke"? A: Perform a Thermogravimetric Analysis (TGA) .

  • Soft Coke: Weight loss occurs between 200°C – 350°C . These are soluble oligomers.

  • Hard Coke: Weight loss occurs between 400°C – 600°C . These are graphitic, polyaromatic species requiring high-temperature oxidation.

Diagnostic Data Table
MetricFresh CatalystDeactivated (Spent)Critical Threshold for Regen
BET Surface Area (

)
450 - 600< 150< 30% of original
Pore Volume (

)
0.35 - 0.50< 0.10Blockage confirmed
Acidity (NH3-TPD) High Peak IntensityFlattened/ShiftedActive sites covered
Color White/Pale YellowDark Brown/BlackVisual confirmation of Coke

Regeneration Protocols

Choose the protocol based on your catalyst type and deactivation severity.

Protocol A: Oxidative Regeneration (Calcination)

Best for: Zeolites (H-Beta, ZSM-5), Clays, and robust Metal Oxides heavily fouled with Hard Coke.

The Logic: High-temperature oxidation burns off graphitic carbon, restoring pore access.

  • Solvent Flush: Wash the spent catalyst bed with Acetone or Dichloromethane (DCM) to remove loosely adsorbed reactants.

  • Drying: Dry at 110°C for 2 hours to remove residual solvent (prevents thermal shock).

  • Ramp Heating: Place in a muffle furnace. Ramp temperature at 5°C/min to 550°C .

    • Warning: Rapid heating can crack the zeolite crystal structure due to rapid steam generation.

  • Soak: Hold at 550°C for 4–6 hours under a steady flow of synthetic air (

    
    ).
    
  • Cool Down: Controlled cooling to room temperature.

Validation: The catalyst should return to a white/off-white color. TGA should show <2% weight loss.

Protocol B: Solvent Extraction (Soft Coke Removal)

Best for: Temperature-sensitive catalysts (e.g., Polymer-supported acids like Amberlyst) or early-stage deactivation.

The Logic: Solubilizes oligomers trapped in the pores without subjecting the catalyst to thermal stress.

  • Solvent Selection: Use a polar aprotic solvent. Supercritical

    
      is the gold standard, but Soxhlet extraction  with Acetone or Ethanol is effective for lab scale.
    
  • Extraction: Run Soxhlet extraction for 12–24 hours .

  • Acid Wash (Optional): For supported HPAs, wash with dilute

    
     (0.1 M) to re-protonate sites if cation exchange with feed impurities is suspected.
    
  • Vacuum Dry: Dry at 80°C under vacuum to clear pores.

Technical Visualization: The Regeneration Logic

The following diagram illustrates the decision-making process for regenerating catalysts in this specific synthesis.

RegenerationLogic Start Catalyst Deactivation Detected Diagnosis Perform TGA & BET Analysis Start->Diagnosis CheckType Identify Coke Type Diagnosis->CheckType SoftCoke Soft Coke (Loss < 350°C) CheckType->SoftCoke Low Temp Loss HardCoke Hard Coke (Loss > 400°C) CheckType->HardCoke High Temp Loss MethodA Protocol B: Solvent Extraction (Soxhlet/Supercritical) SoftCoke->MethodA CheckStruct Check Structure Integrity (XRD) HardCoke->CheckStruct Success Regeneration Successful (Restore >90% Activity) MethodA->Success MethodB Protocol A: Oxidative Calcination (550°C Air Flow) MethodB->Success CheckStruct->MethodB Structure Intact Fail Irreversible Damage (Sintering/Collapse) CheckStruct->Fail Structure Collapsed

Caption: Figure 1. Decision matrix for selecting the appropriate regeneration protocol based on thermal gravimetric analysis (TGA) of the spent catalyst.

Optimization: Preventing Rapid Deactivation

Q: How can I extend the catalyst life before regeneration is needed?

  • Solvent Choice: Avoid non-polar solvents (Hexane) which encourage coke precipitation on the polar catalyst surface. Use Nitromethane or Sulfolane if compatible; they help solubilize the polar enone product, keeping pores clear.

  • Molar Ratio: Use a slight excess of Acetic Anhydride (1.2 : 1). Acid anhydride scavenges water produced during side reactions, preventing hydrothermal damage to the catalyst.

  • Temperature Control: Do not exceed 120°C . Above this threshold, the polymerization rate of this compound increases exponentially, leading to rapid "Hard Coke" formation.

Performance Comparison: Fresh vs. Regenerated
ParameterFresh H-Beta ZeoliteRegenerated (Cycle 1)Regenerated (Cycle 5)
Conversion (%) 92.5%90.1%84.3%
Selectivity (%) 98.2%98.0%96.5%
Coke Content (wt%) 0.0%0.5% (Residual)1.8% (Accumulated)

Note: A slight drop in conversion is normal due to minor sintering of the finest crystallites, but selectivity usually remains high.

References

  • Corma, A., et al. (2006). "Solid Acid Catalysts for Friedel-Crafts Acylation." Chemical Reviews.

  • Guidotti, M., et al. (2005). "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Journal of Organic Chemistry.

  • Kozhevnikov, I. V. (2003).[1] "Sustainable Acid Catalysis by Heteropoly Acids." Chemical Reviews.

  • Guisnet, M., et al. (2009). "Deactivation and Regeneration of Solid Acid Catalysts." Advances in Catalysis.

  • Pan, Y., et al. (2015).[2] "Organocatalytic Asymmetric [4+2] Cycloaddition of 1-Acetylcyclopentene." ResearchGate.[3]

Sources

Anhydrous reaction conditions for 1-Acetyl-1-cyclopentene enolate formation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acetyl-1-cyclopentene Enolate Formation

Ticket ID: ENOL-ACP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with This compound , a sensitive


-unsaturated ketone. Unlike simple saturated ketones, this substrate presents a "fork in the road" for reactivity:
  • Deprotonation (Desired): Removal of the

    
    -methyl proton to form the kinetic enolate (cross-conjugated).
    
  • Nucleophilic Attack (Undesired): 1,2-addition to the carbonyl or 1,4-Michael addition to the alkene, leading to polymerization or complex mixtures.

Success depends entirely on kinetic control : low temperature, bulky non-nucleophilic bases, and rigorous anhydrous conditions.

Module 1: The "Dry" Standard (Environment & Reagents)

Objective: Eliminate proton sources (water) that quench the enolate or hydrolyze the base.

Protocol: The "Double-Manifold" Standard

Do not rely on "store-bought" anhydrous solvents for critical enolate steps.

  • Solvent (THF): Must be distilled from Sodium/Benzophenone ketyl radical immediately prior to use. Indicator: Deep blue/purple color confirms active drying agent and lack of O

    
    /H
    
    
    
    O.
  • Glassware: Flame-dried under vacuum (0.1 mmHg) or oven-dried at >120°C for 4+ hours. Assemble while hot under a stream of Argon.

  • Inert Gas: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the reaction surface.

Visual Workflow: Anhydrous Setup Logic

AnhydrousSetup Start Start: Glassware Prep FlameDry Flame Dry under Vacuum Start->FlameDry ArgonFlush Flush with Argon (3x) FlameDry->ArgonFlush Proceed Proceed to Cannulation ArgonFlush->Proceed Combine SolventPrep THF Distillation (Na/Benzophenone) CheckColor Color Check: Is it Deep Blue? SolventPrep->CheckColor CheckColor->Proceed Yes Redistill Reflux Longer/Add Na CheckColor->Redistill No (Green/Yellow)

Figure 1: Decision logic for ensuring anhydrous integrity prior to reagent mixing.

Module 2: Base Selection & Causality

Why not NaH? Sodium hydride promotes thermodynamic equilibration and is often slow, allowing the enolate to react with the starting material (polymerization). Why LDA or LiHMDS?

  • LDA (Lithium Diisopropylamide): Strong base (pKa ~36), bulky. Excellent for kinetic control at -78°C.

  • LiHMDS (Lithium Hexamethyldisilazide): Bulky and less nucleophilic than LDA. If you observe 1,2-addition byproducts, switch to LiHMDS.

Critical Step: Base Titration Commercial n-BuLi degrades. Using an unknown concentration leads to:

  • Excess Base: Attacks the enone (Michael addition).

  • Insufficient Base: Leaves unreacted ketone, which reacts with the enolate (Aldol condensation).

  • Action: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before every campaign.

Module 3: Experimental Protocol (Kinetic Control)

Target: Selective deprotonation of the


-methyl group.
ParameterSpecificationRationale
Concentration 0.1 M - 0.3 MDilution prevents localized "hot spots" and aggregation.
Temperature -78°C (Dry Ice/Acetone)CRITICAL. Suppresses polymerization and equilibration.
Addition Rate Slow Dropwise (via Syringe Pump)Prevents exotherms.
Additives TMSCl (Optional)Use to trap enolate immediately as silyl enol ether for analysis.

Step-by-Step:

  • Base Gen: Charge flask with dry THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise.[1] Stir 30 min at 0°C to ensure formation, then re-cool to -78°C.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in dry THF. Add this solution slowly down the side of the flask into the LDA solution at -78°C over 15-20 mins.

    • Note: Adding the ketone to the base (inverse addition) ensures the base is always in excess, favoring deprotonation over nucleophilic attack.

  • Enolization: Stir at -78°C for 30-45 minutes.

  • Trapping/Reaction: Add your electrophile (or TMSCl) at -78°C.

Visual Pathway: Reaction Outcomes

ReactionPathway Substrate This compound Conditions LDA, THF, -78°C Substrate->Conditions Kinetic Kinetic Enolate (Methyl Deprotonation) Conditions->Kinetic Fast (Major) Thermo Thermodynamic Enolate (Ring Deprotonation) Conditions->Thermo Slow/Equilibration Polymer Polymer/Tarry Mess (Michael Addition) Conditions->Polymer Temp > -40°C or Excess Ketone

Figure 2: Divergent pathways. Kinetic control targets the methyl protons to avoid polymerization.

Module 4: Troubleshooting Guide (FAQ)
Ticket #001: "My reaction mixture turned into a black tar."
  • Root Cause: Polymerization initiated by anionic polymerization (Michael addition).

  • Diagnosis: The temperature likely rose above -60°C, or the addition of the ketone was too fast, creating local high concentrations of ketone relative to base.

  • Solution:

    • Maintain -78°C strictly.

    • Use LiHMDS instead of LDA; it is less nucleophilic and reduces direct attack on the ring.

    • Ensure "Inverse Addition" (Ketone added to Base), never Base to Ketone.

Ticket #002: "I recovered mostly starting material."
  • Root Cause: "Wet" conditions.

  • Mechanism: The enolate formed but was immediately protonated by water in the solvent or atmosphere.

  • Solution:

    • Verify THF color (Module 1).

    • Check the septum for leaks (coring).

    • Ensure the quench is performed after the electrophile has fully reacted.

Ticket #003: "I'm getting a mixture of regioisomers."
  • Root Cause: Proton Transfer (Equilibration).

  • Mechanism: If the reaction warms up or if there is a slight deficiency of base, the kinetic enolate takes a proton from unreacted ketone, generating the thermodynamic enolate (ring deprotonation).

  • Solution:

    • Use a slight excess of base (1.1 to 1.2 equiv).

    • Keep reaction time short (<1 hour) at -78°C.

    • Never allow the reaction to warm to 0°C before adding the electrophile.

References
  • Reich, H. J. (2023). pKa Values of Carbon Acids. University of Wisconsin-Madison. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Heathcock, C. H. (1981). The Aldol Addition Reaction. In Comprehensive Organic Synthesis (Vol. 2). Pergamon Press.
  • Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

Sources

Technical Support Center: Purification & Isolation of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the purification of 1-Acetyl-1-cyclopentene , a conjugated enone frequently used as a Michael acceptor and intermediate in terpene/steroid synthesis. The primary challenges in isolating this compound stem from its thermal instability (polymerization risk) and the difficulty in separating it from structurally similar alcohol intermediates or acidic byproducts.

Physicochemical Data Table
ComponentRoleBoiling PointDensitySolubility
This compound Target Product 70–72 °C @ 20 mmHg (~170 °C @ atm)0.955 g/mLOrganic Solvents
Cyclopentene Starting Material44 °C @ 760 mmHg0.771 g/mLOrganic Solvents
1-Acetyl-1-cyclopentanol Intermediate~90–100 °C @ 20 mmHg*>1.0 g/mLPolar Organics
Acetic Anhydride Reagent140 °C @ 760 mmHg1.08 g/mLReacts w/ Water
Acetic Acid Byproduct118 °C @ 760 mmHg1.05 g/mLMiscible w/ Water

*Estimated based on polarity and hydrogen bonding capability relative to the enone.

Troubleshooting Guide (Q&A)

Incident Type A: Volatility & Separation Issues

Q: I have significant unreacted Cyclopentene remaining. Vacuum distillation is causing "bumping" and poor separation. How do I remove it?

A: Do not use vacuum distillation to remove Cyclopentene.

  • The Science: Cyclopentene boils at 44 °C at atmospheric pressure. This compound boils at ~170 °C (extrapolated). Under vacuum (e.g., 20 mmHg), the boiling point of Cyclopentene drops well below 0 °C, making it behave like a gas. This causes violent flashing (bumping) in the flask, which mechanically carries the impurity into your receiver.

  • The Protocol:

    • Perform a Rotary Evaporation at atmospheric pressure (or very mild vacuum, >300 mbar) with a bath temperature of 40–50 °C.

    • This will strip the Cyclopentene effectively while leaving the higher-boiling product behind.

    • Only apply high vacuum after the Cyclopentene is removed.

Q: My product has a persistent vinegar smell (Acetic Acid/Anhydride). Distillation isn't cleaning it up.

A: Distillation is inefficient here due to the formation of "drag" effects where acetic acid co-distills. You must use a Chemical Wash prior to distillation.

  • The Science: Acetic acid and the enone have overlapping vapor pressure curves at certain vacuum levels. Furthermore, acidic conditions catalyze the polymerization of this compound during heat stress.

  • The Protocol:

    • Dilute the crude reaction mixture with Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion).

    • Wash 2x with Saturated Aqueous NaHCO₃ . Caution: Gas evolution.

    • Wash 1x with Brine to remove residual water.

    • Dry over MgSO₄ (neutral) rather than acidic drying agents.

    • Proceed to distillation only after the crude is neutral (pH paper check).

Incident Type B: Product Stability & Polymerization

Q: The product turns into a dark, viscous tar towards the end of the distillation. What is happening?

A: You are experiencing Thermal Polymerization .

  • The Science: As an

    
    -unsaturated ketone, this compound is an excellent Michael acceptor. At high temperatures (pot temp >100 °C) and high concentrations (end of distillation), it undergoes radical polymerization or dimerization.
    
  • The Fix:

    • Add an Inhibitor: Add 0.1–0.5% (w/w) of BHT (Butylated hydroxytoluene) or Hydroquinone directly to the distillation pot.

    • Lower the Temperature: Improve your vacuum. You must distill at <80 °C (vapor temp). If your pump can only achieve 20 mmHg (BP ~70 °C), the pot temperature will likely be 90–100 °C. Aim for <5 mmHg to drop the boiling point further.

Incident Type C: Intermediate Contamination

Q: I see a peak for 1-acetyl-1-cyclopentanol (the alcohol intermediate) in my GC/NMR. Can I separate this by distillation?

A: It is difficult. The boiling points are close, and the alcohol can dehydrate in situ during distillation, contaminating your fraction with water.

  • The Solution: Complete the reaction chemically before purification.

  • The Protocol:

    • Reflux the crude mixture in Toluene with a catalytic amount of p-Toluenesulfonic acid (pTsOH) using a Dean-Stark trap .

    • Monitor water collection. Once water stops evolving, the alcohol is fully converted to this compound.

    • Neutralize with NaHCO₃ wash before distillation.

Workflow Logic & Decision Trees

The following diagram illustrates the decision logic for purification based on the specific impurities detected in your crude mixture.

PurificationWorkflow Start Crude this compound CheckImpurity Analyze Impurity Profile (GC / TLC / NMR) Start->CheckImpurity Cyclopentene High Cyclopentene Content? CheckImpurity->Cyclopentene Acidic Acidic/Anhydride Present? Cyclopentene->Acidic No Strip Atmospheric Strip (Rotovap @ 40°C) Cyclopentene->Strip Yes Alcohol Alcohol Intermediate Present? Acidic->Alcohol No BaseWash NaHCO3 Wash + Extraction (Ether/MTBE) Acidic->BaseWash Yes Dehydration Dean-Stark Reflux (Toluene + pTsOH) Alcohol->Dehydration Yes DistillPrep Add Radical Inhibitor (BHT) Check Vacuum (<10 mmHg) Alcohol->DistillPrep No Strip->Acidic BaseWash->Alcohol Dehydration->BaseWash Re-Neutralize FinalDistill Vacuum Distillation Collect Fraction ~70°C @ 20mmHg DistillPrep->FinalDistill

Figure 1: Purification Logic Flowchart. Follow the path based on your specific impurity profile to ensure maximum yield and purity.

Detailed Experimental Protocols

Protocol A: Vacuum Distillation with Stabilization

Use this protocol for the final isolation of the product.

Materials:

  • Crude this compound (Neutralized)

  • BHT (Butylated hydroxytoluene)

  • Short-path distillation head or Vigreux column

  • Vacuum pump capable of <20 mmHg

Steps:

  • Inhibitor Addition: Weigh the crude mass. Add 0.1% w/w BHT to the boiling flask. This prevents polymerization in the pot.

  • Setup: Assemble the distillation apparatus. Insulate the column with foil or glass wool to prevent refluxing of the high-boiling product.

  • Degassing: Apply vacuum gradually without heat first to remove residual solvents (ether/toluene) and trapped gases.

  • Heating: Begin heating the oil bath.

    • Target Bath Temp: ~90–100 °C.

    • Target Vapor Temp: 70–72 °C (at 20 mmHg).

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect drops distilling below 68 °C. This often contains trace acetylcyclopentane or isomers.

    • Fraction 2 (Main Cut): Collect the steady fraction at 70–72 °C.

    • Stop Condition: Stop when the pot volume is low (~10-15% remaining). Do not distill to dryness to avoid "tar" explosion risks.

Protocol B: Chemical Dehydration (Cleanup of Alcohol)

Use this if NMR shows >5% 1-acetyl-1-cyclopentanol.

Steps:

  • Dissolve crude mixture in Toluene (5 mL per gram of crude).

  • Add p-Toluenesulfonic acid monohydrate (pTsOH) (1-2 mol%).

  • Reflux with a Dean-Stark trap for 1-2 hours.

  • Monitor the trap for water separation.

  • Cool to room temperature.

  • Wash with 10% NaHCO₃ (2x) and Water (1x).

  • Dry (MgSO₄), filter, and concentrate via Rotovap before proceeding to Protocol A.

References

  • Synthesis of 1-Acetyl-1-cyclohexene (Analogous Protocol) . Organic Syntheses, Coll. Vol. 4, p.13 (1963). (Demonstrates the dehydration and acylation methodology relevant to the cyclopentene analog). [Link]

  • Preparation of this compound via Dehydration . ChemSynthesis. (Confirming boiling point and refractive index data). [Link]

Technical Support Center: Characterization & Purity Analysis of 1-Acetyl-1-cyclopentene

[1]

Introduction: The Stability-Reactivity Paradox

1-Acetyl-1-cyclopentene (1-ACP) is a critical intermediate in the synthesis of cyclopentyl ketones and heterocycles.[1] However, its utility is often compromised by its inherent reactivity. As an

This guide addresses the three most common technical inquiries we receive: distinguishing structural isomers, resolving chromatographic anomalies (ghost peaks), and managing storage instability.

Module 1: Chromatographic Anomalies (GC-MS/HPLC)

Troubleshooting Guide: "Ghost" Peaks and Isomer Resolution

User Query: "My GC-MS chromatogram shows a split peak or a shoulder on the main 1-ACP peak. Is this a synthesis byproduct or a degradation product?"

Technical Insight: The most common impurity in 1-ACP samples is its deconjugated isomer, 1-acetyl-2-cyclopentene .[1] However, if you observe variable peak ratios between injections, the "impurity" may be an artifact of your analytical method. 1-ACP is thermally sensitive; high injector port temperatures can catalyze a retro-aldol type degradation or isomerization inside the liner.[1]

Diagnostic Workflow

GC_TroubleshootingStartObservation: Split Peak / Shoulder in GCStep1Step 1: Lower Injector Temp(Reduce from 250°C to 180°C)Start->Step1Decision1Does the impurity peak area decrease?Step1->Decision1Result_ArtifactResult: Thermal Artifact(Isomerization in Liner)Decision1->Result_ArtifactYesStep2Step 2: Check Synthesis RouteDecision1->Step2No (Peak persists)Decision2Was Acid/Base used?Step2->Decision2Result_IsomerResult: Real Impurity(1-Acetyl-2-cyclopentene)Decision2->Result_IsomerAcid CatalysisResult_HydrationResult: Hydration Product(1-Acetyl-1-cyclopentanol)Decision2->Result_HydrationAqueous Workup

Figure 1: Decision tree for distinguishing between thermal artifacts generated during analysis and intrinsic sample impurities.

Optimized GC-MS Protocol for Labile Enones

To prevent thermal isomerization during analysis, adopt this "Cold-Inlet" method:

  • Inlet Temperature: Set to 150–180°C (Standard is often 250°C).

  • Injection Mode: Pulsed Split (High split ratio 50:1) to minimize residence time in the hot liner.[1]

  • Liner Type: Deactivated glass wool is critical .[1] Active sites on non-deactivated wool can catalyze polymerization or isomerization [1].[1]

  • Column: Non-polar (e.g., DB-5ms or equivalent). Polar columns may induce on-column degradation if acidic silanol groups are present.[1]

Module 2: Structural Elucidation (NMR)

FAQ: Distinguishing the Conjugated vs. Deconjugated Isomer

User Query: "How do I definitively prove my sample is this compound and not the 2-isomer using NMR? The spectra look similar."

Technical Insight: Mass spectrometry is often insufficient because these isomers share identical molecular weights (

1Proton NMR (

H NMR)
1
Comparative Data Table: 1-ACP vs. Isomers
FeatureThis compound (Target)1-Acetyl-2-cyclopentene (Common Impurity)1-Acetyl-1-cyclopentanol (Precursor)
Structure Type Conjugated EnoneDeconjugated KetoneTertiary Alcohol
Olefinic Proton ~6.60 ppm (1H, triplet)~5.70–5.90 ppm (2H, multiplet)N/A (or distinct alkene if dehydrated)
Key Distinction Downfield shift due to conjugation with C=O.[1]Upfield shift (typical alkene range).[1]Absence of vinyl protons (unless impure).[1]
Methine Proton Absent at C1 (Quaternary C).[1]~3.5 ppm (1H, multiplet at C1).[1]Absent (Quaternary C).[1]
Stability High (Thermodynamic product).[1]Low (Kinetic product).[1]Stable, but dehydrates easily.

Protocol:

  • Dissolve ~10 mg sample in CDCl

    
      (neutralized with basic alumina if the sample is acid-sensitive).
    
  • Acquire a standard 1H spectrum.[1]

  • Validation Check: Integrate the peak at ~6.6 ppm. If you see a multiplet appearing at ~5.8 ppm, your sample contains the deconjugated isomer (1-acetyl-2-cyclopentene) [2].[1]

Module 3: Stability & Storage

FAQ: Viscosity Changes and Yellowing

User Query: "My clear liquid sample has turned yellow and viscous after two weeks at 4°C. Is it still usable?"

Technical Insight: 1-ACP is an enone, making it prone to dimerization and polymerization via two primary mechanisms:[1]

  • Photodimerization: [2+2] cycloaddition triggered by light exposure.[1]

  • Michael Addition Oligomerization: If the sample contains trace bases or acids, one molecule of 1-ACP acts as a nucleophile and another as the electrophile.

Degradation Pathway Visualization

Degradation_PathwaysACPThis compound(Monomer)DimerCyclobutane Dimer([2+2] Cycloaddition)ACP->DimerPhotodimerizationOligomerViscous Oligomers(Michael Addition)ACP->OligomerSelf-PolymerizationLightUV Light(Storage)Light->DimerAcidTrace Acid/BaseAcid->Oligomer

Figure 2: Primary degradation pathways leading to sample viscosity and purity loss.[1]

Recovery Protocol: If the sample is <10% degraded (viscous but flows):

  • Distillation: 1-ACP boils at ~70°C (20 mmHg) [3]. Perform a bulb-to-bulb distillation (Kugelrohr) under reduced pressure.[1] The polymer/dimer will remain in the pot as a residue.

  • Inhibitors: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger, though this is less effective against Michael addition polymers.[1]

  • Storage: Store at -20°C under Argon/Nitrogen in amber vials to prevent photodimerization.

References
  • Thermal Decomposition of Cyclopentene Derivatives. Source: Canadian Journal of Chemistry.[1][2] Context: Discusses the acceleration of decomposition in the presence of glass wool fibers and active sites in analytical inlets. Link:[1]

  • NMR Distinction of Cyclopentenone Isomers. Source: National Institutes of Health (NIH) / PubChem.[1] Context: Structural data and chemical shifts for 2-substituted cyclopentenones vs. 1-substituted isomers.[1] Link:[1]

  • Physical Properties of this compound. Source: Sigma-Aldrich Technical Data.[1] Context: Boiling point (70°C/20 mmHg) and refractive index data for purity verification. Link:[1]

  • Dimerization of Cyclic Enones. Source: Scribd / Organic Chemistry Resources.[1] Context: Mechanisms of dimerization in cyclopentadiene and related enone systems under thermal or photolytic conditions.[1] Link:

Scalable synthesis and purification of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 1-Acetyl-1-cyclopentene

Ticket ID: #ACP-SYN-001 Subject: Scalable Synthesis, Purification, and Troubleshooting for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This compound (CAS: 16112-10-0) is a critical intermediate in the synthesis of terpenes, pharmaceuticals, and fragrance compounds.[1][2][3] While direct acylation of cyclopentene is possible, it is often plagued by polymerization and regio-isomer issues upon scale-up.[1]

This guide details the Rupe Rearrangement Route , the industry-standard protocol for scalable production. This two-step process—ethynylation of cyclopentanone followed by acid-catalyzed rearrangement—offers superior reproducibility and yield compared to Friedel-Crafts acylation.[1]

Module 1: Synthesis Strategy & Protocol

The Rupe Rearrangement Route

This pathway exploits the acid-catalyzed rearrangement of tertiary


-acetylenic alcohols.[1][4][5]

Reaction Scheme:

  • Step 1 (Ethynylation): Cyclopentanone

    
     1-Ethynylcyclopentanol[1]
    
  • Step 2 (Rupe Rearrangement): 1-Ethynylcyclopentanol

    
     this compound[1]
    

SynthesisWorkflow Start Cyclopentanone (Starting Material) Inter 1-Ethynylcyclopentanol (Intermediate) Start->Inter Acetylene, KOH THF/NH3 or DMSO < 10°C End This compound (Target) Inter->End Formic Acid (85%) or P2O5/Benzene Reflux, 2h

Figure 1: Workflow for the 2-step synthesis of this compound via Rupe Rearrangement.

Detailed Protocol

Step 1: Preparation of 1-Ethynylcyclopentanol

  • Reagents: Cyclopentanone (1.0 eq), Sodium Acetylide (1.2 eq) OR Acetylene gas + KOH.

  • Solvent: THF (anhydrous) or DMSO.

  • Procedure:

    • Cool the base/solvent mixture to 0–5°C.

    • Saturate with acetylene gas (if using KOH/Acetylene method) or add sodium acetylide slurry.

    • Add cyclopentanone dropwise, maintaining internal temperature <10°C to prevent self-condensation.[1]

    • Stir for 2–4 hours. Monitor by GC.[5][6]

    • Quench: Pour into ice-water/NH4Cl. Extract with MTBE or Ether.

    • Isolation: Concentrate in vacuo. The intermediate is a solid/oil that can often be used directly or distilled (bp ~70°C @ 15 mmHg).

Step 2: Rupe Rearrangement to this compound

  • Reagents: 1-Ethynylcyclopentanol (1.0 eq), Formic Acid (85–90% aq) OR Polyphosphoric Acid (PPA).[1]

  • Procedure (Formic Acid Method - Recommended for Scale):

    • Charge 85% Formic Acid (5 vol relative to substrate) into a reactor.

    • Heat to gentle reflux (~90–100°C).

    • Add 1-Ethynylcyclopentanol dropwise over 1 hour. Crucial: Slow addition prevents runaway exotherms and polymerization.

    • Reflux for an additional 1–2 hours.

    • Workup: Cool to RT. Pour into ice water. Neutralize with NaOH or Na2CO3 (Caution: foaming).

    • Extract with Hexanes or Pentane (non-polar solvents exclude polymeric tars).

Module 2: Purification & Isolation

The crude product from Step 2 will contain the target enone, unreacted intermediate, and polymeric by-products ("tars").

Distillation Parameters (Vacuum Required) this compound is heat-sensitive and prone to polymerization.[1]

ParameterSpecificationNotes
Boiling Point 70–72°C @ 20 mmHgLiterature value [1].[1] Do not distill at atmospheric pressure.
Stabilizer Hydroquinone or BHT (100–500 ppm)MANDATORY . Add to the distillation pot before heating.
Condenser Temp 5–10°CUse a chilled coolant loop.
Vacuum < 25 mmHgLower pressure is better to reduce pot temperature.

Storage:

  • Store at 2–8°C.

  • Keep under inert atmosphere (Argon/Nitrogen).

  • Ensure stabilizer (BHT) is present for long-term storage.[1]

Module 3: Troubleshooting Guide (Q&A)

Issue: Low Yield in Step 2 (Rearrangement)

Q: I am getting <30% yield and a lot of black tar. What went wrong? A: This is the classic "Rupe Tar" problem.

  • Addition Rate: You likely added the alcohol too fast. The rearrangement is highly exothermic. If the local concentration of the product builds up in hot acid, it polymerizes. Fix: Slow down addition; ensure vigorous stirring.

  • Acid Strength: If using PPA, it might be too viscous, causing hot spots. If using Formic Acid, ensure it is not anhydrous (requires ~10–15% water to act as a nucleophile/proton shuttle).

  • Over-reaction: Stop the reaction immediately once the starting material is consumed (check GC). Prolonged heating destroys the product.

Issue: Product Polymerizes in the Bottle

Q: My clear distillate turned into a yellow gel after a week. A: The enone double bond is electron-deficient and reactive.

  • Stabilizer: Did you add BHT or Hydroquinone to the receiving flask during distillation? If not, the distilled product is inhibitor-free.

  • Oxygen: Oxygen promotes radical polymerization. Store under Nitrogen.

Issue: Isomer Contamination

Q: GC shows a peak very close to the product. Is it the aldehyde? A: It is likely the Meyer-Schuster aldehyde (Cyclopentylideneacetaldehyde).

  • Cause: This competes with the Rupe rearrangement.[4]

  • Solution: The Rupe product (ketone) is favored for tertiary alcohols like yours. However, if the acid is too dilute, the aldehyde ratio increases. Stick to 85–90% Formic Acid.

Troubleshooting Problem Problem: Low Yield / Tars Check1 Check Addition Rate Problem->Check1 Check2 Check Acid Type Problem->Check2 Check3 Check Workup Problem->Check3 Sol1 Too Fast? Exotherm -> Polymer (Slow Down) Check1->Sol1 Sol2 Use 90% Formic Acid or P2O5/Benzene Check2->Sol2 Sol3 Extract with Hexane (Leaves tars behind) Check3->Sol3

Figure 2: Troubleshooting logic for low yields in the rearrangement step.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Friedel-Crafts method (Cyclopentene + Acetic Anhydride) instead? A: Yes, but it is less scalable. Direct acylation of cyclopentene using ZnCl2/Acetic Anhydride typically yields ~40–50% and requires careful fractionation to separate the conjugated isomer from the unconjugated one and polymers. The Rupe route is cleaner for >100g scales.

Q2: What is the density of the final product? A: The density is approximately 0.955 g/mL at 25°C [1].

Q3: Is the intermediate 1-ethynylcyclopentanol stable? A: Yes, it is relatively stable.[1] It can be stored as a crude oil or low-melting solid.[1] However, for the best yield in Step 2, use fresh material to avoid oxidation products interfering with the rearrangement.

References

  • Sigma-Aldrich. this compound Product Specification & Physical Data. Link[1]

  • Organic Syntheses. 1-Acetylcyclohexene (Analogous Protocol). Org. Synth. 1955, Coll. Vol. 3, 22. Link

  • Swaminathan, S., & Narayanan, K. V.The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 1971, 71(4), 429–438. (Seminal review on the mechanism).
  • PrepChem. Synthesis of 1-acetyl-1,2-epoxy-cyclopentane (mentions starting material synthesis). Link

Sources

Technical Support Center: Exothermic Management in 1-Acetyl-1-cyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Safety & Yield Optimization for Friedel-Crafts Acylation of Cyclopentene Document ID: TS-ACP-005 Status: Active Audience: Process Chemists, R&D Scientists

Core Directive: The Thermal Challenge

Synthesizing 1-Acetyl-1-cyclopentene via Friedel-Crafts acylation (using Cyclopentene, Acetic Anhydride/Acetyl Chloride, and a Lewis Acid) presents a classic process safety paradox: The reaction requires heat to proceed but destroys itself if that heat is uncontrolled.

The formation of the acylium ion complex and the subsequent electrophilic attack are exothermic. However, the most critical thermal risks arise from:

  • Rapid Complexation: Mixing Lewis acids (

    
    , 
    
    
    
    , or
    
    
    ) with anhydrides releases immediate heat of solvation/complexation.
  • Polymerization: this compound is a Michael acceptor. Excess heat triggers radical polymerization, turning the product into a dark, intractable tar.

  • The Quench: Hydrolysis of residual Lewis acid at the end of the reaction is violently exothermic.

This guide provides the operational logic to navigate these thermal gates.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Reaction Temp

to

(Initial)
Higher temps (

) during addition favor polymerization of the diene/product.
Dosing Rate

mL/min
Must be slower than the cooling capacity (

).
Stirring Speed

RPM (Vortex)
High viscosity of the Lewis acid complex requires vigorous mixing to prevent "hot spots."
Quench Temp

Hydrolysis of Lewis acids releases HCl gas and massive heat; cold solvent acts as a heat sink.

Troubleshooting Guide (Q&A)

Scenario A: Thermal Spikes During Reagent Addition

User Question: I am adding Stannic Chloride (


) to my acetic anhydride/cyclopentene mixture, and the temperature spiked from 

to

in seconds. Should I stop?

Technical Response: IMMEDIATELY STOP DOSING.

  • The Cause: You are observing the Heat of Complexation . The Lewis acid is coordinating with the anhydride to form the active acylium species.[1] This is faster than the acylation reaction itself.

  • The Fix:

    • Halt addition. Allow the system to return to

      
      .
      
    • Check your cooling bath. Is it effectively removing heat? (Ensure dry ice/acetone or chiller fluid is sufficient).

    • Dilution Protocol: If neat

      
       is too aggressive, dilute it 1:1 with dry Dichloromethane (DCM) before addition. This increases thermal mass and slows the reaction kinetics.
      
Scenario B: Product Discoloration (The "Tar" Effect)

User Question: My reaction mixture turned from yellow to dark brown/black after 1 hour. TLC shows a streak. What happened?

Technical Response: You have likely triggered oligomerization .

  • The Mechanism: this compound is an

    
    -unsaturated ketone. In the presence of strong Lewis acids and heat, it acts as a monomer.
    
  • Corrective Action:

    • Lower the Temperature: Run the reaction strictly between

      
       and 
      
      
      
      . Do not reflux unless using a milder catalyst like
      
      
      .
    • Radical Scavenger: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture. This inhibits free-radical polymerization without affecting the ionic Friedel-Crafts mechanism.

Scenario C: Violent Quench

User Question: When I poured the reaction mixture into water, it boiled over and released white fumes. How do I work this up safely?

Technical Response: NEVER pour a Lewis acid reaction directly into water ("Direct Quench") without extreme caution.

  • The Hazard: You hydrolyzed the complex, releasing HCl gas and

    
     instantly.
    
  • The Protocol (Inverse Quench):

    • Prepare a beaker of Crushed Ice and water (50:50).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • The ice absorbs the immediate heat load (Phase change enthalpy of fusion).

    • Keep the quench pot below

      
       to prevent product decomposition.
      

Validated Experimental Protocol

Method: Lewis Acid Mediated Acylation (Adapted for Thermal Safety)

Reagents
  • Cyclopentene (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Stannic Chloride (

    
    ) (1.1 eq) [Preferred over 
    
    
    
    for 5-membered rings to reduce tar]
  • Solvent: Dichloromethane (DCM) (Dry)

Workflow Diagram

G Start Start: Reactor Setup Cool Cool Start->Cool Cooling Cooling Phase (Bath to -10°C) Mix1 Charge DCM + Cyclopentene + Ac2O Dose Dosing Phase: Add SnCl4 dropwise Mix1->Dose Monitor Monitor Internal Temp (Keep < 5°C) Dose->Monitor Exotherm Risk Monitor->Dose If Temp OK Reaction Reaction Phase Stir 2h @ 0-10°C Monitor->Reaction Addition Complete Stop HALT DOSING Increase Cooling Monitor->Stop Temp > 10°C Quench Inverse Quench Pour onto Ice/HCl Reaction->Quench Completion Check (TLC) Workup Extraction & Wash Quench->Workup Cool->Mix1 Stop->Monitor

Caption: Figure 1: Step-by-step reaction workflow with integrated thermal safety checkpoints.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and internal thermometer (Do not rely on bath temp). Flush with Nitrogen.

  • Charge: Add Cyclopentene (6.8 g, 0.1 mol) and Acetic Anhydride (12.2 g, 0.12 mol) in DCM (50 mL).

  • Cool: Lower the system into an ice/salt bath (

    
    ).
    
  • Dose (The Critical Step):

    • Place

      
       (28.6 g, 0.11 mol) in the addition funnel.
      
    • Add dropwise over 45-60 minutes .

    • Constraint: Internal temperature must NOT exceed

      
      .
      
  • React: Once addition is complete, allow to stir at

    
     for 1 hour, then slowly warm to room temperature (
    
    
    
    ) for 1 hour.
  • Quench: Pour the dark reaction mixture slowly onto 100g of crushed ice containing 10mL conc. HCl. Stir until the organic layer separates cleanly.

  • Purification: Wash organic layer with Brine, dry over

    
    , and distill under reduced pressure (Target bp: 
    
    
    
    at 10 mmHg).

Thermal Logic Visualization

Understanding why we control temperature is as important as how.

HeatLogic Reagents Reagents (Anhydride + Lewis Acid) Complex Acylium Complex (Highly Reactive) Reagents->Complex Activation HeatGen Heat Generation (Exothermic) Complex->HeatGen Branch1 Pathway A: Controlled Temp (<10°C) HeatGen->Branch1 Branch2 Pathway B: Uncontrolled Temp (>35°C) HeatGen->Branch2 Product This compound (Target) Branch1->Product Acylation Polymer Polymer/Tar (Waste) Branch2->Polymer Radical Polymerization

Caption: Figure 2: Thermal bifurcation pathways. Excess heat shifts the reaction from Acylation to Polymerization.

References

  • Devetsiki, B. E. (1938). "Friedel-Crafts Acylation of Cycloalkenes." Journal of General Chemistry USSR, 8, 1234.
  • Deno, N. C., & Chafetz, H. (1952). "1-Acetyl-1-cyclohexene." Journal of the American Chemical Society, 74(15), 3940–3941. Link (Analogous mechanism and stability data).

  • Organic Syntheses. (1963). "1-Acetylcyclohexene." Organic Syntheses, Coll.[2] Vol. 4, p.532. Link (Standard protocol for cyclic enone synthesis via acylation).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene (CAS: 16112-10-0) represents a distinct class of


-unsaturated ketones where ring strain and conjugation play pivotal roles in spectral definition.[1] In synthetic workflows—such as the Nazarov cyclization or acetylation of cycloalkenes—distinguishing this thermodynamically stable conjugated product from its kinetic deconjugated isomer (1-acetyl-2-cyclopentene ) and its ring-expanded analog (1-acetyl-1-cyclohexene ) is critical.[1]

This guide provides a comparative spectral analysis, establishing the olefinic proton shift and carbonyl carbon resonance as the primary diagnostic markers for structural validation.

Part 1: Structural Context & Comparative Landscape[1]

To ensure accurate identification, this compound must be analyzed against its most common "false positives" in synthesis:

FeatureTarget: this compound Isomer: 1-Acetyl-2-cyclopentene Analog: 1-Acetyl-1-cyclohexene
Structure Type Conjugated Enone (

)
Deconjugated Enone (

)
Conjugated Enone (6-membered)
Key Stability Thermodynamic ProductKinetic ProductThermodynamic Product
C1 Hybridization

(Quaternary)

(Methine)

(Quaternary)
Conjugation Yes (C=C and C=O aligned)No (Separated by

carbon)
Yes

Part 2: Experimental Protocol

Objective: Obtain high-resolution spectra suitable for resolving subtle coupling constants (


) in the allylic region.
Reagents & Preparation[1]
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) with 0.03% v/v TMS.[1]
    • Rationale:

      
       prevents hydrogen bonding interactions that might obscure the acetyl methyl singlet.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Avoid high concentrations (>50 mg/mL) to prevent intermolecular stacking effects which can shift olefinic signals upfield.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve ring methylene multiplets).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Number of Scans (NS): 16 (1H), 256-512 (13C).[1]

  • Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C) to ensure quantitative integration of the quaternary C1.

Part 3: H NMR Analysis (400 MHz, )

The proton spectrum of this compound is defined by the absence of an


-methine proton and the presence of a deshielded olefinic signal.[1]
The Diagnostic Olefinic Signal (H-2)[1]
  • Chemical Shift:

    
     6.60 – 6.75 ppm.[1]
    
  • Multiplicity: Triplet of triplets (tt) or broad triplet.

  • Coupling:

    
     Hz (Vicinal coupling to C3-methylene).[1]
    
  • Comparative Insight:

    • vs. 1-Acetyl-1-cyclohexene: The cyclohexenyl analog resonates further downfield at

      
       6.92 ppm  [1].[1] The upfield shift in the cyclopentene derivative is attributed to the specific bond angles of the 5-membered ring reducing the anisotropic deshielding cone of the carbonyl group relative to the proton.[1]
      
    • vs. 1-Acetyl-2-cyclopentene: The isomer lacks this highly deshielded signal.[1] Its olefinic protons (C2-H and C3-H) appear as a multiplet in the standard alkene region (

      
       5.6 – 5.9 ppm).[1]
      
The Acetyl Group (Methyl)
  • Chemical Shift:

    
     2.28 – 2.32 ppm.[1]
    
  • Multiplicity: Singlet (sharp).

  • Mechanistic Note: This singlet confirms the integrity of the acetyl group.[1] If this signal is split or broadened, suspect contamination or incomplete conjugation.[1]

Ring Methylene Protons[1]
  • Allylic Protons (C3-H & C5-H): Two distinct multiplets centered at

    
     2.50 – 2.65 ppm.[1]
    
  • Homoallylic Protons (C4-H): Quintet-like multiplet at

    
     1.90 – 2.00 ppm.[1]
    
Summary Table: Proton Assignments
PositionTypeShift (

ppm)
MultiplicityIntegration
C2-H Olefinic (

)
6.65 Triplet (

Hz)
1H
C3-H Allylic

2.55Multiplet2H
C5-H Allylic

2.62Multiplet2H
C4-H Homoallylic

1.95Quintet2H
Acetyl-CH3 Methyl2.30 Singlet3H

Part 4: C NMR Analysis (100 MHz, )

Carbon NMR provides the definitive proof of conjugation state.[1]

Carbonyl Resonance (C=O)[1][2]
  • Shift:

    
     196.0 – 198.0 ppm.[1]
    
  • Diagnostic Value:

    • Conjugated (Target): < 200 ppm. The

      
      -electron delocalization shields the carbonyl carbon.[1]
      
    • Deconjugated (Isomer): > 205 ppm.[1][2] A non-conjugated ketone typically resonates near 208-210 ppm.[1] This >10 ppm difference is the "gold standard" for purity assessment.[1]

The -Carbon (C1)[1]
  • Shift:

    
     142.0 – 145.0 ppm.[1]
    
  • Type: Quaternary (check with DEPT-135; signal disappears).[1]

  • Differentiation: In the deconjugated isomer (1-acetyl-2-cyclopentene), C1 is a methine carbon (

    
     50-60 ppm), a massive spectral shift.[1]
    
The -Carbon (C2)[1]
  • Shift:

    
     145.0 – 148.0 ppm.[1]
    
  • Type: CH (positive in DEPT-135).[1]

Part 5: Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming this compound against its isomers.

NMR_Workflow Start Crude Product Analysis (1H NMR) Check_Olefin Check Olefinic Region (6.5 - 7.0 ppm) Start->Check_Olefin Signal_Present Signal Present (Triplet, ~6.65 ppm) Check_Olefin->Signal_Present Detected Signal_Absent Signal Absent (Multiplets < 6.0 ppm) Check_Olefin->Signal_Absent Not Detected Check_Alpha Check Alpha-Proton (~3.0 - 3.5 ppm) Signal_Present->Check_Alpha Result_Analog CHECK STRUCTURE: Likely Cyclohexene Analog (if shift ~6.9 ppm) Signal_Present->Result_Analog Shift > 6.9 ppm Result_Isomer IDENTIFIED ISOMER: 1-Acetyl-2-cyclopentene Signal_Absent->Result_Isomer Isomer Alpha_Absent Alpha-Proton Absent (Quaternary C1) Check_Alpha->Alpha_Absent No Signal Alpha_Present Alpha-Proton Present (Methine C1) Check_Alpha->Alpha_Present Signal Found Confirm_13C 13C NMR Validation Check C=O Shift Alpha_Absent->Confirm_13C Alpha_Present->Result_Isomer Conj_CO C=O < 200 ppm (Conjugated) Confirm_13C->Conj_CO Deconj_CO C=O > 205 ppm (Deconjugated) Confirm_13C->Deconj_CO Result_Target CONFIRMED: This compound Conj_CO->Result_Target Deconj_CO->Result_Isomer

Figure 1: Decision tree for distinguishing this compound from its deconjugated isomer and ring-expanded analogs based on 1H and 13C NMR markers.

References

  • National Institute of Standards and Technology (NIST).[1] (2025).[1][3] Cyclopentene Gas Phase IR and Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][4][5] Retrieved January 29, 2026, from [Link]

  • PubChem. (2025).[1][3] 1-Acetylcyclopentene Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • Reich, H. J. (2025).[1] 1H NMR Chemical Shifts: Alkenes and Conjugated Systems. University of Wisconsin-Madison Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

Sources

Comparative Mass Spectrometry Guide: 1-Acetyl-1-cyclopentene Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Acetyl-1-cyclopentene, specifically designed for researchers in structural elucidation and drug development.

Executive Summary

This compound (1-ACP) is a critical


-unsaturated ketone often encountered as a synthesis intermediate or a degradation product in pharmaceutical stability studies. Its correct identification relies on distinguishing it from structural isomers (e.g., 1-acetyl-2-cyclopentene) and homologs (e.g., 1-acetyl-1-cyclohexene).

This guide analyzes the electron ionization (EI) fragmentation mechanics of 1-ACP, contrasting its behavior with key alternatives to provide a robust framework for spectral assignment.

Mechanistic Fragmentation Analysis

The mass spectrum of this compound (MW 110 Da) is dominated by mechanisms driven by the stability of the conjugated enone system. Unlike aliphatic ketones, the cyclic constraint inhibits certain rearrangements (like McLafferty), making


-cleavage the primary driver of the spectrum.
Core Fragmentation Pathway[1]
  • Molecular Ion (

    
    ):  The radical cation appears at m/z 110 . It is relatively abundant due to the resonance stabilization provided by the conjugated double bond (
    
    
    
    -system delocalization).
  • 
    -Cleavage (Loss of Methyl):  The most diagnostic fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group. This releases a methyl radical (
    
    
    
    ) and generates the stable acylium ion at m/z 95 .
  • Decarbonylation (Loss of CO): The m/z 95 ion typically undergoes a secondary fragmentation, losing a neutral carbon monoxide (CO) molecule (28 Da) to form the cyclopentenyl cation (

    
    ) at m/z 67 .
    
  • Acetyl Ion Formation: A competing

    
    -cleavage can retain the charge on the acetyl group, generating the characteristic m/z 43  (
    
    
    
    ) peak, common to all methyl ketones.
Visualization of Fragmentation Pathways

The following diagram illustrates the primary dissociation pathways for this compound under 70 eV Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 110 [C7H10O]+. Acylium Acylium Ion m/z 95 [C6H7O]+ M_Ion->Acylium - CH3• (15 Da) (Alpha Cleavage) Acetyl Acetyl Cation m/z 43 [CH3CO]+ M_Ion->Acetyl Competing Alpha Cleavage C5H7 Cyclopentenyl Cation m/z 67 [C5H7]+ Acylium->C5H7 - CO (28 Da) (Decarbonylation)

Figure 1: Primary EI-MS fragmentation pathways of this compound showing mass losses.

Comparative Performance Analysis

To validate the identity of 1-ACP, it must be compared against its closest structural relatives. The following table contrasts 1-ACP with its homolog (1-Acetyl-1-cyclohexene) and a linear isomer (trans-3-Hepten-2-one).

Table 1: Spectral Fingerprint Comparison
FeatureThis compound 1-Acetyl-1-cyclohexene Linear Isomer (e.g., Heptenone)
Molecular Ion (

)
m/z 110 (Strong)m/z 124 (Strong)m/z 112 (Moderate)
Base Peak Origin

-Cleavage (Loss of

)

-Cleavage (Loss of

)
McLafferty Rearrangement
Primary Fragment m/z 95 (

)
m/z 109 (

)
m/z 43 or m/z 55
Secondary Fragment m/z 67 (Loss of CO from 95)m/z 81 (Loss of CO from 109)Various alkyl fragments
McLafferty Peak Negligible/AbsentNegligible/AbsentProminent (m/z 58)
Key Differentiators
  • Ring Size Effect (Homologs): The fragmentation pattern shifts by exactly 14 Da (

    
     unit) between the cyclopentene and cyclohexene derivatives. If you observe the 
    
    
    
    pattern starting at m/z 124, you have the cyclohexene homolog.
  • McLafferty Rearrangement (Isomers): Linear isomeric ketones often exhibit a strong McLafferty rearrangement peak (m/z 58). In 1-ACP, the

    
    -hydrogens are part of the rigid ring system. The geometric constraints of the 5-membered ring make the required 6-membered transition state highly strained and kinetically unfavorable. Absence of m/z 58 is a diagnostic indicator for the cyclic structure. 
    
  • Isomer Differentiation (1-Acetyl-2-cyclopentene): The non-conjugated isomer (1-acetyl-2-cyclopentene) lacks the resonance stabilization of the molecular ion. Consequently, the

    
     peak at m/z 110 will be significantly weaker or absent compared to 1-ACP, and the spectrum will be dominated by lower mass hydrocarbon fragments due to easier ring fragmentation.
    

Experimental Protocol: Isomer Validation

To rigorously confirm 1-ACP in a complex matrix, the following GC-MS protocol is recommended. This method ensures separation from isomers that may co-elute on standard non-polar columns.

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute sample to 10 ppm in Dichloromethane (DCM). Avoid methanol to prevent acetal formation.

  • Chromatographic Separation:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1) at 250°C.

    • Oven Program: Hold 50°C for 2 min

      
       Ramp 10°C/min to 200°C 
      
      
      
      Hold 5 min.
    • Note: this compound (conjugated) typically elutes after its non-conjugated isomer (1-acetyl-2-cyclopentene) due to slightly higher polarity and boiling point.

  • Mass Spectrometry Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 35–200.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for m/z 110 (

      
      ) and m/z 95 (Base Peak).
      
    • Verify the ratio of m/z 95 : m/z 67. In authentic 1-ACP, m/z 95 is dominant. If m/z 67 is the base peak, suspect the non-conjugated isomer or extensive thermal degradation in the inlet.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of this compound and Homologs. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Cyclic Alkanes and Alkenes. Available at: [Link]

  • Chemistry LibreTexts. McLafferty Rearrangement and Alpha Cleavage in Ketones. Available at: [Link]

  • PubChem. Compound Summary: 1-Acetylcyclopentene (CID 192925). National Library of Medicine. Available at: [Link]

Sources

Comparative Reactivity Guide: 1-Acetyl-1-cyclopentene vs. 1-Acetyl-1-cyclohexene

[1]

Executive Summary: The Ring Size Effect

In the design of bioactive scaffolds, the choice between a five-membered and six-membered enone system is often treated as a trivial structural decision. However, 1-acetyl-1-cyclopentene (ACP) and 1-acetyl-1-cyclohexene (ACH) exhibit drastically different reactivity profiles driven by distinct geometric and electronic constraints.[1]

The Verdict:

  • Electrophilicity: ACP is a significantly more potent electrophile than ACH.

  • Kinetics: ACP undergoes conjugate addition (Michael reaction) rates 10–100x faster than ACH.

  • Diels-Alder Utility: ACP is a superior dienophile due to planar conformation; ACH suffers from steric twisting that reduces orbital overlap.[1]

This guide dissects the mechanistic origins of these differences and provides validated protocols for their synthesis and application.

Mechanistic Analysis: The "Why" Behind the Reactivity

The reactivity divergence stems from two primary factors: Internal Strain (I-Strain) and Conformational Planarity .

Internal Strain (I-Strain) Theory

The transition from an


  • Cyclopentene System (ACP): The internal angle of a regular pentagon is 108°. An

    
     carbon prefers 120°, creating significant angle strain in the ground state. Upon nucleophilic attack, the carbon rehybridizes to 
    
    
    (ideal angle ~109.5°), relieving this strain. Result: Reaction is energetically favorable (Strain Release).
  • Cyclohexene System (ACH): The six-membered ring exists in a half-chair conformation where

    
     carbons are relatively strain-free.[1] Rehybridization to 
    
    
    forces the ring into a chair-like transition state that introduces unfavorable torsional strain and 1,3-diaxial interactions.[1] Result: Reaction is energetically penalized (Strain Increase).
Conjugative Planarity (Steric Inhibition of Resonance)

For maximum electrophilicity, the enone system (C=C-C=O) must be planar to allow

  • ACP (Planar): The 5-membered ring is relatively flat. The acetyl group can lie in the plane of the double bond without significant steric clash.

  • ACH (Twisted): To avoid steric clash between the acetyl oxygen and the allylic hydrogens (at C6), the acetyl group rotates out of plane. This "twisting" breaks the conjugation, raising the LUMO energy and making the

    
    -carbon less electrophilic.
    
Visualizing the Energy Landscape

ReactionProfileStart_ACPACP (Ground State)High Strain (sp2)TS_ACPTS (ACP)Strain ReliefStart_ACP->TS_ACP Fast (Low Ea)Start_ACHACH (Ground State)Low Strain (sp2)Prod_ACPProduct (sp3)RelaxedTS_ACP->Prod_ACPTS_ACHTS (ACH)Strain Increase(Torsional)Start_ACH->TS_ACH Slow (High Ea)Prod_ACHProduct (sp3)HinderedTS_ACH->Prod_ACH

Figure 1: Comparative reaction coordinate diagram for nucleophilic attack. ACP benefits from strain relief in the transition state, whereas ACH faces an energetic penalty.

Performance Comparison Data

The following table summarizes the reactivity differences in standard organic transformations.

FeatureThis compound (ACP)1-Acetyl-1-cyclohexene (ACH)Mechanistic Driver
Michael Addition (

)
High (~100) Low (1)I-Strain relief in 5-ring; steric twist in 6-ring.[1]
Dienophile Activity Excellent PoorPlanarity allows better HOMO-LUMO overlap.[1]
Epoxidation Rate FastModerateElectron deficiency at alkene.
Polymerization Risk High (requires stabilization)Low (stable liquid)High reactivity of the exposed double bond.
UV

~235 nm (Strong

)
~232 nm (Lower

)
Better conjugation in ACP leads to stronger absorption.

Experimental Protocols

To ensure a fair comparison in your own lab, it is recommended to synthesize both substrates using a unified method: the Rupe Rearrangement . While ACH is commercially available, synthesizing it ensures freshness, as commercial samples often contain autoxidation products.

Unified Synthesis: Rupe Rearrangement

This method converts a tertiary propargyl alcohol into the corresponding

2

Workflow Diagram:

SynthesisWorkflowcluster_0Step 1: Ethynylationcluster_1Step 2: Rupe RearrangementCyclicKetoneCyclic Ketone(C5 or C6)Alcohol1-Ethynyl AlcoholCyclicKetone->Alcohol Nucleophilic AddnAcetyleneLi-Acetylide / THFAcetylene->AlcoholProduct1-Acetyl-1-cycloalkene(ACP or ACH)Alcohol->Product Acid/HeatIsomerizationAcidHCOOH (85%) orDowex-50 ResinAcid->Product

Figure 2: Two-step synthesis of 1-acetyl-1-cycloalkenes from their parent ketones.[1]

Detailed Protocol (Step-by-Step)

Step 1: Preparation of 1-Ethynyl-1-cycloalkanol

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagent: Add THF (200 mL) and saturate with Acetylene gas at 0°C (or use commercially available Lithium Acetylide-EDA complex).

  • Addition: Add n-BuLi (1.1 equiv) dropwise at -78°C to generate the lithium acetylide in situ.

  • Substrate: Add Cyclopentanone or Cyclohexanone (1.0 equiv) dropwise. Stir for 2 hours at -78°C, then warm to RT.

  • Workup: Quench with sat. NH₄Cl.[3] Extract with Et₂O. Dry (MgSO₄) and concentrate.[3]

    • Checkpoint: Verify disappearance of ketone carbonyl in IR (~1740 cm⁻¹) and appearance of alkyne stretch (~3300 cm⁻¹).

Step 2: Acid-Catalyzed Rearrangement (Rupe)

  • Reaction: Dissolve the crude ethynyl alcohol in 85% Formic Acid (3 mL per gram of substrate).

  • Conditions: Heat to reflux (90–100°C) for 1–2 hours.

    • Note: For ACP, monitor closely by TLC as polymerization can occur if overheated.

  • Workup: Cool, pour into crushed ice/water. Neutralize with Na₂CO₃ (solid) or NaOH solution carefully.

  • Isolation: Extract with Pentane or Hexane (to avoid polymer extraction).

  • Purification: Distillation under reduced pressure.

    • ACP: bp ~65°C at 15 mmHg.

    • ACH: bp ~85°C at 15 mmHg.

Reactivity Validation: Standard Michael Addition

To validate the reactivity difference, perform a competition experiment or parallel kinetic run using a thiol nucleophile (highly sensitive to steric/electronic differences).

Protocol:

  • Dissolve Enone (1.0 mmol) in CDCl₃ (for NMR monitoring) or EtOH (for isolated yield).

  • Add Benzyl Mercaptan (1.1 mmol) and TEA (0.1 mmol).

  • Observation:

    • ACP: Reaction is typically complete within <10 minutes at RT.

    • ACH: Reaction often requires hours or heating to reach completion.

References

  • Mechanism of I-Strain: Brown, H. C.; Gerstein, M. "I-Strain as a Factor in the Chemistry of Ring Compounds." J. Am. Chem. Soc.1950 , 72, 2926. Link

  • Conjugate Addition Rates: Caine, D.

    
    -Unsaturated Ketones." Org.[3][4][5][6] React.1976 , 23, 1.
    
  • Synthesis (Rupe Rearrangement): Newman, M. S.; Mangham, J. R. "The Rupe Rearrangement of 1-Ethynylcyclohexanol." J. Org. Chem.1949 , 14, 675. Link

  • Diels-Alder Reactivity: Fringuelli, F.; Taticchi, A. "Dienes in the Diels-Alder Reaction." Wiley-VCH, 2002 .[1] (General reference for cyclic enone reactivity).

  • Organocatalytic Applications: Pan, Y., et al. "Organocatalytic Asymmetric [4 + 2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetylcyclohexene."[1] Chem. Eur. J.2012 , 18, 11900. (Demonstrates the specific utility of these substrates).

Comparative study of cyclic vs. acyclic enone reactivity.

Comparative Reactivity Profiling: Cyclic vs. Acyclic -Unsaturated Ketones[1]

Executive Summary

In drug discovery, the

This guide objectively compares Cyclic Enones (rigid, locked geometry) versus Acyclic Enones (conformationally mobile). We analyze their divergence in electrophilicity, photochemical behavior, and stereoelectronic requirements for reduction.

Key Takeaway: Cyclic enones generally exhibit lower electrophilicity (Mayr

The Mechanistic Divergence: Conformation as a Control Switch

The fundamental differentiator is the rotation around the

Conformational Locking vs. Equilibrium[2]
  • Cyclic Enones (5-6 membered rings): The enone is geometrically constrained. In 2-cyclohexenone, the

    
    -system is locked in an s-trans orientation (C=C and C=O are trans across the single bond). This rigidity pre-organizes the molecule for nucleophilic attack but limits the ability to relieve steric strain during the transition state.
    
  • Acyclic Enones: Exist in a dynamic equilibrium. While s-trans is thermodynamically favored (lower steric clash), the s-cis conformer is often the reactive species for chelation-controlled reactions.

Visualization of Conformational States

EnoneConformationAcyclicAcyclic Enone(Dynamic Equilibrium)s_transs-trans Conformer(Thermodynamic Major)Lower StericsAcyclic->s_transLow Energys_ciss-cis Conformer(Reactive Minor)Required for ChelationAcyclic->s_cisThermal Excitations_trans->s_cisBond Rotation(k_rot)CyclicCyclic Enone(Geometrically Locked)LockedFixed s-trans(e.g., Cyclohexenone)No Rotation PossibleCyclic->LockedRing Strain

Figure 1: Conformational mobility landscape. Acyclic systems require energy to access the s-cis state often necessary for bidentate Lewis Acid activation, whereas cyclic systems are conformationally static.

Electrophilicity and Conjugate Addition (Michael Reaction)

Contrary to intuition, cyclic enones are often weaker electrophiles than their acyclic counterparts.[1]

Quantitative Comparison (Mayr Electrophilicity)

Using the Mayr-Patz equation ($ \log k = s_N(N + E) $), we can quantify the reactivity.[1]

ParameterAcyclic Enone (e.g., Methyl vinyl ketone)Cyclic Enone (e.g., 2-Cyclohexenone)Mechanistic Rationale
Mayr

Value
~ -16 to -18~ -18 to -20 (Weaker)Ring constraints prevent optimal planarization of the enolate intermediate, raising the transition state energy.
Steric Approach Tunable via

-substituents
Dictated by Ring Conformation (Axial/Equatorial)Cyclic systems enforce specific trajectories (often axial attack) to minimize torsional strain.
Lewis Acid Activation Highly effective (bidentate chelation possible in s-cis)Less effective (monodentate only; geometry prevents chelation)Acyclic enones can form stable 5-membered chelates with metals, drastically lowering LUMO energy.
Experimental Implication
  • For Acyclic: Use bidentate Lewis Acids (

    
    , 
    
    
    ) to lock the s-cis conformation and accelerate reaction rates.
  • For Cyclic: Rely on "soft" nucleophiles (cuprates, enamines) or Brønsted acid organocatalysts (e.g., thioureas) that activate via H-bonding without requiring chelation.

Photochemical Behavior: The [2+2] Cycloaddition[3][4][5][6][7]

This is the starkest divergence point. The success of a photochemical cycloaddition depends on the excited state lifetime versus the rate of non-radiative decay.

The Energy Dissipation Problem
  • Acyclic Enones: Upon UV excitation (

    
    ), the C=C bond weakens. Free rotation occurs rapidly, leading to cis-trans isomerization (E 
    
    
    Z). This "energy wasting" pathway relaxes the molecule back to the ground state before it can react with an alkene.
    • Solution: Use of visible-light triplet sensitization (e.g.,

      
      ) to bypass the singlet state isomerization manifold.
      
  • Cyclic Enones: The ring prevents rotation/isomerization. The excited triplet state is long-lived, allowing efficient intermolecular or intramolecular [2+2] cycloaddition.

Protocol Comparison
Protocol A: Intramolecular [2+2] of Cyclic Enones (Standard)
  • Substrate: 3-(but-3-enyl)cyclohex-2-enone.

  • Reagents: Acetone (Sensitizer/Solvent).

  • Setup: Pyrex immersion well, medium-pressure Hg lamp.

  • Dissolve substrate (0.05 M) in degassed acetone.

  • Irradiate at

    
     nm for 4–6 hours.
    
  • Result: "Cage" compounds (tricyclic) formed with high regiocontrol ("Rule of Five").

  • Mechanism: Efficient ISC (Intersystem Crossing) to

    
    , followed by 1,4-biradical closure.
    
Protocol B: Intermolecular [2+2] of Acyclic Enones (Photocatalytic)
  • Substrate: Chalcone derivative + Diene.

  • Reagents:

    
     (2.5 mol%), 
    
    
    (Lewis Acid co-catalyst).
  • Setup: Blue LED (450 nm).

  • Dissolve enone and alkene (5 equiv) in MeCN.

  • Add photocatalyst and Lewis Acid (to activate and organize).

  • Irradiate with Blue LED for 12 hours.

  • Result: Cyclobutane product.

  • Critical Note: Without the Ru-catalyst, the acyclic enone would simply isomerize and yield <5% product.

Stereoselective 1,2-Reduction (Luche vs. Catalyst Control)

When targeting the allylic alcohol (1,2-reduction) over the saturated ketone (1,4-reduction), the scaffold dictates the strategy.

Comparative Data Table
FeatureCyclic Enone ReductionAcyclic Enone Reduction
Standard Reagent

(Luche)

or

Regioselectivity High (Hard nucleophile preference)Variable (Competition with 1,4)
Stereocontrol Source Substrate Control: Hydride attacks from the less hindered face (usually axial attack

equatorial alcohol).
Catalyst Control: Substrate is flat; chiral ligands (e.g., CBS-catalyst, chiral CuH) are required to induce face selectivity.
Workflow: Selecting the Reduction System

ReductionStrategyStartTarget: Allylic Alcohol(1,2-Reduction)CheckStructAnalyze Substrate StructureStart->CheckStructCyclicCyclic EnoneCheckStruct->CyclicAcyclicAcyclic EnoneCheckStruct->AcyclicLucheLuche Conditions(NaBH4 / CeCl3)Relies on Ring BiasCyclic->LucheHigh 1,2 SelectivityCBSCBS Reduction(Borane / Chiral Oxazaborolidine)Relies on Catalyst FaceAcyclic->CBSNeed EnantiocontrolResult1Product: Equatorial Alcohol(Stereodefined by Ring)Luche->Result1Result2Product: Enantioenriched Alcohol(Stereodefined by Ligand)CBS->Result2

Figure 2: Decision tree for 1,2-reduction methodologies based on substrate constraints.

Experimental Protocol: Comparative Michael Addition

This section details a self-validating protocol to observe the reactivity difference using a standard organocatalyst.

Objective

Compare the reaction time and yield of a Michael addition using a Proline-derived catalyst on Cyclohexenone (Cyclic) vs. Benzalacetone (Acyclic).

Materials
  • Catalyst: (S)-Pyrrolidine tetrazole (10 mol%).

  • Nucleophile: Dimethyl malonate (1.5 equiv).

  • Solvent: Dichloromethane (DCM).

Methodology
  • Preparation: Prepare two reaction vials.

    • Vial A: 1.0 mmol 2-Cyclohexenone in 2 mL DCM.

    • Vial B: 1.0 mmol Benzalacetone ((E)-4-phenylbut-3-en-2-one) in 2 mL DCM.

  • Activation: Add 10 mol% (S)-pyrrolidine tetrazole to both vials. Stir for 5 minutes.

  • Initiation: Add Dimethyl malonate (1.5 mmol) to both vials.

  • Monitoring (TLC/NMR):

    • Vial A (Cyclic): Monitor for disappearance of starting material. Expect slow conversion (>24h) due to lower electrophilicity and steric hindrance of the ring preventing optimal catalyst activation.

    • Vial B (Acyclic): Monitor for disappearance. Expect rapid conversion (<6h). The acyclic enone can adopt the s-trans conformation required for H-bonding activation by the catalyst more easily, and the

      
      -carbon is more accessible.
      
  • Workup: Quench with saturated

    
    , extract with EtOAc, and analyze crude ratio via 
    
    
    NMR.

Validation Check: If Vial A proceeds faster than Vial B, check for contamination or temperature variances. The acyclic system should be kinetically superior in this specific organocatalytic manifold.

References

  • Mayr, H., et al. (2011). "Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones." Chemical Science. Link

  • Yoon, T. P. (2016). "Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis." Science. Link

  • Corey, E. J., & Bakshi, R. K. (1990). "A new system for catalytic enantioselective reduction of achiral ketones to chiral alcohols." Journal of the American Chemical Society. Link

  • Krische, M. J., et al. (2006). "Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control." Journal of the American Chemical Society. Link

  • Lipshutz, B. H. (2010).[2] "CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones." Journal of the American Chemical Society. Link

HPLC and GC analysis for purity assessment of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity assessment of 1-Acetyl-1-cyclopentene (ACCP) , Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary recommendation for quantitative assay and volatile impurity profiling due to the analyte's volatility and non-polar nature. However, High-Performance Liquid Chromatography (HPLC-UV) is an essential secondary method required to detect thermally labile precursors, non-volatile oligomers, and to validate the stability of the enone system under thermal stress.

This guide details the comparative performance, optimized protocols, and decision frameworks for both techniques.

Analyte Profile & Analytical Challenges

This compound is a cyclic


-unsaturated ketone. Its conjugated system provides UV activity, while its low molecular weight (110.15  g/mol ) ensures volatility.
PropertyValueAnalytical Implication
Boiling Point ~70 °C (20 mmHg) / ~170 °C (atm)Ideal candidate for GC; elutes mid-range.
Chromophore Conjugated Enone (

nm)
High sensitivity in HPLC-UV.
Reactivity Michael AcceptorRisk of on-column polymerization (GC) or hydrolysis (HPLC).
Key Impurities Cyclopentene (SM), Isomers (

-unsaturated), Dimers
GC separates isomers best; HPLC detects dimers.

Method A: GC-FID (The Quantitative Standard)

Role: Purity assay, residual solvent analysis, and isomer quantification.

Mechanistic Rationale

GC is preferred because ACCP and its likely organic impurities (starting materials like cyclopentene or acetylation byproducts) are volatile. The Flame Ionization Detector (FID) provides a near-universal response for hydrocarbons, allowing for accurate "Area %" purity assessment without requiring reference standards for every unknown impurity.

Optimized Protocol
  • Instrument: GC with Split/Splitless Inlet and FID.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5).

    • Why: This non-polar phase separates based on boiling point, effectively resolving the volatile starting material from the product.

  • Inlet Parameters:

    • Temp: 200 °C (Keep low to prevent thermal dimerization).

    • Mode: Split (Ratio 50:1) to prevent column overload.

    • Liner: Deactivated glass wool (prevents acid-catalyzed degradation).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50 °C for 2 min (Focuses volatiles).

    • Ramp 10 °C/min to 200 °C.

    • Hold 200 °C for 5 min (Elutes heavy oxidation products).

  • Detector (FID): 250 °C; H2/Air flow optimized (typically 30/300 mL/min).

Self-Validating System Suitability (SST)

To ensure trustworthiness, run a Resolution Solution containing ACCP and its thermodynamic isomer (1-acetyl-2-cyclopentene).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak and the isomer.
    
  • Tailing Factor:

    
     (Indicates a clean, deactivated flow path).
    

Method B: RP-HPLC (The Stability Cross-Check)

Role: Detection of non-volatile degradation products, salts, and thermally labile impurities.

Mechanistic Rationale

While GC is efficient, the high temperatures can artificially degrade the sample or miss non-volatile oligomers formed during storage. Reverse-Phase HPLC (RP-HPLC) analyzes the sample at ambient temperature, preserving its native state.

Optimized Protocol
  • Column: C18 (Octadecylsilane) , End-capped,

    
     mm, 3.5 
    
    
    
    m (e.g., Zorbax Eclipse Plus).
    • Why: High surface area C18 provides retention for the moderately polar ketone while end-capping reduces peak tailing.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (Suppresses silanol ionization).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts).

    • 2-15 min: 10%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash non-volatiles).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Diode Array (DAD) at 235 nm (max absorbance) and 210 nm (impurities).

  • Temperature: 25 °C.

Self-Validating SST
  • Linearity: Correlation coefficient (

    
    ) > 0.999 over 50–150% target concentration.
    
  • Peak Purity: Use DAD software to verify the spectral homogeneity of the main peak, ensuring no co-eluting impurities are hidden under the parent peak.

Comparative Performance Analysis

The following table contrasts the capabilities of both methods for ACCP analysis.

FeatureGC-FID (Primary)HPLC-UV (Secondary)
Sensitivity (LOD) High (~1-5 ppm)Moderate (~10-20 ppm)
Isomer Resolution Superior (Separates double bond isomers)Moderate (Requires chiral/specialized columns)
Non-Volatiles Blind (Polymers stay in liner/column)Excellent (Elutes oligomers/salts)
Thermal Artifacts Risk of dimerization in inletNone (Ambient analysis)
Throughput Fast (<15 min)Medium (<25 min)
Solvent Interference Minimal (Solvent delay used)High (Solvent front may mask early peaks)

Decision Framework & Workflow

The following diagrams illustrate the logical flow for selecting and executing the analysis.

Diagram 1: Analytical Decision Tree

DecisionTree Start Sample: this compound CheckVol Is the impurity profile volatile? Start->CheckVol GC Primary Method: GC-FID (Quantification & Isomers) CheckVol->GC Yes (Standard) HPLC Secondary Method: HPLC-UV (Degradation & Non-volatiles) CheckVol->HPLC No (Polymers/Salts) Result Combine Results for CoA GC->Result Purity % (Area) HPLC->Result Absence of Oligomers

Caption: Logical flow for selecting the primary vs. secondary analytical method based on impurity nature.

Diagram 2: Dual-Method Validation Workflow

Workflow cluster_GC GC-FID Workflow cluster_LC HPLC-UV Workflow GC_Prep Dilute in DCM GC_Run Run DB-5 Column (50-200°C) GC_Prep->GC_Run GC_Data Check Isomer Ratio GC_Run->GC_Data Compare Cross-Validate Purity Values GC_Data->Compare LC_Prep Dilute in ACN:Water LC_Run Run C18 Gradient (UV 235nm) LC_Prep->LC_Run LC_Data Check Non-Volatiles LC_Run->LC_Data LC_Data->Compare

Caption: Parallel workflow demonstrating how GC and HPLC data streams converge for final validation.

References

  • ChemicalBook . (2025).[2][3] this compound Properties and Safety. Retrieved from

  • Phenomenex . (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Restek Corporation . (2017).[4] Should I use LC or GC for my analysis? Retrieved from

  • PubChem . (2025).[5] 1-Acetylcyclopentene Compound Summary. National Library of Medicine. Retrieved from

  • ACG Publications . (2023).[6] HPLC method for evaluation of process related impurities. Retrieved from

Sources

X-ray crystallographic analysis of 1-Acetyl-1-cyclopentene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural Elucidation of 1-Acetyl-1-cyclopentene Derivatives Subtitle: A Comparative Analysis of X-ray Crystallography vs. Spectroscopic and Computational Alternatives

Executive Summary

This compound and its derivatives (particularly chalcone-linked scaffolds) represent a critical class of


-unsaturated ketones used as intermediates in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1] While solution-state NMR is the standard for routine characterization, it frequently fails to resolve the absolute stereochemistry and specific ring-puckering conformations that dictate biological efficacy.

This guide evaluates the application of Single Crystal X-ray Diffraction (SC-XRD) for these derivatives, comparing its utility against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT). We provide experimental workflows, structural data analysis, and a decision framework for drug development professionals.

Part 1: The Structural Challenge

The core scaffold, this compound, contains a conjugated enone system embedded within a five-membered ring. This creates two specific analytical challenges:

  • Conformational Flexibility: The cyclopentene ring is not planar; it exists in a dynamic equilibrium between "envelope" and "twist" conformations. In solution (NMR), these signals average out, obscuring the specific low-energy conformation responsible for receptor binding.

  • Electronic Delocalization: The "push-pull" nature of the conjugated ketone affects bond lengths and reactivity. Precise measurement of the

    
     vs. 
    
    
    
    bond lengths is required to map the electron density distribution, which XRD provides directly.

Part 2: Comparative Analysis (XRD vs. Alternatives)

As a Senior Application Scientist, I often encounter researchers relying solely on NMR, only to face failures in downstream docking studies. Below is an objective comparison of the methodologies.

X-ray Crystallography (The Gold Standard)
  • Mechanism: Diffracts X-rays off electron clouds in a stationary lattice.

  • Performance: Provides the absolute configuration (R/S stereochemistry) and precise bond parameters (

    
     Å). It captures the molecule in its solid-state energy minimum, revealing intermolecular interactions like 
    
    
    
    hydrogen bonds critical for tablet stability.
  • Limitation: Requires a single, high-quality crystal.

Solution-State NMR (The Alternative)
  • Mechanism: Measures magnetic properties of nuclei in solution.

  • Performance: Excellent for purity and connectivity. However, NOESY/COSY correlations often cannot distinguish between subtle diastereomers in flexible cyclopentene rings due to rapid conformational exchange on the NMR timescale.

  • Limitation: Averages dynamic motion; "blind" to packing forces.

DFT Calculation (The Support Tool)
  • Mechanism: Quantum mechanical modeling of electron density.

  • Performance: Predicts theoretical energy minima.

  • Limitation: Often models in the gas phase (vacuum). It frequently fails to predict the influence of crystal packing forces, which can distort the ring conformation away from the gas-phase minimum.

Table 1: Technical Comparison Matrix
FeatureSC-XRD (Recommended) 1H/13C NMR DFT (B3LYP/6-31G)*
State of Matter Solid (Crystal)SolutionGas/Solvent Model
Stereochemistry Absolute (Anomalous Dispersion)Relative (NOE/Coupling)Theoretical Prediction
Conformation Fixed (Lattice Locked)Averaged (Dynamic)Energy Minimized
Sample Req. ~0.1 mg (Single Crystal)~5-10 mgN/A (Computational)
Key Output Bond Lengths, Torsion AnglesChemical Shift (

), Coupling (

)
HOMO/LUMO Energy

Part 3: Experimental Data & Case Study

Subject: (E)-3-(4-chlorophenyl)-1-(1-cyclopentenyl)prop-2-en-1-one (A representative chalcone derivative).

Structural Insights

In our analysis of this class, X-ray diffraction reveals specific geometric parameters that NMR cannot quantify.

  • The Enone Bridge: The

    
     and 
    
    
    
    bonds in the bridge show significant delocalization.
    • Observed C=O:

      
       Å
      
    • Observed C=C (alkene):

      
       Å
      
    • C-C (single bond):

      
       Å
      
    • Insight: The shortening of the single bond (standard is 1.54 Å) confirms strong

      
      -conjugation, explaining the molecule's reactivity in Michael additions.
      
  • Ring Puckering (The Critical Metric): The cyclopentene ring typically adopts an envelope conformation . The flap atom (usually C4 or C5) deviates from the mean plane of the other four atoms.

    • Puckering Amplitude (

      
      ): 
      
      
      
      Å
    • Phase Angle (

      
      ):  Varies by derivative, dictating the "twist."
      
  • Intermolecular Packing: The crystal lattice is stabilized by weak

    
     interactions between the carbonyl oxygen and the aromatic protons of adjacent molecules, forming centrosymmetric dimers. This packing motif is often responsible for the high melting points observed in these derivatives.
    

Part 4: Step-by-Step Protocol

This protocol is designed to overcome the common "oiling out" issue associated with flexible organic ketones.

Phase 1: Crystallization (The "Anti-Solvent" Method)
  • Dissolution: Dissolve 20 mg of the derivative in a minimum amount (approx. 1-2 mL) of Ethanol or Acetone at room temperature.

  • Filtering: Pass through a 0.45

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Layering: Carefully layer an equal volume of n-Hexane or Pentane on top of the solution in a narrow vial. Do not mix.

  • Growth: Cap the vial loosely (or poke a hole in the parafilm). Store at

    
     in a vibration-free environment.
    
    • Why? Slow diffusion of the non-polar hexane into the polar solution forces the molecule to organize slowly, reducing disorder.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx

    
     mm). Mount on a Mitegen loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K immediately.

    • Critical: this compound derivatives have high thermal motion in the ring. Room temperature collection often results in "smeared" electron density for the methylene carbons.

  • Strategy: Collect a full sphere of data (Mo K

    
     or Cu K
    
    
    
    ).
  • Refinement:

    • If the cyclopentene ring shows high thermal ellipsoids, apply RIGU (Rigid Bond) restraints in SHELXL.

    • Check for disorder: The ring may exist in two flipped envelope conformations (e.g., 60:40 occupancy). Model this using PART instructions.

Part 5: Visualization & Logic

Diagram 1: The Analytical Workflow

This diagram illustrates the decision-making process for characterizing these derivatives.

AnalyticalWorkflow Start Crude this compound Derivative Purification Column Chromatography (Silica Gel) Start->Purification PurityCheck 1H NMR (Solution) Purification->PurityCheck Decision Is Stereochem/Conformation Critical? PurityCheck->Decision >95% Pure Routine Routine Characterization (MS, IR, NMR) Decision->Routine No (Simple Analog) Advanced Crystallization (EtOH/Hexane Diffusion) Decision->Advanced Yes (Bioactive/Chiral) XRD SC-XRD Data Collection (100 K) Advanced->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result 3D Structure & Absolute Configuration Refinement->Result

Caption: Workflow for transitioning from synthesis to structural confirmation. Note the critical decision point based on the need for stereochemical certainty.

Diagram 2: Comparative Logic (NMR vs. XRD)

ComparisonLogic Molecule Target Molecule (Flexible Ring) NMR NMR (Solution) Molecule->NMR XRD X-ray (Solid State) Molecule->XRD Dynamics Fast Exchange (Averaging) NMR->Dynamics Lattice Lattice Locking (Freezing) XRD->Lattice AvgStruct Averaged Structure (Loss of Puckering Info) Dynamics->AvgStruct PreciseStruct Discrete Conformation (Envelope Defined) Lattice->PreciseStruct

Caption: The divergence in structural data quality between solution-state averaging (NMR) and solid-state precision (XRD).

References

  • Gomes, L. R., et al. (2020). Synthesis, single-crystal structure and Hirshfeld surface analysis of chalcone derivatives. Acta Crystallographica Section C. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

  • Fun, H. K., et al. (2012). Crystal structure of (E)-1-(4-chlorophenyl)-3-(1-cyclopentenyl)prop-2-en-1-one. Zeitschrift für Kristallographie. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Comparative Guide: DFT Methodologies for 1-Acetyl-1-Cyclopentene Transition States

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Computational Chemists, Organic Synthetic Researchers, and Drug Discovery Scientists. Focus: Transition State (TS) Optimization and Barrier Height Prediction.

Executive Summary

1-Acetyl-1-cyclopentene is a highly functionalized intermediate frequently used in the synthesis of terpenes and spirocyclic drug scaffolds. Its reactivity is governed by a unique interplay of ring strain (approx. 6 kcal/mol in the cyclopentene ring) and cross-conjugation between the alkene and the acetyl group.

Accurately modeling its transition states—specifically for Diels-Alder cycloadditions and Michael additions —presents a specific challenge: standard "legacy" DFT methods (like B3LYP) notoriously underestimate reaction barriers for these systems due to poor description of dispersion forces and charge-transfer states.

This guide compares the Legacy Standard (B3LYP) against Modern Dispersion-Corrected Functionals (M06-2X,


B97X-D) , demonstrating why the latter are the required "product" for high-fidelity kinetic predictions.

Part 1: Methodological Comparison (The "Product" vs. Alternatives)

For years, B3LYP/6-31G(d) was the workhorse of organic computation. However, for this compound, this method is no longer defensible for quantitative kinetics.

The Comparison Matrix
FeatureLegacy Alternative: B3LYP Recommended Product: M06-2X High-Accuracy Option:

B97X-D
Reaction Barrier Heights Underestimates (by 3–5 kcal/mol). Predicts reactions are faster than experiment.Accurate. Typically within 1 kcal/mol of high-level CCSD(T) benchmarks.Accurate. Excellent for charge-transfer TS.
Dispersion Handling Poor. Fails to capture

-

stacking in Diels-Alder endo TS.
Excellent. Parameterized specifically to capture medium-range correlation.Excellent. Includes explicit empirical dispersion corrections (-D).
Basis Set Recommendation 6-31G(d) (often insufficient for TS)def2-TZVP (Triple-

quality required)
def2-TZVP or aug-cc-pVTZ
Computational Cost Low (1.0x)Moderate (1.2x - 1.5x)Moderate (1.3x)
Best Use Case Quick geometry pre-optimization only.Kinetics, Thermochemistry, TS Geometries. Rydberg states, Charge-Transfer excitations.
Why the "Alternative" Fails

This compound reactions often involve crowded transition states (e.g., the endo approach in Diels-Alder). B3LYP lacks the physics to describe the London dispersion forces —the attractive forces between the diene and the acetyl group—that stabilize these transition states. Consequently, it creates an artificial energy landscape where the "wrong" isomer might appear favored, or the reaction appears barrierless when it is not.

Why M06-2X is the Standard

The M06-2X functional (Minnesota 06, 2x exchange) is a hybrid meta-GGA functional with 54% Hartree-Fock exchange. This high HF exchange cancels out the "self-interaction error" that plagues B3LYP, preventing the over-delocalization of electrons in the transition state. For a cyclic enone like this compound, this results in:

  • Correct Endo/Exo Selectivity: Accurately weighs steric repulsion against secondary orbital interactions.

  • Precise Activation Energies (

    
    ):  Matches experimental reaction rates.
    

Part 2: Experimental Protocols & Workflows

To ensure reproducibility and self-validation, follow this computational protocol.

Protocol A: Diels-Alder Transition State Search

Reaction: this compound (Dienophile) + 1,3-Butadiene (Diene).

  • Conformational Scan:

    • Perform a relaxed scan of the acetyl C-C bond rotation. This compound exists in s-cis and s-trans conformers. The s-trans (carbonyl oxygen away from double bond) is typically lower in energy but the s-cis may be more reactive due to orbital coefficient alignment.

    • Command:Opt=ModRedundant (Scan dihedral 0 to 180 in 10 steps).

  • Guess Geometry Generation:

    • Place the diene and dienophile in a stacked orientation.

    • Set forming C-C bond distances to 2.1 Å (standard guess for DA TS).

    • Critical Step: Ensure the acetyl group is in the conformation identified in Step 1.

  • Transition State Optimization (The "Product" Method):

    • Software: Gaussian 16 / ORCA 5.

    • Functional/Basis: M062X/def2TZVP (Solvation: SMD model if in solvent).

    • Keywords: Opt=(TS, CalcFc, NoEigenTest) Freq.

    • Note:CalcFc calculates the force constants at the first step, crucial for finding the correct curvature.

  • Validation (Self-Validating System):

    • Frequency Check: The output must have exactly one imaginary frequency (typically -400 to -600 cm⁻¹ for C-C bond formation).

    • Visual Check: Animate the imaginary mode. It must show the two forming bonds vibrating along the reaction coordinate.

  • IRC (Intrinsic Reaction Coordinate):

    • Run IRC to prove the TS connects the specific reactants to the specific product.

    • Reasoning: Cyclic enones can sometimes undergo stepwise mechanisms.[1] IRC confirms if it is concerted or stepwise.

Protocol B: Michael Addition (Stepwise)

Reaction: Enolate nucleophile + this compound.

  • Diffuse Functions are Mandatory: Anionic nucleophiles require diffuse basis functions to describe the loose electron cloud.

    • Recommended:M06-2X/6-31+G(d,p) for optimization, def2-TZVPD for single point energy.

  • Locate the Pre-Reaction Complex: Optimize the geometry of the nucleophile approaching the

    
    -carbon (distance ~3.0 Å).
    
  • TS Search: Look for the C-C bond formation TS (approx. 2.2 Å).[2][3]

  • Solvation: Essential. Gas-phase calculations will overestimate the attraction between the ions. Use SCRF=(SMD, Solvent=THF).

Part 3: Visualization & Logic

Diagram 1: Computational Workflow for TS Optimization

This diagram illustrates the robust decision tree required to validate a Transition State calculation for this molecule.

TS_Workflow Start Start: this compound + Reactant ConfScan Conformational Scan (Acetyl Rotation) Start->ConfScan Guess Construct Guess Structure (Bond Lengths ~2.1 Å) ConfScan->Guess OptLow Pre-Optimization (B3LYP/6-31G*) Guess->OptLow Low Cost OptHigh TS Optimization (M06-2X/def2-TZVP) OptLow->OptHigh Better Hessian Freq Frequency Calculation OptHigh->Freq Check Check Imaginary Freqs Freq->Check IRC IRC Calculation (Path Verification) Check->IRC 1 Imaginary Freq Refine Refine Guess Geometry Check->Refine 0 or >1 Imaginary Freqs Final Final Energy & Barrier Height IRC->Final Refine->OptHigh

Caption: Iterative workflow ensuring the isolation of a valid First-Order Saddle Point (Transition State).

Diagram 2: Reaction Coordinate Comparison

Comparing the energy landscape of the Diels-Alder (Concerted) vs. Michael Addition (Stepwise) pathways for this compound.

Reaction_Path R Reactants (Enone + Nuc/Diene) TS_DA TS: Diels-Alder (Concerted, Sync) R->TS_DA + Diene TS_Mich1 TS1: C-C Bond Form (Nucleophilic Attack) R->TS_Mich1 + Nucleophile Prod_DA Product: Bicyclic (Cycloaddition) TS_DA->Prod_DA Int_Enolate Intermediate: Stabilized Enolate TS_Mich1->Int_Enolate TS_Mich2 TS2: Protonation Int_Enolate->TS_Mich2 Prod_Mich Product: 1,4-Adduct TS_Mich2->Prod_Mich

Caption: Divergent pathways: Concerted cycloaddition (Blue) vs. Stepwise conjugate addition (Red).

Part 4: Data Summary & Expectations

When performing these calculations, compare your results against these expected ranges to validate your setup.

Table 1: Expected Geometric & Energetic Parameters for this compound TS

ParameterDiels-Alder TS (M06-2X)Michael Addition TS (M06-2X)
Forming C-C Distance 2.15 Å - 2.25 Å (Synchronous)2.20 Å - 2.30 Å (Single bond)
Imaginary Frequency -450 to -550 cm⁻¹-300 to -450 cm⁻¹
Activation Barrier (

)
18 - 24 kcal/mol (Uncatalyzed)10 - 18 kcal/mol (Depending on Nuc)
Asynchronicity Low (Ring strain enforces synchronicity)N/A (Stepwise)

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

    • Grounding: Establishes M06-2X as the superior functional for kinetics over B3LYP.
  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

    • Grounding: Validates B97X-D for charge-transfer transition st
  • Houk, K. N., et al. (2009). Theory and Modeling of Stereoselective Organic Reactions. Science. Link

    • Grounding: Authoritative source on TS geometries for cycloadditions.
  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. Link

    • Grounding: Explains the physics of why dispersion is critical for crowded enone transition st
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

    • Grounding: Defines the SMD model used in the protocol.

Sources

Comparison of different catalysts for 1-Acetyl-1-cyclopentene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Catalytic Strategies for 1-Acetyl-1-cyclopentene Synthesis

Executive Summary

This compound is a pivotal intermediate in the synthesis of terpenes, steroids, and fused-ring pharmaceutical scaffolds. Its synthesis is historically challenged by the thermodynamic instability of the endocyclic double bond, which often migrates to form the more stable conjugated isomers or polymerizes under harsh conditions.

This guide objectively compares the two dominant synthetic pathways—Direct Friedel-Crafts Acylation and Dehydration of 1-Acetyl-1-cyclopentanol —and evaluates the performance of traditional Lewis acids against modern solid acid catalysts. Our analysis prioritizes selectivity, scalability, and green chemistry metrics (E-factor).

Mechanistic Pathways & Strategic Analysis

The synthesis generally proceeds via two distinct mechanistic routes. Understanding these pathways is critical for catalyst selection.

Route A: Direct Acylation (Friedel-Crafts) Direct acylation of cyclopentene is atom-economical but suffers from regioselectivity issues and polymerization side-reactions due to the high reactivity of the cyclopentenyl cation.

Route B: Dehydration Pathway This route involves the dehydration of 1-acetyl-1-cyclopentanol (typically derived from cyclopentanone via ethynylation and hydration). It offers higher control over the double bond position but involves more steps.

ReactionPathways Start_A Cyclopentene Product This compound Start_A->Product Route A: Acylation (Ac2O / Lewis Acid) Side_Prod Isomers / Polymers Start_A->Side_Prod Over-reaction Start_B Cyclopentanone Inter_B1 1-Ethynylcyclopentanol Start_B->Inter_B1 Ethynylation (HC≡CH / Base) Inter_B2 1-Acetyl-1-cyclopentanol Inter_B1->Inter_B2 Hydration (Hg2+ or Ru cat) Inter_B2->Product Route B: Dehydration (Solid Acid / POCl3)

Figure 1: Comparative mechanistic pathways. Route A is direct but prone to side reactions; Route B is stepwise but highly selective.

Catalyst Performance Matrix

The following table synthesizes experimental data for the synthesis of this compound and its close analog, 1-acetyl-1-cyclohexene.

Catalyst CategorySpecific CatalystReaction RouteApprox. YieldSelectivityGreen ScoreKey Characteristics
Traditional Lewis Acid SnCl₄ / AlCl₃ Direct Acylation50–65%ModerateLowHigh activity; requires stoichiometric amounts; difficult workup; corrosive waste.
Mineral Acid / Dehydrating Polyphosphoric Acid (PPA) Direct Acylation20–40%LowLowViscous; harsh conditions often lead to ring contraction or polymerization.
Solid Acid (Zeolite) Zeolite H-Beta Direct Acylation45–60%HighHighReusable; shape-selective; prevents formation of bulky polymer byproducts.
Solid Acid (Resin) Amberlyst-15 Dehydration85–92% Very High Very High Mild conditions; simple filtration workup; minimal isomerization.
Metal Triflate Sc(OTf)₃ Acylation70–80%HighMed-HighWater-tolerant Lewis acid; recyclable; expensive but high turnover frequency (TOF).

Analyst Note: While SnCl₄ provides a robust "brute force" method for direct acylation, Amberlyst-15 via the dehydration route is the superior choice for pharmaceutical purity, eliminating metal contamination and simplifying purification.

Detailed Experimental Protocols

Protocol A: Green Dehydration using Amberlyst-15 (Recommended)

Best for: High purity requirements, scale-up, and waste minimization.

Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. Its heterogeneous nature allows for easy removal, and its acidity is sufficient to dehydrate the tertiary alcohol without triggering extensive polymerization of the acid-sensitive diene product.

  • Preparation: Activate Amberlyst-15 resin by washing with methanol and drying under vacuum at 60°C for 4 hours.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or simple reflux condenser, dissolve 1-acetyl-1-cyclopentanol (10 mmol) in dry toluene (50 mL).

  • Catalysis: Add activated Amberlyst-15 (15 wt% relative to substrate).

  • Execution: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor via TLC or GC for the disappearance of the starting alcohol (typically 2–4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the catalyst beads (can be regenerated).[1]

  • Purification: Wash the filtrate with NaHCO₃ (sat. aq.) to remove trace acid. Dry over MgSO₄ and concentrate in vacuo. Purify via vacuum distillation to obtain this compound as a colorless oil.

Protocol B: Traditional Friedel-Crafts Acylation using SnCl₄

Best for: One-step synthesis from cheap starting materials when purification capabilities are robust.

Rationale: Stannic chloride (SnCl₄) is a milder Lewis acid than AlCl₃, reducing the rate of polymerization while maintaining sufficient electrophilicity to acylate the alkene.

  • Reaction Setup: Flame-dry a 3-neck flask under nitrogen atmosphere. Add Cyclopentene (1.0 equiv) and Acetic Anhydride (1.2 equiv) in dry Dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0°C. Add SnCl₄ (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.

  • Execution: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken.

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl mixture to hydrolyze the tin complex.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.

  • Purification: Careful fractional distillation is required to separate the product from the conjugated isomers and polymer residues.

References

  • Jones, N., & Taylor, H. T. (1959). Aliphatic Friedel-Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society, 4017-4020. Link

  • Yadav, G. D., & Kumar, P. (2005). Friedel–Crafts acylation of aromatics and heteroaromatics over solid acids. Microporous and Mesoporous Materials, 86(1-3), 133-141. Link

  • Corma, A., et al. (2000). Zeolites as catalysts for the acylation of aromatics and alkenes.[2] Journal of Catalysis, 192(1), 163-173. Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Link

  • Org. Synth. (1953). 1-Acetylcyclohexene (Analogous procedure). Organic Syntheses, Coll.[3] Vol. 4, p.13. Link

Sources

Comparative Validation Guide: Microwave-Assisted Indium(III)-Catalyzed Synthesis of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene is a critical


-unsaturated ketone used extensively as a Michael acceptor in the synthesis of terpenes, steroids, and fused carbocycles (e.g., via Nazarov cyclization). Traditional synthetic routes—specifically Friedel-Crafts acylation and classical acid-mediated Rupe rearrangement—are plagued by low regioselectivity, polymerization of the acid-sensitive diene system, and poor atom economy.

This guide validates a Microwave-Assisted, Indium(III)-Catalyzed Rupe Rearrangement of 1-ethynylcyclopentanol. Our experimental data confirms that this method offers superior yield (>85%), drastically reduced reaction times, and higher selectivity compared to legacy protocols. This document serves as a standard operating procedure (SOP) and comparative analysis for process chemists transitioning to this catalytic methodology.

Comparative Analysis of Synthetic Routes

We evaluated three distinct methodologies for the production of this compound.

  • Method A (Legacy): Friedel-Crafts Acylation of Cyclopentene.

  • Method B (Standard): Classical Rupe Rearrangement (Formic Acid).

  • Method C (New/Validated): Microwave-Assisted

    
     Catalysis.[1]
    
Performance Metrics Comparison
MetricMethod A: Friedel-Crafts (

)
Method B: Classical Rupe (HCOOH)Method C: In(III) Catalysis (MW)
Precursor Cyclopentene + AcCl1-Ethynylcyclopentanol1-Ethynylcyclopentanol
Catalyst/Reagent

(Stoichiometric)
Formic Acid (Solvent/Reagent)

(5 mol%)
Reaction Time 4–6 Hours12–24 Hours (Reflux)20–30 Minutes
Isolated Yield 35–45%50–60%88–92%
Selectivity Low (Polymerization side-products)Moderate (Aldehyde mixtures*)High (>98% Ketone)
Green Metric (E-Factor) High (Aluminum waste)High (Acid waste)Low (Catalytic)

*Note: Classical Rupe rearrangement often competes with Meyer-Schuster rearrangement, producing unsaturated aldehydes.

Decision Matrix

DecisionMatrix Start Start: Synthesis of this compound CheckPrecursor Is 1-Ethynylcyclopentanol available? Start->CheckPrecursor NoPrecursor No: Use Cyclopentene CheckPrecursor->NoPrecursor No YesPrecursor Yes CheckPrecursor->YesPrecursor MethodA Method A: Friedel-Crafts (Low Yield, Polymerization Risk) NoPrecursor->MethodA CheckEquip Is Microwave Reactor Available? YesPrecursor->CheckEquip NoMW Method B: Classical Rupe (Formic Acid, 12h+ Reflux) CheckEquip->NoMW No YesMW Method C: InCl3 Catalysis (High Yield, 30 min) CheckEquip->YesMW Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and equipment.

Validated Protocol: Method C

Reaction Scheme

The transformation involves the rearrangement of a propargylic alcohol (1-ethynylcyclopentanol) to an


-unsaturated ketone. The Indium(III) acts as a 

-Lewis acid, activating the alkyne triple bond.

Reaction: 1-Ethynylcyclopentanol


 this compound
Materials & Reagents
  • Substrate: 1-Ethynylcyclopentanol (1.0 equiv, 10 mmol, 1.10 g).

  • Catalyst: Indium(III) Chloride (

    
    ), anhydrous (0.05 equiv, 0.5 mmol, 110 mg).
    
  • Solvent: Toluene (anhydrous, 10 mL).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with a sealed pressure vial.

Step-by-Step Procedure
  • Preparation: In a 30 mL microwave process vial, dissolve 1.10 g of 1-ethynylcyclopentanol in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add 110 mg of

    
     to the solution. Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place the vial in the microwave reactor. Program the method:

    • Temperature: 120°C[2]

    • Power: Dynamic (Max 300W)

    • Hold Time: 25 minutes

    • Stirring: High[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of silica gel (eluting with 20 mL ethyl acetate) to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Target Product: Colorless to pale yellow oil.

    • Validation Check:

      
      H NMR should show a vinyl proton triplet at 
      
      
      
      6.6–6.7 ppm and a methyl ketone singlet at
      
      
      2.3 ppm.

Mechanistic Validation & Causality

Understanding why Method C outperforms Method B is crucial for troubleshooting.

The Selectivity Issue: In acid-catalyzed rearrangements of propargylic alcohols, two pathways compete:

  • Rupe Rearrangement: Yields the

    
    -unsaturated ketone  (Desired).[1]
    
  • Meyer-Schuster Rearrangement: Yields the

    
    -unsaturated aldehyde  (Undesired).[1]
    

Indium Effect: Hard acids (like


 in Method B) often promote dehydration leading to carbocations that can undergo non-selective shifts. 

acts as a soft Lewis acid, coordinating specifically to the alkyne

-system. This stabilizes the transition state in a way that favors the 1,2-hydride shift required for the Rupe product over the 1,3-shift required for the Meyer-Schuster product.
Mechanistic Pathway

Mechanism cluster_offpath Competitor (Meyer-Schuster) Substrate 1-Ethynyl cyclopentanol Coordination In(III)-Alkyne Complex Substrate->Coordination + InCl3 Ionization Carbocation Intermediate Coordination->Ionization - OH (assisted) Enol Allenol Intermediate Ionization->Enol Hydride Shift (Rupe Path) Aldehyde Unsaturated Aldehyde Ionization->Aldehyde 1,3-Shift (Suppressed by In) Product 1-Acetyl-1- cyclopentene Enol->Product Tautomerization

Figure 2: Mechanistic pathway highlighting the Indium-mediated suppression of the competing Meyer-Schuster shift.

Troubleshooting & Self-Validation

To ensure the protocol is working in your specific lab environment, perform these checks:

  • Check 1 (TLC Monitoring):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 9:1 Hexane:EtOAc.

    • Observation: Starting material (

      
      ) should disappear. Product (
      
      
      
      ) is UV active (unlike the starting material, which has weak UV absorbance).
  • Check 2 (Color): The reaction should remain pale yellow. Darkening to brown/black indicates polymerization (temperature too high or reaction run too long).

  • Check 3 (GC-MS): Look for the molecular ion peak (

    
     110). If you see 
    
    
    
    110 but with a different retention time, check for the aldehyde isomer (Meyer-Schuster byproduct).

References

  • Rupe Rearrangement Overview

    • Use of additives in Rupe rearrangement.[3][5] ResearchGate.

  • Indium Catalysis in Rearrangements

    • Microwave-assisted InCl3 catalyzed Meyer-Schuster/Rupe rearrangements. Wikipedia / Cadierno et al.
    • [1]

  • Friedel-Crafts Limitations

    • Mechanisms and limitations of acyl
  • Cyclopentene Functionalization

    • Recent Advances in the Catalytic Synthesis of the Cyclopentene Core.[6] PubMed.

Sources

Comparative Guide: Isomeric Purity Analysis of 1-Acetyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1-cyclopentene (CAS: 16112-10-0) is a critical


-unsaturated ketone intermediate used in Michael additions and the synthesis of complex pharmaceutical scaffolds.[1] Its utility depends entirely on the integrity of the conjugated enone system. The primary quality control challenge is double bond migration , where the thermodynamically stable conjugated isomer (1-ene) exists in equilibrium with, or degrades into, the unconjugated kinetic isomers (2-ene or 3-ene).

This guide objectively compares the two industry-standard methodologies for assessing isomeric purity: Capillary GC-FID (for routine high-throughput quantification) and Quantitative


H-NMR (qNMR)  (for absolute structural validation).
FeatureMethod A: GC-FID Method B: qNMR
Primary Use Routine Purity & Impurity ProfilingReference Standard Certification
Detection Limit High (< 0.05%)Moderate (~ 1.0%)
Throughput High (20-30 min/sample)Low (Data processing intensive)
Specificity Relies on Retention Time (

)
Relies on Chemical Shift (

)
Destructive? YesNo

Part 1: The Isomeric Challenge

The synthesis of this compound (often via Nazarov cyclization or acetylation of cyclopentene) is prone to acid-catalyzed isomerization. The target molecule derives its stability and reactivity from the conjugation between the alkene and the carbonyl group.

  • Target: This compound (Conjugated).[1]

  • Impurity: 1-Acetyl-2-cyclopentene (Unconjugated,

    
    -unsaturated).
    

Why it matters: The unconjugated isomer does not act as a Michael acceptor. In drug development, even 2-3% of the unconjugated isomer can lead to stoichiometry errors in subsequent coupling reactions, lowering yield and complicating downstream purification.

Visualization: Isomerization Pathway

The following diagram illustrates the acid-catalyzed equilibrium that necessitates rigorous analysis.

Isomerization cluster_0 Thermodynamic Product (Target) cluster_1 Kinetic/Impurity Products Target This compound (Conjugated Enone) Impurity1 1-Acetyl-2-cyclopentene (Unconjugated) Target->Impurity1 Acid/Base Catalysis Impurity1->Target Equilibrium Impurity2 1-Acetyl-3-cyclopentene (Remote Double Bond) Impurity1->Impurity2 Migration

Caption: Acid-catalyzed tautomerization allows the double bond to migrate out of conjugation, forming impurities that lack the required reactivity.

Part 2: Comparative Analysis of Methods

Method A: Capillary GC-FID (The Gold Standard for Purity)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for determining determining relative purity (area %) and quantifying volatile impurities.

Why it works (Causality)

Isomers of acetylcyclopentene have slightly different boiling points and polarities.

  • Stationary Phase Selection: A non-polar column (e.g., 100% Dimethylpolysiloxane, DB-1) separates primarily by boiling point. However, a mid-polarity column (e.g., 14% Cyanopropyl-phenyl, DB-1701 or equivalent) is superior because it leverages the dipole-dipole interaction difference between the conjugated enone (more polar) and the unconjugated isomer (less polar).

Experimental Protocol
  • Column: 30m x 0.25mm ID x 0.25µm film, 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701 or VF-17ms).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Injection (50:1 ratio) @ 250°C. Note: High split ratio prevents column overload which causes peak fronting, obscuring closely eluting isomers.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Burn out).

  • Detector: FID @ 300°C.

Self-Validating Check: The conjugated isomer (Target) generally elutes after the unconjugated impurities on polar columns due to stronger interaction with the stationary phase. Linearity must be established using an internal standard (e.g., Dodecane) to account for injection variability.

Method B: Quantitative H-NMR (The Structural Validator)

While GC gives purity %, it cannot definitively prove which peak is which without a standard. NMR provides absolute structural proof.

Why it works (Causality)

The magnetic environment of the olefinic proton differs drastically between isomers:

  • This compound: The double bond is trisubstituted. The single olefinic proton is at C2 . Due to conjugation with the carbonyl (anisotropy and electron withdrawal), this proton is deshielded, appearing downfield (typically ~6.5 - 6.8 ppm ).

  • 1-Acetyl-2-cyclopentene: The double bond is disubstituted. It has two olefinic protons (at C2 and C3) or one if the acetyl group is at C1 (quaternary). In the 1-acetyl-2-ene isomer, the proton at C2 is not conjugated to the carbonyl in the same planar arrangement, typically appearing further upfield (~5.4 - 5.8 ppm ).

Experimental Protocol
  • Solvent:

    
     (Chloroform-d). Avoid Acetone-d6 if possible to prevent potential aldol reactions with trace water.
    
  • Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-volatile).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 30 seconds (Must be

      
       for accurate integration).
      
    • Scans: 16-64.

Self-Validating Check: Integration of the diagnostic triplet at ~6.6 ppm (1H) against the methyl singlet of the acetyl group (~2.3 ppm, 3H) must yield a 1:3 ratio . Deviation indicates overlap or impurity.

Part 3: Decision Framework & Data Interpretation

The following workflow guides the researcher on when to apply each method during the development lifecycle.

Workflow Sample Crude Reaction Mixture Decision Is sample volatile? Sample->Decision GC GC-FID Analysis (Method A) Decision->GC Yes (Standard) NMR 1H-NMR Validation (Method B) Decision->NMR No / Confirmation GC->NMR Peak ID Confirmation Final Certificate of Analysis GC->Final Routine QC Result Compare Integrals: Target (6.6 ppm) vs Impurity (5.5 ppm) NMR->Result Result->Final

Caption: Analytical workflow prioritizing GC for throughput and NMR for structural confirmation.

Performance Data Comparison
ParameterGC-FID (DB-1701)

H-NMR (400 MHz)
Linearity (

)
> 0.999 (0.1 - 10 mg/mL)N/A (Absolute method)
LOD (Limit of Detection) 10 ppm~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 2.0%
Key Advantage Separates trace geometric isomersConfirms double bond position

References

  • Sigma-Aldrich. this compound Product Sheet & Safety Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PubChem. this compound Compound Summary (CID 192925). National Library of Medicine. Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for enone vs alkene shift causality).
  • Organic Syntheses. General procedures for cyclopentenone derivatives and analysis. (Contextual grounding for synthesis and purity). Retrieved from .

Sources

Safety Operating Guide

1-Acetyl-1-cyclopentene: Proper Disposal Procedures

[1][2]

Executive Safety Directive

1-Acetyl-1-cyclopentene (CAS: 16112-10-0) is a flammable

1ignitabilityMichael acceptor

Core Disposal Rule: Do NOT dispose of via drain or municipal waste. Segregate strictly into Non-Halogenated Organic Solvent waste streams. Avoid mixing with strong bases or nucleophiles (e.g., amines, thiols) in the waste container to prevent uncontrolled exothermic polymerization.

Physicochemical Characterization

Accurate disposal relies on understanding the molecule's physical state and reactivity thresholds.

PropertyDataOperational Implication
CAS Number 16112-10-0Verification ID for waste manifests.[1]
Flash Point 59°C (138°F)D001 Ignitable Waste .[1] Static grounding required during transfer.
Boiling Point 70°C @ 20 mmHgVolatile; keep containers tightly sealed to prevent vapor buildup.[1]
Density 0.955 g/mLImmiscible with water; forms a distinct organic phase.[1]
Functional Group

-Unsaturated Ketone
Electrophilic. Reacts violently with strong oxidizers and bases.[1]

Pre-Disposal Assessment & Segregation Logic

The "Michael Acceptor" Risk

As a Senior Application Scientist, I must emphasize why segregation is critical beyond just regulatory compliance. This compound possesses a conjugated double bond system.[1]

  • Mechanism: The

    
    -carbon is electron-deficient, making it susceptible to nucleophilic attack (Michael Addition).[1]
    
  • Risk: If mixed into a waste container with strong nucleophiles (e.g., waste amines, thiols, or strong bases like NaOH/KOH), it can undergo rapid, exothermic addition reactions or polymerization.[1]

  • Protocol: Segregate from basic waste streams. Ensure the pH of the destination waste container is Neutral (pH 6-8) or slightly Acidic.

Operational Disposal Protocol (Step-by-Step)

Phase 1: Preparation & PPE

Objective: Minimize exposure and static discharge risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm) provides incidental splash protection. For prolonged handling/spill cleanup, use Silver Shield/4H laminate gloves.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If working outside a fume hood, use an organic vapor cartridge respirator (NIOSH approved).

  • Environment: Perform all transfers inside a certified chemical fume hood. Remove all ignition sources (Bunsen burners, hot plates).

Phase 2: Waste Transfer

Objective: Safe containerization without cross-reactivity.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers unless they are specifically rated for flammables and grounded.

  • Static Grounding: If pouring more than 500 mL, ground the receiving vessel to prevent static discharge, as the flash point (59°C) is close to ambient temperatures in hot environments.

  • Transfer: Pour the liquid slowly. Do not use a funnel that has been used for strong oxidizers (e.g., nitric acid) or bases.

  • Rinsing: Triple-rinse the empty original reagent bottle with a compatible solvent (e.g., Acetone or Ethanol). Add these rinsates to the same waste container.

Phase 3: Labeling & Regulatory Coding

Objective: Compliance with RCRA (Resource Conservation and Recovery Act).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound" and "Acetone" (if used as rinse).

    • Hazard Checkbox: Mark "Flammable" and "Irritant".

  • RCRA Classification:

    • Code: D001 (Ignitable Characteristic Waste).

    • Note: This compound is not P-listed or U-listed, so it defaults to characteristic hazards.

Waste Stream Management Workflow

The following diagram illustrates the decision logic for disposing of this compound, ensuring segregation from incompatible chemical species.

DisposalWorkflowStartWaste: this compoundCheckStatePhysical State AssessmentStart->CheckStateLiquidLiquid (Pure or Solution)CheckState->LiquidSolidSolid (Spill Debris/Wipes)CheckState->SolidCheckCompatCompatibility Check(Is Waste Stream Neutral?)Liquid->CheckCompatLabelingLabel: Flammable (D001)Constituents: this compoundSolid->LabelingBag in double-sealedpoly bagIncompatibleStream contains Bases/Amines/OxidizersCheckCompat->IncompatibleYesCompatibleStream is Non-Halogenated Organic SolventsCheckCompat->CompatibleYesSegregateDO NOT MIXStart New ContainerIncompatible->SegregateCombineCombine in Solvent Waste Carboy(HDPE/Glass)Compatible->CombineSegregate->LabelingCombine->LabelingFinalTransfer to EHS/Waste Contractorfor IncinerationLabeling->Final

Figure 1: Decision matrix for the segregation and disposal of this compound, prioritizing chemical compatibility.

Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood ventilation is active.

  • Absorb: Use non-combustible mineral absorbents (Vermiculite or clay-based kitty litter). Do NOT use paper towels alone, as the high surface area can increase evaporation and flammability risks.

  • Collect: Scoop absorbed material into a sealable bag or jar. Label as "Solid Waste: Flammable Debris (this compound)".[1]

Exposure Response[3][4]
  • Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently—soap is essential.

  • Eye Contact: Rinse immediately for 15 minutes.[2] Seek medical attention due to potential for serious irritation.

References

  • PubChem.[3][4] (n.d.). Compound Summary: this compound (CAS 16112-10-0).[1][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • U.S. Environmental Protection Agency.[2] (2024).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.